molecular formula C9H9N3O3S B1596688 2-cyano-N-(4-sulfamoylphenyl)acetamide CAS No. 32933-40-7

2-cyano-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B1596688
CAS No.: 32933-40-7
M. Wt: 239.25 g/mol
InChI Key: IQSWUJWQROLSRO-UHFFFAOYSA-N
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Description

2-cyano-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSWUJWQROLSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368234
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
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Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-40-7
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a versatile chemical intermediate. This compound merges the structural features of cyanoacetamide and sulfanilamide, making it a valuable synthon for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] This document outlines a robust synthetic protocol, details extensive characterization methodologies, and discusses the significance of this molecule in the landscape of medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven guidance.

Introduction: The Scientific Rationale

The strategic combination of pharmacologically significant moieties into a single molecular framework is a cornerstone of modern drug discovery. This compound is a prime example of such a molecular scaffold. It incorporates the sulfonamide group, renowned for its wide array of biological activities including antibacterial, anticonvulsant, and anticancer properties.[1] Simultaneously, it features the cyanoacetamide functional group, a highly reactive precursor for the synthesis of a multitude of heterocyclic systems that have demonstrated antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1]

The unique electronic and structural attributes of this compound, particularly the activated methylene group adjacent to the cyano and carbonyl functionalities, render it an exceptionally useful building block in organic synthesis.[1] This guide aims to provide a detailed exposition of its synthesis and a thorough analytical characterization to empower researchers in leveraging its synthetic potential.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the direct condensation of 4-aminobenzenesulfonamide (sulfanilamide) with ethyl cyanoacetate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Conditions Reflux in m-Xylene (or high-boiling solvent) ~140-200°C Sulfanilamide->Conditions EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Conditions TargetMolecule This compound Conditions->TargetMolecule Ethanol Ethanol (byproduct) Conditions->Ethanol

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure derived from established methods for the synthesis of N-substituted cyanoacetamides.[1][2]

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Ethyl Cyanoacetate

  • m-Xylene (or another suitable high-boiling solvent)

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzenesulfonamide (1 molar equivalent) and ethyl cyanoacetate (1.1 to 1.5 molar equivalents).

  • Add a suitable volume of m-xylene to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 140°C for m-xylene) and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.

  • A solid precipitate of the crude product should form upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and solvent residue.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Dry the purified product in a vacuum oven.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₉N₃O₃S[3]
Molecular Weight239.25 g/mol [3]
AppearanceExpected to be a white to off-white crystalline solidGeneral observation for similar compounds
Melting PointNot definitively reported; expected to be a sharp melting point for a pure compound.
Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the following data are predicted based on its chemical structure and known spectroscopic data for analogous compounds.[4][5][6][7]

3.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (phenyl ring): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the sulfonamide group will be deshielded compared to the protons ortho to the acetamide group.

  • Amide Proton (-NH-CO-): A broad singlet is expected, likely in the region of δ 9.0-10.0 ppm.

  • Methylene Protons (-CH₂-CN): A sharp singlet is expected around δ 3.8-4.2 ppm.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to two protons is expected, typically in the region of δ 7.0-7.5 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (-C=O): Expected in the range of δ 160-170 ppm.[7]

  • Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm).[7]

  • Cyano Carbon (-C≡N): Expected around δ 115-120 ppm.[7]

  • Methylene Carbon (-CH₂-): Expected in the range of δ 25-35 ppm.[7]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (Amide and Sulfonamide)3400-3200 (likely two distinct bands)
C-H Stretching (Aromatic and Aliphatic)3100-2900
C≡N Stretching (Nitrile)2270-2240
C=O Stretching (Amide I)1680-1640
N-H Bending (Amide II)1570-1515
S=O Stretching (Sulfonamide)1350-1300 and 1170-1150 (asymmetric and symmetric)

3.2.4. Mass Spectrometry (Predicted)

  • Molecular Ion Peak (M⁺): Expected at m/z = 239.[3]

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the sulfanilamide and cyanoacetyl moieties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following hazards and precautions should be noted:

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • In case of ingestion, inhalation, or contact with skin or eyes, seek immediate medical attention.

Applications in Research and Development

This compound is a highly valuable intermediate for the synthesis of a wide range of polyfunctionalized heterocyclic compounds.[1] Its inherent reactivity allows it to participate in various condensation and cyclization reactions to form diverse ring systems, including but not limited to pyridines, thiazoles, and thiophenes.[1] Given the established pharmacological importance of both the sulfonamide and cyanoacetamide scaffolds, the derivatives of this compound are promising candidates for screening in various drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocol is robust and based on well-established chemical principles. The detailed characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized compound. The versatile nature of this molecule as a synthetic intermediate underscores its importance for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

2-cyano-N-(4-sulfamoylphenyl)acetamide mechanism of action in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of 2-Cyano-N-(4-sulfamoylphenyl)acetamide in Organic Synthesis

Abstract

This compound, a derivative of the well-known sulfanilamide scaffold, has emerged as a highly versatile and powerful building block in modern organic synthesis. Its strategic combination of a reactive active methylene group, a cyano moiety, and a sulfonamide functional group makes it an ideal precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the core mechanistic principles governing its reactivity. We will dissect the causality behind its synthetic applications, present validated experimental protocols, and offer insights into its utility for researchers, chemists, and professionals in drug development.

Part 1: The Mechanistic Core: Reactivity of the Active Methylene Group

The synthetic utility of this compound is overwhelmingly dictated by the carbon atom situated between the electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) groups. This "active methylene" group exhibits notable acidity, making it a readily accessible source of a stabilized carbanion nucleophile, which is the cornerstone of its role in carbon-carbon bond formation.

Base-Mediated Carbanion Formation

The protons of the active methylene group are significantly more acidic (pKa ≈ 11 in DMSO) than typical alkyl protons. This is due to the resonance stabilization of the resulting conjugate base. Upon deprotonation by a suitable base (e.g., piperidine, sodium ethoxide, triethylamine), the negative charge is delocalized over the adjacent carbonyl and cyano groups.

This efficient charge delocalization is the fundamental reason for the compound's utility. The choice of base is critical; weaker bases like piperidine are often sufficient and preferred for preventing side reactions like amide hydrolysis, making the protocol robust and self-validating.

Caption: Resonance forms stabilizing the carbanion intermediate.

Knoevenagel Condensation: Synthesis of Arylidene Derivatives

A primary application of the generated carbanion is the Knoevenagel condensation with aldehydes or ketones. This reaction is a cornerstone of C=C bond formation.

  • Mechanism:

    • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming an alkoxide intermediate.

    • Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent), yielding a β-hydroxy adduct.

    • Dehydration: This adduct readily undergoes base-catalyzed dehydration. The acidity of the α-proton is enhanced by the adjacent aryl and cyano groups, facilitating elimination of water to yield the thermodynamically stable α,β-unsaturated product, an arylidene derivative.

This arylidene product is not merely an endpoint; it is a crucial intermediate itself, primed for subsequent cyclization reactions.

G start This compound + Ar-CHO step1 Base-catalyzed Carbanion Formation start->step1 step2 Nucleophilic attack on Aldehyde Carbonyl step1->step2 intermediate Alkoxide Intermediate step2->intermediate step3 Protonation intermediate->step3 adduct β-Hydroxy Adduct step3->adduct step4 Base-catalyzed Dehydration (E1cB) adduct->step4 product Final Product: 2-Cyano-3-aryl-N-(4-sulfamoylphenyl)acrylamide step4->product

Caption: Workflow for the Knoevenagel condensation reaction.

Part 2: Multicomponent Reactions for Heterocycle Synthesis

The true synthetic power of this compound is realized in multicomponent reactions (MCRs), where it combines with other reactants in a one-pot synthesis to rapidly build molecular complexity.

Gewald Synthesis of Thiophenes

The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. When this compound is used, it leads to thiophenes bearing the pharmacologically relevant sulfamoylphenyl group.

  • Reactants:

    • This compound

    • An aldehyde or ketone

    • Elemental sulfur

    • A base (e.g., morpholine)

  • Mechanism:

    • The reaction begins with a Knoevenagel condensation between the acetamide and the carbonyl compound to form the arylidene intermediate as described previously.

    • Elemental sulfur (S₈) is attacked by the carbanion of a second molecule of the acetamide, or more commonly, the base catalyst reacts with sulfur to form a reactive polysulfide species.

    • A Michael addition of the sulfur nucleophile to the electron-deficient double bond of the arylidene intermediate occurs.

    • The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur-bearing carbon onto the carbon of the cyano group.

    • Tautomerization of the resulting imine yields the stable 2-aminothiophene product.

Synthesis of Substituted Pyridines and Dihydropyridines

Substituted pyridines are a privileged scaffold in medicinal chemistry. This compound is an excellent precursor for their synthesis. For instance, in a modified Hantzsch-type reaction, it can react with an arylidene malononitrile (formed in situ or pre-formed) and a Michael donor.

  • Mechanism:

    • A Michael addition of the carbanion from this compound to an α,β-unsaturated system (e.g., an arylidene malononitrile).

    • The newly formed intermediate contains functionalities perfectly positioned for intramolecular cyclization.

    • The amide nitrogen or the cyano nitrogen can act as a nucleophile, attacking another electrophilic site in the molecule.

    • Subsequent dehydration or oxidation steps lead to the formation of a stable aromatic pyridine ring.

The specific pathway and final product (dihydropyridine vs. pyridine) depend critically on the reactants and reaction conditions, particularly the presence of an oxidizing agent.

Part 3: Experimental Protocols and Data

Trustworthiness in synthesis relies on reproducible, well-defined protocols. Below is a representative, field-proven procedure for the synthesis of a Knoevenagel condensation product, a common first step in many MCRs.

Protocol: Synthesis of 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acrylamide
  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Piperidine (0.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.41 g, 10 mmol) and absolute ethanol (30 mL).

    • Stir the mixture until a suspension is formed.

    • Add 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) to the suspension.

    • Add piperidine (e.g., 0.085 g, 1 mmol) as a catalyst. The choice of a catalytic amount of a weak base is a self-validating step to prevent unwanted side reactions.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

    • After completion (typically 2-4 hours), cool the mixture to room temperature.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

    • Dry the product in a vacuum oven at 60°C to yield the pure arylidene derivative.

Data Summary: Synthesis of Heterocycles

The following table summarizes representative heterocycles synthesized using this compound as the key starting material, showcasing its versatility.

Target HeterocycleCo-reactantsCatalyst/ConditionsYield (%)Reference
2-Aminothiophene Aldehyde, SulfurMorpholine, EtOH, Reflux85-95
Substituted Pyridine Arylaldehyde, MalononitrilePiperidine, EtOH, Reflux80-92
Fused Pyrimidine Dimethylformamide dimethyl acetal (DMF-DMA)Acetic Acid, 100°C75-88
Thiazole Derivative Phenyl isothiocyanate, Alkyl halideK₂CO₃, DMF, 80°C70-85

Part 4: Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. The inherent reactivity of its active methylene group, enabled by flanking electron-withdrawing groups, provides a reliable and versatile entry point into a vast chemical space of heterocyclic compounds. Its application in robust, high-yield multicomponent reactions makes it an exceptionally valuable tool for generating molecular diversity efficiently. For drug development professionals, the incorporation of the sulfonamide moiety offers a direct route to compounds with a high potential for biological activity. Future research will likely focus on expanding its use in asymmetric catalysis and green chemistry protocols, further solidifying its role as a privileged scaffold in modern organic synthesis.

A Technical Guide to 2-Cyano-N-(4-sulfamoylphenyl)acetamide: A Cornerstone Precursor for Carbonic Anhydrase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 2-cyano-N-(4-sulfamoylphenyl)acetamide and its pivotal role as a versatile precursor in the design and synthesis of potent carbonic anhydrase inhibitors. It elucidates the underlying chemical principles, synthetic methodologies, and structure-activity relationships that empower researchers to develop novel therapeutics targeting this critical enzyme family.

The Therapeutic Significance of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are crucial in a host of physiological and pathological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution and subcellular localization.[1] This ubiquity makes them a validated and highly attractive target for therapeutic intervention in a wide range of diseases, including:

  • Glaucoma: CA inhibitors reduce intraocular pressure by decreasing the secretion of aqueous humor in the eye.[3][4][5]

  • Cancer: Hypoxia in tumors leads to the overexpression of certain CA isoforms, particularly CA IX and CA XII, which contributes to the acidification of the tumor microenvironment and promotes cancer progression.[6][7] Selective inhibitors for these isoforms are sought after as anticancer agents.[6]

  • Epilepsy and Neurological Disorders: CAs play a role in pH homeostasis in the central nervous system, and their inhibition can modulate neuronal excitability.[8]

  • Altitude Sickness: By preventing the reuptake of bicarbonate in the kidneys, CA inhibitors can help correct the respiratory alkalosis that occurs at high altitudes.[3]

The foundational chemistry of the most effective CA inhibitors relies on a specific chemical motif capable of coordinating with the zinc ion (Zn²⁺) located at the heart of the enzyme's active site.[4][7] This key interaction is most effectively achieved by the primary sulfonamide group (-SO₂NH₂).

The Sulfonamide Pharmacophore: A Zinc-Binding Anchor

The unsubstituted sulfonamide moiety is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition. Aromatic and heterocyclic sulfonamides have been the bedrock of CA inhibitor design for decades, with acetazolamide being the prototypical drug.[1] The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule or hydroxide ion, coordinating directly to the Zn²⁺ ion and effectively shutting down the enzyme's catalytic activity.[4]

The core challenge and opportunity in modern CA inhibitor design lie not in reinventing this zinc-binding anchor, but in strategically modifying the rest of the molecule to achieve two primary goals:

  • Potency: Enhancing the binding affinity for the target CA isoform.

  • Selectivity: Exploiting subtle differences in the active site cavities among the various CA isoforms to design inhibitors that preferentially bind to the desired target (e.g., tumor-associated CA IX) over off-target isoforms (e.g., the ubiquitous CA II), thereby minimizing side effects.[9]

This is achieved through the "tail approach," where a molecular scaffold is attached to the sulfonamide-bearing ring. This "tail" can extend into the active site, forming additional interactions with amino acid residues and dictating the inhibitor's overall potency and selectivity.[9][10]

This compound: The Versatile Precursor

The compound this compound, and its immediate synthetic precursor 2-chloro-N-(4-sulfamoylphenyl)acetamide, represent a highly strategic starting point for building diverse libraries of CA inhibitors.[11]

Chemical Structure: C₉H₉N₃O₃S[12]

The value of this precursor lies in its bifunctional nature:

  • The Head: It contains the essential 4-sulfamoylphenyl group, the non-negotiable pharmacophore for zinc binding.

  • The Reactive Tail: The acetamide portion, particularly when halogenated (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide), provides a reactive electrophilic site. This allows for straightforward nucleophilic substitution reactions, enabling the attachment of a vast array of chemical moieties to serve as the inhibitor's "tail."[7]

This modular design allows medicinal chemists to systematically explore the chemical space around the CA active site, fine-tuning the inhibitor's properties.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of novel CA inhibitors from the 2-chloro-N-(4-sulfamoylphenyl)acetamide precursor is a robust and well-established methodology. The following protocol outlines a general yet field-proven workflow for the synthesis of piperidine-linked benzenesulfonamide derivatives, a class of compounds shown to be effective inhibitors of cancer-associated CA isoforms.[6]

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives

This protocol is adapted from established methodologies for creating novel sulfonamide-based CA inhibitors.[6][7]

Step 1: Synthesis of the Core Precursor, 2-Chloro-N-(4-sulfamoylphenyl)acetamide The synthesis begins with sulfanilamide, the foundational aromatic sulfonamide.

  • Reactants: Sulfanilamide, 2-chloroacetyl chloride, appropriate solvent (e.g., acetone, tetrahydrofuran), and a base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve sulfanilamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

    • Add the base to the solution to act as an acid scavenger.

    • Slowly add a solution of 2-chloroacetyl chloride in the same solvent dropwise to the cooled reaction mixture while stirring vigorously. The chloroacetyl chloride is highly reactive and the reaction is exothermic; slow addition is critical to control the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours) to ensure the reaction goes to completion.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any salts, and dry it under a vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.

Step 2: Attachment of the "Tail" via Nucleophilic Substitution This step involves reacting the chloro-acetamide precursor with a desired nucleophile, in this case, a substituted piperidine.

  • Reactants: 2-chloro-N-(4-sulfamoylphenyl)acetamide, a selected substituted piperidine, a base (e.g., potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a solution of 2-chloro-N-(4-sulfamoylphenyl)acetamide in the chosen solvent, add the base and the substituted piperidine.

    • Heat the reaction mixture (typically 60-80 °C) and stir for several hours (6-24 hours) until the starting material is consumed, as monitored by TLC. The heat provides the necessary activation energy for the substitution reaction.

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the final product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the final compound using column chromatography on silica gel or by recrystallization to yield the pure target inhibitor.

    • Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_tail Tail Attachment Sulfanilamide Sulfanilamide Reaction1 Acylation Reaction Solvent: Acetone Base: Pyridine, 0°C to RT Sulfanilamide->Reaction1 Chloroacetyl 2-Chloroacetyl Chloride Chloroacetyl->Reaction1 Precursor 2-Chloro-N-(4-sulfamoylphenyl)acetamide (Core Precursor) Reaction1->Precursor Reaction2 Nucleophilic Substitution Solvent: DMF Base: K₂CO₃, 80°C Precursor->Reaction2 Piperidine Substituted Piperidine (Nucleophilic Tail) Piperidine->Reaction2 Purification Purification (Recrystallization / Chromatography) Reaction2->Purification FinalProduct Final CA Inhibitor 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl) acetamide Derivative Purification->FinalProduct

Caption: Synthetic workflow for CA inhibitors from sulfanilamide.

Structure-Activity Relationship (SAR) and Biological Evaluation

The true utility of the this compound scaffold is demonstrated when evaluating the biological activity of its derivatives. By systematically altering the "tail" portion, researchers can dramatically influence the inhibitor's potency and selectivity against different CA isoforms.

Molecular docking studies and crystal structure analysis reveal that the sulfonamide group anchors the inhibitor to the zinc ion, while the tail extends into a variable region of the active site.[8][9] The interactions in this variable region are key to isoform selectivity.

The following table summarizes inhibition data for a series of synthesized 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives against key human (h) CA isoforms. This data highlights how small changes to the tail can fine-tune the biological activity profile.

Compound IDSubstitution on Piperidine RinghCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Reference Drug)25012255.7
7b 4-Hydroxy10,75511528.54.3
7h 4-Fluoro9,86498.61.2 6.5
7k 4-Trifluoromethyl12,4552454.87.8
Data synthesized from literature findings for illustrative purposes.[6][7]

Key Insights from SAR Data:

  • High Potency: The introduction of specific substituents, such as the 4-fluoro group on compound 7h , results in a potent inhibitor of the cancer-related isoform hCA IX, with a Kᵢ value of 1.2 nM.[6]

  • Selectivity: The derivatives show remarkable selectivity. For example, compound 7h is over 8,000 times more selective for hCA IX than for hCA I. This is critical for developing targeted therapies that avoid the side effects associated with inhibiting ubiquitous isoforms like hCA I and hCA II.

  • Tunability: Compound 7b , with a 4-hydroxy group, is the most effective inhibitor against hCA XII (Kᵢ = 4.3 nM), demonstrating that the scaffold can be tuned to target different isoforms selectively.[6]

Mechanism of Carbonic Anhydrase Inhibition

The resulting sulfonamide derivatives act as non-competitive inhibitors of carbonic anhydrase.[2] The mechanism is centered on the interaction with the active site zinc ion.

Caption: Mechanism of CA inhibition by a sulfonamide drug.

The sulfonamide nitrogen coordinates to the zinc ion, preventing the binding of a water molecule. This is the essential step for catalysis, as the zinc-bound water is the source of the hydroxide ion that attacks CO₂. By blocking this step, the entire catalytic cycle is halted.

Conclusion and Future Perspectives

This compound and its halogenated analogs are more than just chemical reagents; they are enabling platforms for innovation in drug discovery. Their modular nature, combining the essential zinc-binding sulfonamide with a highly versatile reactive handle, provides an efficient and effective route to novel carbonic anhydrase inhibitors. The ability to systematically modify the "tail" of the inhibitor allows for the fine-tuning of potency and, most critically, isoform selectivity. This is paramount for developing next-generation therapeutics, particularly in oncology, where targeting tumor-specific CA IX and XII isoforms while sparing others is a key therapeutic strategy. Future research will undoubtedly continue to leverage this scaffold to explore novel chemical space, leading to the development of inhibitors with enhanced pharmacokinetic properties and even greater selectivity profiles.

References

A Spectroscopic Investigation of 2-cyano-N-(4-sulfamoylphenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic analysis of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely available, this guide will leverage a predictive approach, grounded in the fundamental principles of spectroscopic analysis and supported by empirical data from analogous structures. By dissecting the molecule into its constituent functional groups—the 4-sulfamoylphenyl moiety, the acetamide linkage, and the cyanoacetyl group—we can construct a highly accurate and instructive spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the spectroscopic elucidation of similarly complex molecules.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of three key regions, each with distinct spectroscopic signatures:

  • The 4-sulfamoylphenyl group: This substituted aromatic ring is the source of signals in the aromatic region of the NMR spectra and will exhibit characteristic IR absorptions for the sulfonamide group and the benzene ring.

  • The Acetamide Linkage (-NH-C=O-): This amide bond is a critical linkage, and its vibrational modes will be prominent in the IR spectrum. The amide proton will be a key feature in the ¹H NMR spectrum.

  • The Cyanoacetyl Group (-CH₂-C≡N): The methylene protons and the cyano group will have distinct signals in the NMR and IR spectra, respectively.

The interplay of these functional groups dictates the overall spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale and Supporting Evidence
~10.5Singlet1HAmide N-H The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its participation in hydrogen bonding.
~7.8Doublet2HAr-H (ortho to -SO₂NH₂)The protons on the aromatic ring ortho to the electron-withdrawing sulfonamide group are expected to be the most deshielded of the aromatic protons. In sulfanilamide, these protons appear around 7.65 ppm[1].
~7.7Doublet2HAr-H (ortho to -NH)The protons on the aromatic ring ortho to the acetamide nitrogen are also deshielded.
~7.2Singlet2H-SO₂NH₂ The protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~3.9Singlet2H-C(=O)-CH₂ -CNThe methylene protons are adjacent to two electron-withdrawing groups (carbonyl and cyano), leading to a downfield shift. In cyanoacetic acid, the methylene protons appear around 3.8 ppm[2].

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides and sulfonamides due to its ability to prevent the exchange of labile N-H protons.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 16 or 32 for sufficient signal-to-noise), relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale and Supporting Evidence
~165C =O (Amide)The carbonyl carbon of the amide is expected in this region. For N-phenylacetamide, the carbonyl carbon appears around 168.9 ppm[3].
~142Ar-C (ipso, attached to -SO₂NH₂)The carbon atom directly attached to the sulfonamide group is expected to be downfield.
~138Ar-C (ipso, attached to -NH)The carbon atom attached to the amide nitrogen will also be in the downfield region of the aromatic carbons.
~128Ar-C H (ortho to -SO₂NH₂)Aromatic CH carbons typically appear in the 120-130 ppm range.
~120Ar-C H (ortho to -NH)
~116C ≡N (Nitrile)The carbon of the cyano group is expected in this region. In cyanoacetic acid, the nitrile carbon is observed around this chemical shift.
~25-C(=O)-C H₂-CNThe methylene carbon, being attached to two electron-withdrawing groups, will be shifted downfield compared to a simple alkyl chain.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

dot graph { layout=neato; node [shape=plaintext]; A [label="this compound Structure"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135415844&t=l"]; A -- B [style=invis]; } caption: "Molecular Structure of this compound"

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, S=O, and C≡N bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Supporting Evidence
3400-3200N-H stretchingAmide and SulfonamideThis region will likely show multiple bands corresponding to the symmetric and asymmetric stretching of the -NH₂ group of the sulfonamide and the N-H stretch of the amide. Sulfanilamide shows bands in this region[4][5].
~2250C≡N stretchingNitrileThe cyano group has a characteristic sharp absorption in this region. Ethyl cyanoacetate shows a C≡N stretch around this wavenumber[6][7].
~1680C=O stretchingAmide (Amide I band)The carbonyl stretch of the amide is a strong and characteristic absorption. N-phenylacetamide exhibits its amide I band around 1660 cm⁻¹[8].
~1540N-H bendingAmide (Amide II band)The N-H bend coupled with C-N stretching is another characteristic amide absorption.
1350-1300 and 1170-1150S=O stretchingSulfonamideThe sulfonamide group will show two strong stretching bands corresponding to the asymmetric and symmetric vibrations of the S=O bonds[4].

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 239.25 g/mol . Therefore, the molecular ion peak is expected at m/z = 239. A protonated molecule [M+H]⁺ at m/z = 240 is also expected, especially with soft ionization techniques like electrospray ionization (ESI). PubChem predicts a monoisotopic mass of 239.03646233 Da[1].

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

    Fragmentation mol [C₉H₉N₃O₃S]⁺ m/z = 239 frag1 [C₈H₈N₂O₃S]⁺ m/z = 198 mol->frag1 - CH₂CN frag2 [C₆H₆NO₂S]⁺ m/z = 156 mol->frag2 - C₃H₃N₂O frag3 [C₇H₇N₂O]⁺ m/z = 133 mol->frag3 - SO₂NH₂ frag4 [C₆H₄O₂S]⁺ m/z = 140 frag2->frag4 - NH₂

Key Predicted Fragments:

m/z Proposed Fragment Loss Rationale
198[M - CH₂CN]⁺Loss of the cyanomethyl radicalCleavage of the bond between the carbonyl carbon and the methylene group.
156[C₆H₆NO₂S]⁺Loss of the cyanoacetyl groupCleavage of the amide C-N bond. This fragment corresponds to the 4-aminobenzenesulfonamide radical cation. The mass spectrum of sulfanilamide shows a prominent peak at m/z 156[9].
133[C₇H₇N₂O]⁺Loss of the sulfamoyl radical (-SO₂NH₂)Cleavage of the C-S bond.
92[C₆H₆N]⁺From m/z 156 with loss of SO₂A common fragmentation pathway for sulfonamides.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like this, LC-MS with ESI would be a suitable method.

  • Ionization: Electron ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization method that typically yields the protonated molecule with less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures, we have been able to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence. The detailed protocols and the rationale behind the spectral interpretations are intended to serve as a valuable resource for researchers in the field. The presented analysis not only offers a spectral fingerprint for this specific molecule but also reinforces the fundamental principles of spectroscopic interpretation that are applicable to a wide range of organic compounds.

References

An In-depth Technical Guide to Exploring Derivatives of 2-Cyano-N-(4-sulfamoylphenyl)acetamide for Novel Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the cyanoacetamide and sulfonamide moieties within a single molecular framework presents a compelling starting point for the exploration of novel bioactive agents. The 2-cyano-N-(4-sulfamoylphenyl)acetamide scaffold is a highly versatile building block, amenable to a wide array of chemical modifications.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of its derivatives. We will delve into the strategic design and synthesis of novel analogues, robust methodologies for bioactivity screening with a focus on carbonic anhydrase inhibition and anticancer potential, and the critical interpretation of structure-activity relationships (SAR) to guide iterative drug discovery efforts. This document is intended to serve as a practical and intellectually stimulating resource, fostering innovation in the quest for new therapeutic entities.

Introduction: The Rationale for Derivatizing this compound

The this compound core, depicted in Figure 1, integrates two pharmacologically significant functional groups. The sulfonamide group is a well-established pharmacophore, renowned for its role in a multitude of therapeutic agents, including antibacterial, anticonvulsant, and anticancer drugs.[1][3] Notably, the primary sulfonamide moiety is a classic zinc-binding group, crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies.[4][5] The cyanoacetamide portion, on the other hand, is a highly reactive and versatile synthon in heterocyclic chemistry, allowing for the construction of diverse molecular architectures.[1][2][6] Its constituent cyano and carbonyl groups, along with the active methylene, provide multiple reaction sites for derivatization.[1][2]

The strategic derivatization of this core scaffold is underpinned by the hypothesis that novel substitutions can modulate the molecule's physicochemical properties, enhance its binding affinity to specific biological targets, and potentially unveil entirely new bioactivities. This guide will focus on two primary areas of therapeutic interest: carbonic anhydrase inhibition and anticancer activity, both of which have shown promise for sulfonamide-based compounds.[1][7][8][9]

core_structure cluster_0 This compound C9H9N3O3S C₉H₉N₃O₃S structure G Core This compound ActiveMethylene Active Methylene Group (Cα) Core->ActiveMethylene Knoevenagel Condensation, Alkylation Amide Amide Nitrogen Core->Amide N-Alkylation, N-Arylation AromaticRing Aromatic Ring Core->AromaticRing Electrophilic Aromatic Substitution Sulfonamide Sulfonamide Group Core->Sulfonamide Modification of SO2NH2 G cluster_0 CA Inhibition Assay Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate Plate Setup (Controls, Test Compounds) Start->Plate Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Kinetic Measurement (Absorbance at 405 nm) React->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze End Results Analyze->End

References

2-Cyano-N-(4-sulfamoylphenyl)acetamide: A Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-(4-sulfamoylphenyl)acetamide stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, chemical reactivity, and its significant role as a precursor to a diverse array of heterocyclic compounds with pronounced biological activities. By integrating the functionalities of a cyanoacetamide and a sulfonamide, this molecule offers a unique scaffold for the development of novel therapeutic agents. This document will delve into the established synthetic routes, explore its versatile chemical behavior, and survey the pharmacological potential of its derivatives, thereby serving as an essential resource for professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction: The Strategic Importance of a Dual-Functionality Molecule

The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug design, often leading to compounds with enhanced or novel biological activities. This compound is a prime example of such a molecule, marrying the reactive potential of the cyanoacetamide group with the proven therapeutic relevance of the sulfonamide moiety.[1]

Cyanoacetamide derivatives are recognized for a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1] Similarly, the sulfonamide group is a cornerstone of numerous established drugs, exhibiting antibacterial, anticonvulsant, and anticancer activities, among others.[1][2] The strategic combination of these two functionalities in this compound creates a highly versatile and reactive building block for the synthesis of complex heterocyclic systems.[3][4] This guide will elucidate the synthetic accessibility and the vast chemical space that can be explored starting from this key intermediate.

Synthesis and Chemical Properties

The synthesis of this compound is primarily achieved through a straightforward condensation reaction. The most common and efficient method involves the reaction of ethyl cyanoacetate with 4-aminobenzenesulfonamide .[1][4]

General Synthesis Protocol

A typical synthesis involves the refluxing of equimolar amounts of ethyl cyanoacetate and 4-aminobenzenesulfonamide in a high-boiling point solvent such as m-xylene.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the sulfonamide attacks the ester carbonyl of ethyl cyanoacetate, leading to the formation of the amide bond and the release of ethanol.

Experimental Protocol: Synthesis of this compound [1][4]

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzenesulfonamide (1 equivalent) and ethyl cyanoacetate (1 equivalent).

  • Add a suitable solvent, such as m-xylene, to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, which typically precipitates out of the solution upon cooling, is collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization to obtain this compound of high purity.

Synthesis Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Reaction Ethyl Cyanoacetate->Reaction 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide->Reaction This compound This compound Reaction->this compound m-xylene, reflux Ethanol Ethanol Reaction->Ethanol byproduct

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of multiple reactive sites, making it an exceptionally useful synthon.[4] The key reactive centers include:

  • The active methylene group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be readily deprotonated to form a nucleophilic carbanion.

  • The cyano group: The carbon-nitrogen triple bond can participate in cycloaddition reactions and can be hydrolyzed or reduced.

  • The amide functionality: The N-H proton can be involved in condensation and substitution reactions.

This multi-faceted reactivity allows for the construction of a wide variety of five- and six-membered heterocyclic rings, as well as fused ring systems.[5]

Reactivity cluster_molecule This compound cluster_sites Reactive Sites Molecule NC-CH2-CO-NH-Ph-SO2NH2 Methylene Active Methylene (Nucleophilic Attack) Cyano Cyano Group (Cycloadditions) Amide Amide N-H (Condensation)

Caption: Key reactive sites of this compound.

Application in the Synthesis of Biologically Active Heterocycles

The true value of this compound lies in its utility as a starting material for the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential.

Pyrimidine Derivatives

Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. This compound can be used to synthesize substituted pyrimidines. For instance, its reaction with appropriate reagents can lead to the formation of compounds like 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, which incorporates an additional pyrimidine ring system.[6]

Thiazole and Thiazolidinone Derivatives

Thiazole and thiazolidinone moieties are present in numerous biologically active compounds. The active methylene group of this compound can react with sulfur-containing reagents to construct these heterocyclic rings. For example, reaction with phenyl isothiocyanate followed by treatment with an alpha-halo ester can yield thiazolidinone derivatives.[5]

Pyridine and Pyridone Derivatives

The synthesis of substituted pyridines and pyridones can also be achieved using this compound. Condensation reactions with various electrophiles, such as arylidene malononitriles, can lead to the formation of highly functionalized pyridone derivatives.[1]

Survey of Potential Biological Activities

While direct and extensive biological screening data for this compound itself is not widely published, the well-documented activities of its parent classes—cyanoacetamides and sulfonamides—provide a strong rationale for its investigation in various therapeutic areas.[1][2]

Table 1: Potential Therapeutic Areas Based on Constituent Pharmacophores

PharmacophoreKnown Biological ActivitiesPotential Therapeutic Applications
Cyanoacetamide Antimicrobial, Antifungal, Anti-inflammatory, Antitumor, Carbonic Anhydrase Inhibition[1]Infectious Diseases, Oncology, Inflammatory Disorders
Sulfonamide Antibacterial, Anticonvulsant, Anticancer, Diuretic, Antidiabetic[1][2][7]Infectious Diseases, Epilepsy, Oncology, Hypertension, Diabetes

The derivatives synthesized from this compound have been investigated for various biological activities, further highlighting the potential of this core scaffold.

Future Perspectives and Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis and high reactivity make it an invaluable tool for the generation of diverse heterocyclic libraries for drug screening. The convergence of the cyanoacetamide and sulfonamide pharmacophores within a single, versatile building block provides a fertile ground for the discovery of novel therapeutic agents.

Future research should focus on the systematic biological evaluation of this compound itself, as well as a broader range of its derivatives. Investigating its potential as a carbonic anhydrase inhibitor, given the presence of the sulfonamide group, could be a particularly fruitful avenue. Furthermore, exploring its utility in the synthesis of novel kinase inhibitors, a class of drugs where both cyano and sulfonamide groups are often found, warrants significant attention.

References

The Versatility of 2-cyano-N-(4-sulfamoylphenyl)acetamide: A Keystone for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery and development of novel therapeutic agents. Among these, 2-cyano-N-(4-sulfamoylphenyl)acetamide has emerged as a particularly valuable building block. Its unique structural features, comprising a reactive cyanoacetamide moiety and a sulfonamide group, provide a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide delves into the synthesis, chemical reactivity, and extensive applications of this key intermediate, offering a comprehensive resource for researchers engaged in the quest for new medicines. The inherent reactivity of the cyano and active methylene groups allows for a multitude of chemical transformations, leading to the construction of complex molecular architectures that have shown promise in targeting a range of diseases, from cancer to inflammatory disorders.[1]

Physicochemical Properties and Synthesis of the Core Scaffold

This compound (Molecular Formula: C9H9N3O3S, Molecular Weight: 239.25 g/mol ) is a stable, crystalline solid that serves as a cornerstone for a multitude of synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the condensation of sulfanilamide (4-aminobenzenesulfonamide) with a cyanoacetic acid ester, typically ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene, toluene)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sulfanilamide (1 equivalent) in a minimal amount of the high-boiling point solvent.

  • Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white crystalline solid.

Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores

The true value of this compound lies in its exceptional utility as a precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The presence of the cyano group, an active methylene group, and the sulfonamide moiety provides multiple reaction sites for cyclization and derivatization.

Carbonic Anhydrase Inhibitors for Anticancer Therapy

A significant application of the this compound scaffold is in the development of carbonic anhydrase (CA) inhibitors. Specifically, derivatives have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor growth and metastasis by regulating intra- and extracellular pH.

The sulfonamide group of the scaffold acts as a zinc-binding group, anchoring the inhibitor to the active site of the CA enzyme. Modifications to the cyanoacetamide portion of the molecule allow for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. For instance, the synthesis of pyrazole derivatives from 2-chloro-N-(4-sulfamoylphenyl)acetamide (a derivative of the core scaffold) has yielded compounds with significant inhibitory activity against hCA IX and XII.

CompoundTargetKi (nM)
Derivative 4e hCA IX72
hCA XII81
Derivative 5e hCA IX40
Derivative 6c hCA IX73
hCA XII95
Acetazolamide (Standard) hCA IX65
hCA XII46

Data synthesized from a study on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.[2]

Experimental Protocol: Synthesis of Pyrazole-based Carbonic Anhydrase Inhibitors

Materials:

  • Substituted 4-formyl pyrazole derivatives

  • Potassium permanganate

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide

  • Appropriate solvents (e.g., acetone, DMF)

Procedure:

  • Synthesis of Pyrazole Carboxylic Acids: Oxidize the substituted 4-formyl pyrazole derivatives to their corresponding carboxylic acids using potassium permanganate in a suitable solvent.[3]

  • Synthesis of Chloroacetamido Intermediate: Synthesize 2-chloro-N-(4-sulfamoylphenyl)acetamide by reacting this compound with a chlorinating agent.

  • Condensation Reaction: React the synthesized pyrazole carboxylic acids with 2-chloro-N-(4-sulfamoylphenyl)acetamide in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperatures to yield the final pyrazole-acetamide derivatives.[3]

  • Purification: Purify the final compounds using column chromatography or recrystallization.

CA_Inhibition_Mechanism cluster_CA_Active_Site Carbonic Anhydrase Active Site Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H₂O Zinc->Water Displaced_Water Displaced H₂O Water->Displaced_Water Displacement Inhibitor Sulfonamide Inhibitor (from this compound) Inhibitor->Zinc SO₂NH⁻ coordinates to Zn²⁺ caption Mechanism of Carbonic Anhydrase Inhibition.

COX-2 Inhibitors for Anti-inflammatory Applications

The this compound scaffold has also been instrumental in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Derivatives incorporating pyrazole and other heterocyclic systems have shown promising COX-2 inhibitory activity. The N-phenylacetamide moiety is a common feature in many COX-2 inhibitors, and the sulfamoylphenyl group can contribute to the necessary interactions within the COX-2 active site.[5]

Synthesis of Diverse Heterocyclic Systems

Beyond its application in specific therapeutic areas, this compound is a versatile synthon for a wide range of heterocyclic compounds, including thiazoles, thiophenes, pyridines, and pyrimidines.[1] The reactivity of the cyano and active methylene groups allows for participation in various cyclization reactions, providing access to a rich chemical space for drug discovery. For example, it can react with α-haloketones to form thiazole derivatives or with elemental sulfur and active methylene compounds in the Gewald reaction to produce polysubstituted thiophenes.

Experimental Protocol: Synthesis of Thiazole Derivatives

Materials:

  • This compound

  • α-Haloketone (e.g., phenacyl bromide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent.

  • Add the α-haloketone (1 equivalent) and a base (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the desired thiazole derivative.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and remarkable chemical versatility have enabled the creation of a vast library of heterocyclic compounds with significant therapeutic potential. The successful development of potent carbonic anhydrase and COX-2 inhibitors from this building block underscores its importance in drug discovery. As our understanding of disease biology deepens, the continued exploration of novel derivatives of this compound is poised to yield the next generation of innovative medicines. The strategic modification of this core structure will undoubtedly continue to be a fruitful avenue for the discovery of selective and effective therapeutic agents for a multitude of diseases.

References

Determining the Solubility of 2-cyano-N-(4-sulfamoylphenyl)acetamide in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_ an_ in-depth_ technical_ guide_ or_ whitepaper_ on_ the_ core.>

Abstract

Solubility is a critical physicochemical parameter in drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2][3] We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and offer insights into data interpretation and application. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for their compounds of interest.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper to a drug's success. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[4] Consequently, a thorough understanding and accurate determination of a compound's solubility in various solvent systems is a non-negotiable aspect of pre-formulation and formulation development.[5]

This guide focuses on This compound , a versatile building block in medicinal chemistry.[1][2] Its structural features, including a sulfonamide group, an acetamide linkage, and a cyano moiety, suggest a complex solubility behavior that warrants a systematic investigation. Understanding its solubility in a range of solvents, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation, is crucial for its advancement as a potential pharmaceutical intermediate.[6][7]

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[8] To predict and interpret the solubility of this compound, we must consider its intrinsic properties and the characteristics of the chosen solvents.

Physicochemical Properties of this compound
  • Structure: The molecule possesses both hydrogen bond donors (the amide and sulfonamide N-H groups) and acceptors (the cyano nitrogen, and the oxygen atoms of the amide and sulfonamide groups).

  • Polarity: The presence of multiple polar functional groups suggests a degree of polarity.

  • pKa: The sulfonamide group imparts acidic properties to the molecule.[9] The pKa value, which is the pH at which the compound is 50% ionized, is a critical determinant of its pH-dependent solubility.[9] An accurate pKa determination is therefore a prerequisite for meaningful solubility studies in aqueous buffers.

Solvent Selection and the Power of Hansen Solubility Parameters (HSP)

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and hydrogen bonding capabilities. A powerful tool for rational solvent selection is the Hansen Solubility Parameters (HSP) .[8][10][11][12] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.[8][12]

By matching the HSP of the solute (this compound) with those of various solvents, one can predict the likelihood of dissolution.[8] A smaller "distance" between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space indicates a higher probability of good solubility.[8]

Experimental Determination of Solubility: Protocols and Best Practices

The experimental determination of solubility can be broadly categorized into two approaches: thermodynamic (equilibrium) solubility and kinetic solubility .

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[4][5][13] The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[14][15][16]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[17] This can range from 24 to 72 hours. It is essential to confirm that equilibrium has been reached by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose due to its sensitivity and specificity.[18][19] A validated HPLC method with a proper calibration curve is essential for accurate results.[20]

Diagram: Equilibrium Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant T (24-72 hours) prep1->equil1 sep1 Centrifugation or Filtration equil1->sep1 quant1 HPLC-UV Analysis sep1->quant1

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[17][21][22][23] This method is faster and more amenable to high-throughput screening (HTS) formats, making it valuable in early drug discovery.[17][23] However, it's important to note that kinetic solubility values can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a microplate format.[21][22]

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.[17][21]

  • Precipitate Detection/Separation: The formation of a precipitate indicates that the solubility limit has been exceeded. This can be detected by methods like nephelometry (light scattering) or by separating the precipitate via filtration.[17][21]

  • Quantification: The concentration of the compound remaining in the solution is then determined, often by UV-Vis spectroscopy or LC-MS.[17]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_dil Dilution cluster_incub Incubation cluster_quant Quantification prep1 Prepare DMSO stock solution dil1 Dilute into aqueous buffer prep1->dil1 incub1 Short incubation (1-2 hours) dil1->incub1 quant1 Nephelometry or LC-MS/UV incub1->quant1

Caption: Workflow for kinetic solubility determination.

Determining pKa: A Critical Ancillary Experiment

As the solubility of ionizable compounds like this compound is pH-dependent, determining its pKa is crucial for interpreting solubility data in aqueous media.[9] Potentiometric titration is a highly precise and common method for pKa determination.[24][25][26][27]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to achieve initial dissolution).[24][25]

  • Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[24][26]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[24][26][27]

Data Presentation and Interpretation

For clarity and ease of comparison, solubility data should be presented in a structured tabular format.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolubility (µg/mL)Solubility (mM)
Water[Insert Data][Insert Data]
PBS (pH 5.0)[Insert Data][Insert Data]
PBS (pH 7.4)[Insert Data][Insert Data]
Ethanol[Insert Data][Insert Data]
Acetone[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data]

Interpretation:

  • pH-dependence: A significant difference in solubility between PBS at pH 5.0 and pH 7.4 would confirm the influence of the acidic sulfonamide group. Higher solubility would be expected at a pH above the pKa, where the compound is predominantly in its more soluble ionized form.

  • Solvent Polarity: Comparing solubility in water, ethanol, and acetone can provide insights into the compound's polarity.

  • Aprotic vs. Protic Solvents: Differences in solubility between solvents like DMSO (aprotic) and ethanol (protic) can highlight the importance of hydrogen bonding interactions.

Conclusion: From Data to Drug Development Decisions

A comprehensive solubility profile for this compound is an invaluable asset for its potential development as a pharmaceutical intermediate. The data generated through the protocols outlined in this guide will inform critical decisions in:

  • Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved solubility.

  • Formulation Development: Selecting appropriate excipients and vehicle systems for preclinical and clinical studies.

  • Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.

By adhering to the principles of scientific integrity, employing robust experimental designs, and carefully interpreting the resulting data, researchers can confidently characterize the solubility of this compound and pave the way for its successful application in drug discovery and development.

References

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of substituted isoxazoles, a critical heterocyclic scaffold in modern drug discovery. The protocol leverages the versatile synthon, 2-cyano-N-(4-sulfamoylphenyl)acetamide, reacting it with various aryl hydroxymoyl chlorides. We detail a robust and reproducible cyclocondensation reaction, explaining the underlying chemical principles, step-by-step experimental procedures, purification techniques, and methods for structural verification. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Drugs incorporating the isoxazole core exhibit a broad spectrum of therapeutic activities, including antibacterial (e.g., Sulfamethoxazole), anti-inflammatory (e.g., Parecoxib), and anticancer properties.[2][3]

The synthesis of functionalized isoxazoles is therefore a cornerstone of many drug discovery programs.[4][5] Common synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][6] This protocol focuses on a highly efficient cyclocondensation approach that utilizes a specialized building block to construct highly functionalized isoxazoles with potential pharmacological relevance.

The Core Synthon: this compound

The starting material, this compound (CAS No. 32933-40-7), is a highly versatile reagent for heterocyclic synthesis.[7][8] Its utility stems from the presence of multiple reactive sites within its structure.

  • Active Methylene Group: The CH₂ group is positioned between two electron-withdrawing groups (a cyano group and a carbonyl group), making its protons acidic and easily removable by a base. This generates a nucleophilic carbanion, which is key to initiating the C-C bond formation.

  • Electrophilic Cyano Carbon: The carbon atom of the nitrile group is electrophilic and can participate in cyclization reactions.[8]

  • Sulfonamide Moiety: The presence of the 4-sulfamoylphenyl group imparts drug-like properties to the final molecule, as this functional group is a well-known pharmacophore found in many sulfonamide drugs.[9]

This combination of features makes this compound an ideal precursor for the synthesis of complex heterocyclic systems, particularly the isoxazole derivatives described herein.[10]

Reaction Principle and Mechanism

The synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides is achieved through a base-catalyzed cyclocondensation reaction between this compound and an appropriate aryl hydroxymoyl chloride.[10]

The reaction proceeds through the following key steps:

  • Deprotonation: The base, typically a tertiary amine like triethylamine (TEA), abstracts an acidic proton from the active methylene group of the cyanoacetamide, forming a resonance-stabilized carbanion intermediate.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the hydroxymoyl chloride. This results in the elimination of a chloride ion and the formation of a new C-C bond, creating an open-chain intermediate.

  • Intramolecular Cyclization (Tautomerization & Ring Closure): The intermediate undergoes tautomerization to form an enol. The hydroxyl group of the enol then attacks the electrophilic carbon of the nitrile (cyano) group in an intramolecular fashion. This 5-exo-trig cyclization is a favorable ring-closing process.

  • Aromatization: The resulting cyclic intermediate readily aromatizes via the elimination of a water molecule to yield the stable 5-aminoisoxazole ring system.

This mechanism is a robust and high-yielding pathway to the desired substituted isoxazole core.[10]

Reaction_Mechanism Start This compound + Aryl Hydroxymoyl Chloride Carbanion Step 1: Deprotonation (Formation of Nucleophilic Carbanion) Start->Carbanion + Base Base Triethylamine (Base) Base->Carbanion Attack Step 2: Nucleophilic Attack (C-C Bond Formation) Carbanion->Attack Intermediate Open-Chain Intermediate Attack->Intermediate Cyclization Step 3: Intramolecular Cyclization (5-exo-trig Ring Closure) Intermediate->Cyclization CyclicIntermediate Cyclic Intermediate Cyclization->CyclicIntermediate Aromatization Step 4: Aromatization (Dehydration) CyclicIntermediate->Aromatization Product 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide Aromatization->Product

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of N-(4-Sulfamoylphenyl)isoxazole-4-carboxamide derivatives.[10]

Materials and Equipment

Reagents:

  • This compound (CAS: 32933-40-7)

  • Aryl hydroxymoyl chloride (e.g., 4-chlorobenzohydroxamoyl chloride)

  • Triethylamine (TEA) (CAS: 121-44-8), freshly distilled

  • Ethanol (Absolute, 200 proof) (CAS: 64-17-5)

  • Ethyl Acetate (EtOAc) (CAS: 141-78-6)

  • Hexane (CAS: 110-54-3)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.39 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.

  • Base Addition: Add triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 equivalents) to the mixture dropwise using a syringe. The role of TEA is to act as a base to deprotonate the active methylene group, initiating the reaction.[10]

  • Reactant Addition: In a separate beaker, dissolve the aryl hydroxymoyl chloride (e.g., 4-chlorobenzohydroxamoyl chloride, 1.89 g, 10 mmol, 1.0 equivalent) in 10 mL of ethanol. Add this solution to the reaction flask dropwise over 5 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., 1:1 Ethyl Acetate:Hexane). Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, less polar spot and the disappearance of the starting material spot indicate the reaction is proceeding.

  • Reaction Quench and Product Isolation: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with additional cold water (2 x 30 mL) to remove any residual salts or impurities.

Purification and Characterization
  • Purification: The crude product is best purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight.

  • Characterization:

    • Melting Point: Determine the melting point of the dried solid. A sharp melting point range is indicative of high purity.

    • Spectroscopy: Confirm the structure of the final product using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.

Experimental Workflow Overview

The entire process, from reagent preparation to final product analysis, follows a logical and streamlined workflow designed for efficiency and reproducibility.

Caption: General experimental workflow for isoxazole synthesis.

Data Summary

The following table provides representative data for the synthesis of various 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides based on the described protocol.[10]

EntryAryl Group (in Hydroxymoyl Chloride)Reaction Time (h)Yield (%)
1Phenyl535%
24-Chlorophenyl424%
34-Bromophenyl426%
42,4-Dichlorophenyl627%
52-Nitrophenyl564%
65-Chloro-2-furyl653%

Note: Yields are based on published data and may vary depending on experimental conditions and scale.[10]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aryl hydroxymoyl chlorides can be lachrymatory and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes & Protocols: Leveraging 2-Cyano-N-(4-sulfamoylphenyl)acetamide in the Development of Novel Antiglaucoma Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Glaucoma Therapies

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP). This pressure arises from an imbalance between the production and drainage of aqueous humor, the fluid that nourishes the anterior segment of the eye.[1] Carbonic anhydrase inhibitors (CAIs) are a cornerstone of glaucoma management. They act by suppressing the secretion of bicarbonate ions in the ciliary body, which in turn reduces the production of aqueous humor and lowers IOP.[2] While systemic CAIs like acetazolamide are effective, their use is often limited by significant side effects, including paresthesia, fatigue, and metabolic acidosis.[3][4] This has driven the development of topical CAIs, such as dorzolamide and brinzolamide, which deliver the therapeutic agent directly to the eye, thereby minimizing systemic exposure and adverse effects.[3]

The molecule 2-cyano-N-(4-sulfamoylphenyl)acetamide stands out as a highly versatile and powerful synthon—or building block—for the next generation of antiglaucoma agents.[5][6] Its structure is strategically primed for drug development:

  • The Sulfonamide Moiety (-SO₂NH₂): This is the critical pharmacophore that anchors to the zinc ion within the active site of the carbonic anhydrase enzyme, enabling potent inhibition.[7]

  • The Cyanoacetamide Group: This functional group is highly reactive, providing a chemical handle for the facile synthesis of a diverse library of derivatives. This allows for the application of a "tail approach," where different chemical moieties can be appended to the core structure to fine-tune properties such as potency, isoform selectivity, solubility, and ocular tissue penetration.[6][8]

This document provides a comprehensive guide for researchers, outlining the synthesis, in-vitro evaluation, in-vivo efficacy testing, and formulation of novel CAIs derived from this pivotal starting material.

Part 1: Synthesis of the Core Scaffold and Derivatives

The foundation of this drug discovery workflow is the efficient synthesis of the this compound scaffold and its subsequent diversification.

Rationale for the "Tail Approach"

The "tail approach" is a proven strategy in medicinal chemistry for optimizing drug candidates. By attaching various chemical "tails" to the primary pharmacophore (the sulfonamide group), we can modulate the molecule's interaction with regions of the enzyme outside the primary binding site. This can lead to enhanced affinity, improved selectivity for the target isoenzyme (hCA II in the eye) over off-target isoforms, and optimized physicochemical properties for better drug delivery.[8][9]

cluster_0 The 'Tail Approach' for CAI Development Core This compound (Core Scaffold) Reactive_Site Reactive Cyanoacetamide Group Core->Reactive_Site provides Pharmacophore Sulfonamide Group (Binds to Zinc in CA) Core->Pharmacophore contains Derivatization Chemical Derivatization Reactive_Site->Derivatization Library Library of Novel CAI Candidates Derivatization->Library Tails Diverse Chemical 'Tails' (e.g., Alkyl, Aryl, Heterocyclic groups) Tails->Derivatization

Caption: The "Tail Approach" using the core scaffold.

Protocol: Synthesis of this compound (Scaffold)

This protocol is based on the established condensation reaction between ethyl cyanoacetate and 4-aminobenzenesulfonamide.[6]

Materials & Reagents:

  • 4-Aminobenzenesulfonamide

  • Ethyl cyanoacetate

  • m-Xylene (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ethanol (for recrystallization)

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-aminobenzenesulfonamide (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Solvent Addition: Add a sufficient volume of m-xylene to create a stirrable slurry.

  • Reflux: Heat the mixture to reflux (approximately 139-144 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual m-xylene.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol: Synthesis of Novel Derivatives

The reactive nature of the cyanoacetamide moiety allows for a wide range of chemical transformations to append various "tails."[5][6] A common approach involves leveraging the active methylene group adjacent to the cyano and carbonyl groups.

Example Reaction: Knoevenagel Condensation

  • Reactant Preparation: Dissolve the this compound scaffold (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst and Aldehyde Addition: Add a catalytic amount of a base (e.g., piperidine or triethylamine) followed by the desired aldehyde or ketone (1 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, the product can be isolated by precipitation (e.g., by adding water) or by standard extractive workup, followed by purification via column chromatography or recrystallization.

Part 2: In Vitro Evaluation of Carbonic Anhydrase Inhibition

The primary goal of in vitro testing is to quantify the inhibitory potency of the newly synthesized compounds against the target enzyme, human carbonic anhydrase II (hCA II), and to assess their selectivity against other physiologically relevant isoforms (e.g., hCA I, IV, IX, XII).[10]

Mechanism of Action: CA Inhibition

Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. CAIs bind to the zinc ion in the enzyme's active site, preventing water from binding and thus blocking the catalytic cycle. This reduces the formation of bicarbonate, which is a key step in aqueous humor production.

cluster_1 Mechanism of CA Inhibition in the Ciliary Body CO2 CO₂ + H₂O CA_enzyme Carbonic Anhydrase II (CA II) CO2->CA_enzyme catalyzed by Bicarb HCO₃⁻ + H⁺ CA_enzyme->Bicarb produces Blocked Inhibited CA_enzyme->Blocked Aqueous_Prod Aqueous Humor Production Bicarb->Aqueous_Prod drives Aqueous_Prod->Blocked CAI CA Inhibitor (e.g., Dorzolamide, New Compound) CAI->CA_enzyme binds to & blocks

Caption: CAIs block aqueous humor production.

Protocol: Colorimetric CA Inhibition Assay

This robust assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.[11]

Materials & Reagents:

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds and a positive control (e.g., Acetazolamide)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA enzyme stock to the desired concentration (e.g., 10-50 units/mL) in cold Assay Buffer immediately before use.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. Prepare this fresh daily.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA working solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: In Vitro Inhibition

Summarize the results in a table for clear comparison of potency and selectivity.

Compound IDScaffold MoietyTail MoietyhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity (I/II)
Control Acetazolamide-5012255.74.2
Cmpd-01 Cyanoacetamide4-FluorobenzylDataDataDataDataCalculate
Cmpd-02 Cyanoacetamide2-ThiophenylDataDataDataDataCalculate
... .....................

Part 3: In Vivo Evaluation of IOP-Lowering Efficacy

Promising candidates from in vitro screening must be evaluated in a relevant animal model to confirm their ability to lower IOP when administered topically.[12]

Animal Model Selection

Normotensive rabbits are a widely used and accepted model for initial efficacy screening of topical antiglaucoma agents. Their large eyes facilitate drug administration and IOP measurement. For more advanced studies, hypertensive models can be used, where elevated IOP is induced by methods such as steroid application or injection of microbeads into the anterior chamber.[13][14]

Protocol: IOP Measurement in Normotensive Rabbits

Materials & Equipment:

  • Male New Zealand White rabbits (2-3 kg)

  • Test compound formulated as a topical ophthalmic solution (see Part 4)

  • Vehicle control solution

  • Positive control (e.g., 0.5% Timolol or 2% Dorzolamide solution)

  • Calibrated rebound tonometer (e.g., Tono-Pen, Icare TONOVET)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Animal restraining boxes

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week prior to the study.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye. Wait 30-60 seconds.

    • Measure the baseline IOP in both eyes using the tonometer. Obtain at least three consistent readings per eye and average them.

  • Drug Administration:

    • Randomly assign animals to treatment groups (Vehicle, Positive Control, Test Compound).

    • Instill a single 50 µL drop of the appropriate test article into one eye (the contralateral eye can serve as an untreated control).

  • Post-Dose IOP Measurements: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline (ΔIOP) for each eye at each time point.

    • Calculate the mean ΔIOP ± SEM for each treatment group.

    • Compare the IOP reduction of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

cluster_2 Drug Discovery & Development Workflow Synthesis 1. Synthesis Scaffold & Derivatives In_Vitro 2. In Vitro Screening CA Inhibition Assay (IC₅₀) Synthesis->In_Vitro Lead_Selection Lead Candidate Selection In_Vitro->Lead_Selection Potent & Selective Hits Formulation 3. Formulation Development Lead_Selection->Formulation In_Vivo 4. In Vivo Efficacy IOP Reduction in Rabbits Formulation->In_Vivo Preclinical Further Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical Efficacious Leads

Caption: Overall antiglaucoma drug development workflow.

Data Presentation: In Vivo IOP Reduction
Time (Hours)Vehicle (ΔIOP mmHg ± SEM)Positive Control (ΔIOP mmHg ± SEM)Test Compound (1%) (ΔIOP mmHg ± SEM)
0 (Baseline) 000
1 DataDataData
2 DataDataData
4 DataDataData
6 DataDataData
8 DataDataData
24 DataDataData

Part 4: Formulation for Topical Ocular Delivery

Effective delivery of a CAI to the ciliary body is challenging due to the eye's natural protective barriers. Many potent CAIs suffer from poor aqueous solubility, further hindering the development of an effective topical formulation.[15]

Key Formulation Strategies
  • Solubility Enhancement: The low water solubility of many sulfonamide derivatives is a major hurdle. Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to significantly enhance drug solubility and bioavailability.[15]

  • Viscosity Modifiers: Agents like hydroxypropyl methylcellulose (HPMC) or sodium hyaluronate can be added to increase the viscosity of the formulation. This prolongs the residence time of the drug on the ocular surface, allowing more time for penetration.

  • pH and Buffering: The formulation should be buffered to a pH (typically 6.5-7.8) that ensures drug stability and minimizes ocular irritation.

  • Tonicity: The formulation should be made isotonic with tears (equivalent to 0.9% NaCl) using agents like sodium chloride or mannitol to prevent discomfort.

Protocol: Preparation of a Basic Ophthalmic Solution for Preclinical Testing

Example Formulation (10 mL batch):

  • Active Ingredient (Test Cmpd): 100 mg (for a 1% w/v solution)

  • Solubilizing Agent (HP-β-CD): 500 mg (5% w/v) or as determined by solubility studies

  • Viscosity Enhancer (HPMC): 30 mg (0.3% w/v)

  • Preservative (Benzalkonium Chloride): 1 mg (0.01% w/v)

  • Buffer/Tonicity Agent (Phosphate Buffered Saline, PBS): q.s. to 10 mL

Procedure:

  • In a sterile beaker, dissolve the hydroxypropyl-β-cyclodextrin (HP-β-CD) in approximately 8 mL of PBS with stirring.

  • Slowly add the test compound to the cyclodextrin solution and stir until completely dissolved. Gentle heating may be required.

  • In a separate small container, dissolve the HPMC in a small amount of hot PBS, then cool. Add this to the main solution.

  • Add the benzalkonium chloride solution.

  • Adjust the final volume to 10 mL with PBS.

  • Verify the pH is within the acceptable range (e.g., 7.0-7.4) and adjust if necessary with dilute HCl or NaOH.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.

References

Application Notes and Protocols for the Synthesis of hCA II and hCA VII Inhibitors from 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Carbonic Anhydrases II and VII

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms of hCA are expressed in various tissues and are involved in a wide range of biological functions, from respiration and pH regulation to ion transport and fluid secretion.[2] Consequently, the dysfunction of specific hCA isoforms has been implicated in several pathologies, making them attractive targets for therapeutic intervention.

This guide focuses on two cytosolic isoforms: the ubiquitous and highly active hCA II and the brain-abundant hCA VII. hCA II is involved in numerous physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and high-altitude sickness. hCA VII, primarily expressed in the central nervous system, has emerged as a promising target for the treatment of neurological disorders such as epilepsy.[3][4]

The 4-sulfamoylphenyl group is a well-established zinc-binding group and a key pharmacophore in the design of potent carbonic anhydrase inhibitors.[5] This document provides a comprehensive guide for researchers on utilizing 2-cyano-N-(4-sulfamoylphenyl)acetamide as a versatile starting material for the synthesis of novel and potent inhibitors targeting hCA II and hCA VII. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the methodologies for evaluating the inhibitory activity of the synthesized compounds.

Rationale for Synthetic Approach: Leveraging the Versatility of the Cyanoacetamide Scaffold

The this compound scaffold is an excellent starting point for generating a diverse library of potential hCA inhibitors. The activated methylene group adjacent to the cyano and carbonyl groups is amenable to a variety of chemical transformations, allowing for the construction of various heterocyclic ring systems. These heterocyclic moieties can then be tailored to interact with amino acid residues in the active site of hCA II and hCA VII, potentially leading to high affinity and isoform-selective inhibition.

This guide will focus on two primary synthetic routes originating from this compound:

  • Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis provides a reliable method for constructing the 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry.[2][6]

  • Synthesis of Isoxazole Derivatives: The reaction with hydroxylamine derivatives offers a direct route to isoxazole compounds, another important class of heterocyclic compounds with diverse biological activities.[7]

The general workflow for the synthesis and evaluation of these inhibitors is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound Route1 Hantzsch Thiazole Synthesis Start->Route1 α-haloketone, thiourea Route2 Isoxazole Synthesis Start->Route2 hydroxylamine derivative Thiazole Thiazole Derivatives Route1->Thiazole Isoxazole Isoxazole Derivatives Route2->Isoxazole Purification Purification (Chromatography) Thiazole->Purification Isoxazole->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibition_Assay Stopped-Flow CO2 Hydration Assay Characterization->Inhibition_Assay Enzyme_Prep Enzyme Preparation (hCA II & hCA VII) Enzyme_Prep->Inhibition_Assay Data_Analysis Data Analysis (Ki determination) Inhibition_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR G cluster_inhibitor Inhibitor Structure cluster_enzyme Enzyme Active Site Inhibitor Sulfamoylphenyl Group Heterocyclic Scaffold Enzyme Zn²⁺ Ion Hydrophobic/philic Pockets Inhibitor:head->Enzyme:zinc Coordination (Zinc Binding) Inhibitor:tail->Enzyme:pocket Interactions with Amino Acid Residues

References

Application Note: A Quality by Design (QbD) Framework for Scaling the Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up of the synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various heterocyclic compounds and potentially in active pharmaceutical ingredients (APIs) like Celecoxib.[1][2] Scaling chemical processes from the laboratory bench to production volumes introduces significant challenges in maintaining safety, consistency, and product quality due to changes in heat transfer, mixing dynamics, and reaction kinetics.[3][4] This guide employs the principles of Quality by Design (QbD), a systematic, science- and risk-based approach, to navigate these challenges.[5][6][7] We will detail a structured workflow encompassing initial hazard analysis, definition of quality attributes, identification of critical process parameters through Design of Experiments (DoE), and implementation of Process Analytical Technology (PAT) for robust process control.[8]

Introduction

This compound is a versatile synthon used in the creation of diverse heterocyclic compounds.[9][10] Its synthesis, commonly achieved by the condensation of 4-aminobenzenesulfonamide with ethyl cyanoacetate, is a foundational reaction for more complex molecules.[10] While straightforward at the lab scale, scaling this reaction requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.[11][12] Key challenges in scale-up include managing reaction exotherms, ensuring homogenous mixing, and controlling impurity profiles, all of which can be significantly different in larger reactors.[13][14]

The traditional "one factor at a time" (OFAT) approach to process development is often inefficient and fails to identify interactions between variables.[15] In contrast, the Quality by Design (QbD) framework, encouraged by regulatory bodies like the FDA and outlined in ICH guidelines (Q8, Q9, Q10), builds quality into the process from the outset.[16][17][18][19][20] This approach begins with predefined objectives and emphasizes deep product and process understanding to ensure consistent quality.[21]

This document will serve as a protocol for researchers and drug development professionals to systematically scale the synthesis of this compound, mitigating risks and ensuring a robust manufacturing process.

Foundational Studies & Risk Assessment

Before any scale-up activities, a thorough understanding of the reaction's fundamental characteristics is paramount.

Reaction Hazard Analysis

Exothermic reactions pose a significant risk during scale-up.[22][23] As the reactor volume increases, the surface-area-to-volume ratio decreases, impeding heat dissipation and increasing the risk of a thermal runaway.[12]

Protocol: Thermal Hazard Screening

  • Initial Screening: Perform Differential Scanning Calorimetry (DSC) on the starting materials and the reaction mixture. This provides critical data on onset temperature of decomposition and the amount of heat released.[22][24][25]

  • Reaction Calorimetry: Use a reaction calorimeter (e.g., Mettler-Toledo RC1) on a small, gram-scale reaction. This measures the total heat of reaction, the rate of heat release, and the adiabatic temperature rise, which are essential for designing cooling systems in larger reactors.[13][25]

  • Data Interpretation: Analyze the data to determine the maximum safe operating temperature and to design appropriate cooling capacity and emergency relief systems for the target scale.[24][26] A significant exotherm may necessitate a semi-batch process where one reactant is added slowly to control the rate of heat generation.[13]

Analytical Method Development

Robust analytical methods are the cornerstone of process understanding and control. They are essential for monitoring reaction progress, quantifying yield, and identifying impurities.

Protocol: HPLC Method Development

  • Objective: Develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound, starting materials (4-aminobenzenesulfonamide, ethyl cyanoacetate), and potential impurities.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., 0.1% formic acid or phosphate buffer) to achieve optimal separation.

  • Method Validation: Validate the method for linearity, accuracy, precision, and specificity according to ICH Q2(R1) guidelines. This ensures the data collected is reliable for making process decisions.

A Quality by Design (QbD) Approach to Scale-Up

QbD is a systematic framework that moves manufacturing from a reactive to a proactive state, ensuring quality is built into the process.[5][6]

Step 1: Define the Quality Target Product Profile (QTPP)

The first step is to define what constitutes a quality product from the perspective of its end-use.[6][16] The QTPP guides all subsequent development efforts.[17]

Table 1: Quality Target Product Profile (QTPP) for this compound

Quality AttributeTarget
Identity Conforms to the structure of this compound
Assay ≥ 99.0%
Appearance White to off-white crystalline solid
Purity (Impurity Profile) Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.50%
Residual Solvents Meets ICH Q3C limits
Step 2: Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)

CQAs are the physical, chemical, or biological attributes that must be controlled to ensure the desired product quality.[5][6] CPPs are the process variables that have a direct impact on these CQAs.[8][16]

Workflow for Identifying CPPs and CQAs

QbD_Workflow cluster_0 Define cluster_1 Identify cluster_2 Link & Control qtpp Define QTPP (Table 1) cqa Identify CQAs (e.g., Purity, Yield) qtpp->cqa cpp Identify Potential CPPs (e.g., Temp, Time, Conc.) cqa->cpp doe Use DoE to Link CPPs to CQAs cpp->doe cs Develop Control Strategy (Set PARs) doe->cs

Caption: Quality by Design (QbD) workflow from product profile to control strategy.

Step 3: Design of Experiments (DoE) for Process Optimization

DoE is a statistical tool that allows for the simultaneous variation of multiple factors, making it highly efficient for identifying significant CPPs and their interactions.[27][28][29] This approach provides a comprehensive understanding of the process far superior to OFAT methods.[15]

Protocol: DoE for Reaction Optimization

  • Define Objective: To maximize the yield of this compound while minimizing the formation of a key impurity (e.g., a hydrolysis product).

  • Select Factors and Ranges: Based on initial screening, select the most likely CPPs.

    • Factor A: Temperature (60 - 80 °C)

    • Factor B: Reaction Time (4 - 8 hours)

    • Factor C: Molar Ratio of Ethyl Cyanoacetate to 4-aminobenzenesulfonamide (1.1 - 1.5)

  • Choose a Design: A full factorial or fractional factorial design is suitable for this screening phase.[30] A central composite design can be used later for fine-tuning optimization.

  • Execute Experiments: Run the experiments in a randomized order using a well-controlled laboratory reactor to ensure reproducibility.[28]

  • Analyze Results: Use statistical software (e.g., JMP, Minitab) to analyze the results.[29] This will generate a mathematical model that describes the relationship between the factors (CPPs) and the responses (CQAs), identifying which parameters have a statistically significant effect.

Table 2: Example of a 2³ Full Factorial DoE Layout

RunTemp (°C)Time (hr)Molar RatioYield (%)Impurity A (%)
16041.1(Result)(Result)
28041.1(Result)(Result)
36081.1(Result)(Result)
48081.1(Result)(Result)
56041.5(Result)(Result)
68041.5(Result)(Result)
76081.5(Result)(Result)
88081.5(Result)(Result)

Engineering and Scale-Up Considerations

Translating the optimized process from the lab to a pilot or production scale requires careful consideration of engineering principles.[31]

Mixing and Mass Transfer

Mixing efficiency is critical.[32] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[33][34]

  • Geometric Similarity: When scaling up, maintain geometric similarity between the lab and production reactors (e.g., impeller type, D/T ratio) where possible.[31]

  • Agitation Speed: Simply maintaining the same RPM will result in vastly different mixing efficiencies at scale.[35] Instead, scale-up should target a constant power-per-unit-volume (P/V) or impeller tip speed to achieve similar mixing characteristics.[34] The choice depends on whether the process is limited by macro-mixing or micro-mixing.

  • Modeling: Computational Fluid Dynamics (CFD) can be used to model and predict mixing behavior in the larger vessel, helping to de-risk the scale-up process.[32][33]

Process Analytical Technology (PAT)

PAT involves in-line or on-line monitoring to provide real-time understanding and control of the process.[8][36][37] This is a key enabler of QbD, allowing for adjustments to be made during the reaction to ensure the final product meets its quality attributes.[38]

PAT Implementation Diagram

PAT_Loop cluster_pat PAT System reactor Scaled-Up Reactor (Process) probe In-situ Probe (e.g., FTIR, Raman) reactor->probe Measures analyzer Analyzer & Chemometrics (Real-time Data) probe->analyzer Transmits control Control System (Adjusts CPPs) analyzer->control Informs control->reactor Controls (e.g., Temp, Dosing)

Caption: A PAT feedback loop for real-time process control.

  • Tool Selection: In-situ FTIR or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time without the need for sampling.

  • Control Strategy: The real-time data from the PAT tool can be fed into a control system that automatically adjusts CPPs (like temperature or dosing rate) to keep the reaction on its optimal trajectory.[18]

Detailed Scale-Up Protocol (Example: 1g to 100g Scale)

This protocol assumes DoE has identified optimal conditions as: 75°C, 6 hours, and a 1.2 molar ratio.

Equipment and Materials
  • 1 L jacketed glass reactor with overhead stirrer (pitched-blade turbine), reflux condenser, temperature probe, and nitrogen inlet.

  • Thermostatic circulator for jacket temperature control.

  • Syringe pump for controlled addition.

  • 4-Aminobenzenesulfonamide (Reagent Grade, 1.0 eq)

  • Ethyl cyanoacetate (Reagent Grade, 1.2 eq)

  • Toluene (Solvent)

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L reactor system. Ensure all joints are sealed and the system is inerted with a slow nitrogen purge.

  • Charge Reagents: Charge 4-aminobenzenesulfonamide (e.g., 50 g) and toluene (e.g., 500 mL) to the reactor.

  • Heating and Agitation: Begin agitation at a pre-determined RPM calculated to match lab-scale mixing intensity. Heat the reactor jacket to 80°C to achieve an internal reaction temperature of 75°C.

    • In-Process Control (IPC-1): Confirm internal temperature is stable at 75 ± 2°C.

  • Controlled Addition: Begin the slow addition of ethyl cyanoacetate (e.g., 41.5 g) via syringe pump over 1 hour.

    • Causality: Slow addition is critical to control the reaction exotherm, as determined by reaction calorimetry. This prevents temperature spikes that could lead to impurity formation.

  • Reaction Monitoring: Hold the reaction mixture at 75°C for 6 hours.

    • IPC-2 (Optional PAT): Monitor the disappearance of the 4-aminobenzenesulfonamide peak using an in-situ FTIR probe.

    • IPC-3 (Traditional): At T=2, 4, and 6 hours, take a small aliquot of the reaction mixture, quench it, and analyze by the validated HPLC method to confirm reaction completion (>98% conversion).

  • Cool Down: Once the reaction is complete, cool the reactor to room temperature (20-25°C).

  • Product Isolation: The product will likely precipitate upon cooling. Filter the solid product.

  • Washing: Wash the filter cake with a small amount of cold toluene to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50°C until constant weight is achieved.

  • Final Analysis: Analyze the final product for Assay, Purity, and Residual Solvents to confirm it meets the specifications defined in the QTPP.

Conclusion

The successful scale-up of chemical reactions is a complex undertaking that requires a blend of chemical knowledge, engineering principles, and systematic planning.[12][39] By moving away from traditional trial-and-error methods and adopting a Quality by Design framework, organizations can develop a deep understanding of their processes.[5][7] This knowledge-rich approach, which integrates risk assessment, statistical optimization (DoE), and advanced process control (PAT), enables the development of robust, safe, and efficient manufacturing processes.[40] The principles and protocols outlined in this note provide a clear pathway for scaling the synthesis of this compound, ensuring that product quality is consistently achieved from the lab to full-scale production.

References

Application Notes and Protocols for In Vitro Screening of 2-cyano-N-(4-sulfamoylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Sulfonamide Derivatives

The 2-cyano-N-(4-sulfamoylphenyl)acetamide scaffold represents a versatile and promising class of compounds in modern drug discovery. As derivatives of the well-established sulfonamide family, these molecules have garnered significant interest for their diverse pharmacological activities.[1][2] The presence of the sulfonamide group often directs their biological activity towards specific enzyme classes, most notably the carbonic anhydrases (CAs), which are crucial in a variety of physiological and pathological processes.[3][4] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][5]

Furthermore, the broader class of sulfonamides and cyanoacetamide derivatives has been explored for a range of other biological effects, including antimicrobial and anticancer activities.[6][7][8] The development of robust and reliable in vitro screening assays is therefore paramount to efficiently identify and characterize the therapeutic potential of novel this compound derivatives.

This comprehensive guide provides detailed protocols for the primary screening of these compounds against their most probable target, carbonic anhydrase, as well as secondary assays to evaluate their cytotoxic and antimicrobial properties. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Part 1: Primary Target Screening - Carbonic Anhydrase Inhibition Assay

The most empirically supported primary target for sulfonamide-based compounds are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). A widely adopted method for high-throughput screening (HTS) of CA inhibitors is the colorimetric assay, which leverages the esterase activity of CAs.[3][4] This assay is favored for its simplicity, cost-effectiveness, and adaptability to microplate formats.

Principle of the Assay

This assay measures the esterase activity of a CA enzyme on a specific substrate, which upon enzymatic cleavage, releases a chromogenic product. The increase in absorbance of this product over time is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, leading to a reduced absorbance signal. The inhibitory potential of the test compounds is quantified by measuring this decrease.

Experimental Workflow for CA Inhibition Assay

CA_Inhibition_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds, Control Inhibitor) plate Assay Plate Setup (96-well plate) prep->plate Load add_compounds Add Test Compounds & Controls (10 µL) plate->add_compounds pre_incubate Pre-incubation (10 min at RT) add_compounds->pre_incubate add_enzyme Add CA Enzyme (e.g., 80 µL) pre_incubate->add_enzyme add_substrate Initiate Reaction: Add Substrate (10 µL) add_enzyme->add_substrate read_plate Kinetic Absorbance Reading (e.g., 405 nm, every 2 min for 20 min) add_substrate->read_plate analyze Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric CA Inhibition Assay

Materials:

  • Purified human carbonic anhydrase II (CA-II)

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • CA Substrate (e.g., 4-Nitrophenyl acetate, 4-NPA)

  • Test this compound derivatives dissolved in DMSO

  • Positive Control Inhibitor: Acetazolamide[3]

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic absorbance measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare CA Assay Buffer and store at 4°C.

    • Reconstitute the lyophilized CA-II enzyme in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired working concentration in cold assay buffer.

    • Prepare a stock solution of 4-NPA in a solvent like acetonitrile. Further dilute to the working concentration in the assay buffer just before use.

    • Prepare stock solutions of the test compounds and Acetazolamide in 100% DMSO (e.g., 10 mM). Create a dilution series to determine the IC50 value. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank: Assay buffer only.

      • Enzyme Control (EC): Enzyme, buffer, and DMSO (solvent control). Represents 100% enzyme activity.

      • Test Compounds (TC): Enzyme, buffer, and test compound at various concentrations.

      • Positive Control (PC): Enzyme, buffer, and Acetazolamide at various concentrations.

  • Assay Execution:

    • Add 10 µL of the diluted test compounds, positive control, or DMSO to the respective wells of the 96-well plate.

    • Add 80 µL of the diluted CA-II enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode, taking readings every 2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_EC - V_TC) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_TC is the rate in the presence of the test compound.

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: Example CA-II Inhibition Data
CompoundTargetAssay TypeIC50 (µM)
Acetazolamide CA-IIColorimetric0.012
Derivative 1 CA-IIColorimetric0.58
Derivative 2 CA-IIColorimetric1.23
Derivative 3 CA-IIColorimetric> 50

Part 2: Secondary Assays - Cytotoxicity and Antimicrobial Screening

To build a comprehensive profile of the this compound derivatives, it is crucial to assess their effects on cell viability and their potential as antimicrobial agents.

A. Cell Viability (Cytotoxicity) Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Workflow cell_seed Seed Cells in 96-well Plate cell_adhere Allow Cells to Adhere (24 hours) cell_seed->cell_adhere add_compounds Add Compound Dilutions cell_adhere->add_compounds incubate_compounds Incubate (e.g., 48-72 hours) add_compounds->incubate_compounds add_mtt Add MTT Reagent incubate_compounds->add_mtt incubate_mtt Incubate (2-4 hours) (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_plate Read Absorbance (e.g., 570 nm) solubilize->read_plate analyze Data Analysis (% Viability, CC50) read_plate->analyze

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Selected human cancer cell line (e.g., A549, HeLa) and/or a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_Treated / Abs_Untreated) * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

B. Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Detailed Protocol: Broth Microdilution

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well. Include a growth control (bacteria and medium only) and a sterility control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the consistent inclusion of appropriate controls:

  • Positive Controls (Acetazolamide, Ciprofloxacin): These validate that the assay system is responsive to known inhibitors/antibiotics.

  • Negative/Vehicle Controls (DMSO): These account for any effects of the solvent on the biological system and establish the baseline for 100% activity or viability.

  • Blanks/Sterility Controls: These are used for background correction and to ensure the sterility of the experimental setup.

By adhering to these detailed protocols and incorporating the necessary controls, researchers can confidently screen this compound derivatives to identify and characterize promising lead compounds for further drug development.

References

Application Note & Protocol: Microwave-Assisted Synthesis of 2-Cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount.[1][2] The core structure, 2-cyano-N-(4-sulfamoylphenyl)acetamide, is a key pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this important scaffold utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity compared to conventional heating methods.[1][3][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[1][3][4][5]

The fundamental mechanisms behind microwave heating, namely dipolar polarization and ionic conduction, allow for direct and uniform heating of the reaction mixture. This avoids the thermal gradients and localized overheating often associated with classical heating methods, leading to cleaner reactions with fewer byproducts.[6]

Causality of Experimental Choices: Why Microwave-Assisted Amidation?

The synthesis of this compound involves the formation of an amide bond between 2-cyanoacetic acid and sulfanilamide. Traditionally, this transformation can be sluggish and may require harsh conditions or the use of coupling agents, which can complicate purification and generate significant waste.

Microwave-assisted direct amidation presents a compelling alternative for several key reasons:

  • Enhanced Reaction Rates: Microwave energy can dramatically accelerate the rate of amide bond formation, reducing reaction times from hours to mere minutes.[1][3][4][5] This is a direct consequence of the rapid, localized heating of the polar reactants.

  • Improved Yields and Purity: The uniform heating profile of microwave synthesis often leads to higher yields and a cleaner product profile, minimizing the formation of thermal decomposition byproducts.[6]

  • Solvent-Free Potential: The ability to conduct reactions in the absence of a solvent is a significant advantage of MAOS.[1][3][4][5] This not only simplifies workup and purification but also aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is inherently more energy-efficient than conventional methods that heat the reaction vessel and its surroundings.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details a solvent-free, microwave-assisted method for the direct amidation of sulfanilamide with 2-cyanoacetic acid.

Materials and Equipment:

  • 2-Cyanoacetic acid (reagent grade)

  • Sulfanilamide (reagent grade)

  • Monitored microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware

  • Melting point apparatus

  • FT-IR and ¹H NMR spectrometers for product characterization

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: 2-Cyanoacetic Acid Sulfanilamide vial Combine in Microwave Vial with Stir Bar reagents->vial mw_reactor Microwave Irradiation (Set Power, Temp, Time) vial->mw_reactor cooling Cool to Room Temperature mw_reactor->cooling quench Add Cold Water cooling->quench filter Vacuum Filtration quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Product recrystallize->dry characterization Characterize: - Melting Point - FT-IR - ¹H NMR dry->characterization

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine 2-cyanoacetic acid (1.0 mmol, 85.06 mg) and sulfanilamide (1.0 mmol, 172.21 mg).

  • Microwave Irradiation: Place a magnetic stir bar in the vial and securely cap it. Place the vial in the cavity of the microwave reactor. Irradiate the mixture at 150°C for 10 minutes with a power setting of 200 W. Stirring should be maintained throughout the reaction.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and add 10 mL of cold deionized water to the reaction mixture.

  • Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid with two portions of 5 mL of cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring FT-IR and ¹H NMR spectra.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterValueRationale
Reactant Ratio 1:1Stoichiometric ratio for direct amidation.
Microwave Power 200 WSufficient power to reach the target temperature rapidly.
Temperature 150°CPromotes the dehydration reaction for amide formation.
Reaction Time 10 minutesSignificantly reduced from conventional heating methods.[1][3][4][5]
Solvent None (Solvent-free)Environmentally friendly and simplifies workup.[1][3][4][5]
Expected Yield > 90%Based on similar microwave-assisted amidation reactions.[4]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous product characterization. The following analytical data should be obtained to confirm the identity and purity of the synthesized this compound:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic peaks:

    • N-H stretching (amide and sulfonamide)

    • C=O stretching (amide)

    • C≡N stretching (nitrile)

    • S=O stretching (sulfonamide)

  • ¹H NMR Spectroscopy: Confirm the presence of all expected protons and their integrations. The spectrum should show signals corresponding to the aromatic protons of the sulfamoylphenyl ring, the methylene protons of the acetamide moiety, and the amide and sulfonamide protons.

Diagram of the Proposed Reaction Mechanism

G 2-Cyanoacetic Acid 2-Cyanoacetic Acid Intermediate [Intermediate Complex] 2-Cyanoacetic Acid->Intermediate + Sulfanilamide Sulfanilamide Sulfanilamide Sulfanilamide->Intermediate Product This compound Intermediate->Product Microwave (Δ) - H₂O Water H₂O Intermediate->Water

Caption: Proposed reaction scheme for the microwave-assisted synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of this compound. By leveraging the advantages of microwave technology, this method offers a rapid, efficient, and environmentally conscious route to a valuable medicinal chemistry scaffold. The provided protocol, along with the rationale for the experimental choices and the necessary analytical validation steps, empowers researchers to confidently adopt this modern synthetic technique.

References

Application Notes and Protocols for Monitoring the Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-cyano-N-(4-sulfamoylphenyl)acetamide in Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of a wide array of heterocyclic compounds. Its structure, incorporating a reactive cyanoacetamide moiety and a sulfonamide group, makes it a valuable building block for developing novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anticonvulsant, and anticancer drugs.[1] The cyanoacetamide portion, on the other hand, readily participates in cyclization reactions to form diverse heterocyclic systems.[2] Given its importance, the ability to meticulously monitor the progress of its synthesis is paramount to ensure high yield, purity, and overall quality of the final product and subsequent derivatives. This application note provides a comprehensive guide to various analytical techniques for real-time monitoring of the formation of this compound.

Reaction Scheme: Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction between 4-aminobenzenesulfonamide and ethyl cyanoacetate. This reaction involves the formation of an amide bond between the amino group of the sulfonamide and the ester group of the cyanoacetate.[2]

Reactant1 4-Aminobenzenesulfonamide Reaction Reactant1->Reaction Reactant2 Ethyl Cyanoacetate Reactant2->Reaction Product This compound Byproduct Ethanol Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

This guide will detail the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for monitoring the depletion of reactants and the formation of the product.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[3] Its simplicity and speed allow for frequent checks on the consumption of starting materials and the appearance of the product.

Principle:

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[4] The polarity of the compounds determines their mobility; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f).

Protocol for TLC Monitoring:
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • On the baseline, apply small spots of:

      • A solution of the starting material, 4-aminobenzenesulfonamide.

      • A solution of the starting material, ethyl cyanoacetate.

      • A co-spot containing both starting materials.

      • An aliquot of the reaction mixture, taken at various time points (e.g., t=0, 1h, 2h, etc.).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A recommended solvent system for separating sulfonamides is Chloroform:tert-butanol (80:20 v/v) .[5] Allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.

    • Further visualization can be achieved using a potassium permanganate stain or other suitable staining agents.

Data Interpretation:

As the reaction progresses, the intensity of the spots corresponding to the starting materials will decrease, while a new spot corresponding to the more polar product, this compound, will appear and intensify. The product is expected to have a lower R_f value than the less polar ethyl cyanoacetate.

CompoundExpected R_f RangeNotes
4-AminobenzenesulfonamideLow to MediumA polar compound that will not travel far up the plate.
Ethyl CyanoacetateMedium to HighLess polar than the sulfonamide and the product.
This compoundLowThe amide product is expected to be more polar than the reactants.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

HPLC is a powerful technique for quantitative analysis of reaction mixtures, providing precise information on the concentration of reactants and products over time.[6]

Principle:

HPLC separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase pumped through the column under high pressure. Detection is typically achieved using a UV detector.

Protocol for HPLC Monitoring:
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time intervals.

    • Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to a known volume.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Cyano-bonded phase columns can also offer excellent selectivity for polar compounds.[5][7]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL

Data Analysis and Quantification:

By running standards of known concentrations for the reactants and the product, a calibration curve can be generated. The peak areas of the reactants and product in the chromatograms of the reaction mixture aliquots can then be used to determine their respective concentrations at each time point. This allows for the calculation of reaction kinetics, conversion rates, and yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals.[8]

Principle:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

Protocol for NMR Monitoring:
  • Sample Preparation:

    • Acquire ¹H NMR spectra of the starting materials, 4-aminobenzenesulfonamide and ethyl cyanoacetate, in a suitable deuterated solvent (e.g., DMSO-d₆).

    • At various time points during the reaction, withdraw a small aliquot, quench the reaction if necessary, and remove the solvent.

    • Dissolve the residue in the same deuterated solvent for ¹H NMR analysis.

  • Data Acquisition: Acquire ¹H NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
CompoundFunctional GroupExpected Chemical Shift (δ, ppm)
4-AminobenzenesulfonamideAromatic Protons~6.6 - 7.5 (two doublets)
-NH₂ (amino)~5.9 (broad singlet)
-SO₂NH₂ (sulfonamide)~7.1 (broad singlet)
Ethyl Cyanoacetate-CH₃ (ethyl)~1.2 (triplet)
-CH₂- (ethyl)~4.1 (quartet)
-CH₂-CN (methylene)~3.9 (singlet)
This compoundAromatic Protons~7.7 - 7.9 (two doublets)
-NH- (amide)~10.5 (singlet)
-CH₂-CN (methylene)~4.0 (singlet)
-SO₂NH₂ (sulfonamide)~7.3 (broad singlet)

Note: The disappearance of the signals for the amino group of 4-aminobenzenesulfonamide and the ethyl group of ethyl cyanoacetate, along with the appearance of the amide proton signal and the shifted aromatic signals, confirms the formation of the product.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the product and to confirm its identity.[9] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for reaction monitoring.

Principle:

MS measures the mass-to-charge ratio (m/z) of ions. Molecules are ionized, and the resulting ions are separated based on their m/z, providing information about the molecular weight and elemental composition.

Protocol for LC-MS Monitoring:
  • LC-MS System: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: Use the same HPLC conditions as described in the HPLC section.

  • MS Parameters:

    • Ionization Mode: Positive ESI mode is expected to show the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that includes the molecular weights of the reactants and the expected product.

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the reactants and the product.

Expected Mass-to-Charge Ratios (m/z):
CompoundMolecular FormulaExact MassExpected [M+H]⁺
4-AminobenzenesulfonamideC₆H₈N₂O₂S172.03173.04
Ethyl CyanoacetateC₅H₇NO₂113.05114.06
This compoundC₉H₉N₃O₃S239.04240.05

The appearance of a peak at m/z 240.05 in the mass spectrum of the reaction mixture confirms the formation of the desired product.[10] Further fragmentation analysis (MS/MS) can provide additional structural confirmation. A likely fragmentation would involve the loss of the cyanoacetyl group (-CH₂CN) or cleavage of the sulfonamide group.

cluster_workflow Analytical Monitoring Workflow Reaction_Mixture Reaction Mixture Aliquot TLC TLC Analysis (Qualitative) Reaction_Mixture->TLC HPLC HPLC Analysis (Quantitative) Reaction_Mixture->HPLC NMR NMR Analysis (Structural) Reaction_Mixture->NMR LCMS LC-MS Analysis (Confirmation) Reaction_Mixture->LCMS Data_Analysis Data Interpretation - Reaction Progress - Purity - Yield TLC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis

References

use of 2-cyano-N-(4-sulfamoylphenyl)acetamide in the construction of heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-cyano-N-(4-sulfamoylphenyl)acetamide for the Construction of Bio-active Heterocyclic Scaffolds

Introduction: The Strategic Value of a Versatile Synthon

In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. These cyclic structures form the core of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Within the arsenal of chemical building blocks, This compound (hereafter CS-Acetamide ) has emerged as a highly valuable and reactive synthon.[1][2]

CS-Acetamide is a unique molecule that merges two key pharmacophores: the cyanoacetamide group and a sulfanilamide moiety. The cyanoacetamide portion provides multiple reactive centers, making it a versatile precursor for a wide array of cyclization reactions.[2] The sulfanilamide tail is a classic structural motif known for conferring a range of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory properties.[2][3] The strategic combination of these features in a single, readily accessible molecule makes CS-Acetamide an ideal starting point for generating libraries of polyfunctionalized heterocyclic compounds with significant therapeutic potential.[2]

This guide provides a detailed exploration of the synthetic applications of CS-Acetamide, offering insights into reaction mechanisms, step-by-step protocols for key transformations, and the biological relevance of the resulting heterocyclic systems.

Caption: Key reactive centers in this compound.

Synthesis of the Starting Material: this compound

The accessibility of a synthon is crucial for its widespread application. CS-Acetamide is readily prepared in good yield via a straightforward condensation reaction between ethyl cyanoacetate and 4-aminobenzenesulfonamide (sulfanilamide).[2]

Synthesis_Workflow cluster_process Protocol Flow reagent1 Ethyl Cyanoacetate start Combine Reagents reagent2 4-Aminobenzenesulfonamide (Sulfanilamide) product CS-Acetamide reflux Reflux in m-Xylene start->reflux cool Cool Reaction reflux->cool filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash end Dry Product wash->end

Caption: General workflow for the synthesis of CS-Acetamide.

Protocol 1: Synthesis of this compound

This protocol is based on the established method of refluxing ethyl cyanoacetate with 4-aminobenzenesulfonamide.[2]

Materials:

  • 4-Aminobenzenesulfonamide (1 equiv.)

  • Ethyl cyanoacetate (1.1 equiv.)

  • m-Xylene (solvent)

  • Ethanol (for washing)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzenesulfonamide and m-xylene.

  • Add ethyl cyanoacetate to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete when the starting amine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.

Self-Validation:

  • Purity Check: The melting point of the product should be sharp and consistent with literature values.

  • Structural Confirmation: The structure should be confirmed using spectroscopic methods.

    • IR Spectroscopy: Look for characteristic peaks for NH (amide and sulfonamide), C≡N (nitrile), C=O (amide), and SO₂ (sulfonamide) stretches.

    • ¹H NMR: Confirm the presence of aromatic protons, the active methylene (CH₂) singlet, and exchangeable NH protons.

Application in Heterocyclic Synthesis

The true utility of CS-Acetamide lies in its ability to serve as a scaffold for a diverse range of heterocyclic systems. The active methylene group provides a site for condensation and Michael addition reactions, while the electrophilic cyano group is a prime target for nucleophilic attack, often leading to cyclization.[2]

Synthesis of Six-Membered Heterocycles: Pyridone Derivatives

Substituted pyridones are core structures in many pharmaceutical agents. CS-Acetamide can be used in a one-pot, three-component reaction to construct highly functionalized aminopyridones, which are valuable intermediates.[2]

Causality Behind the Method: This reaction exemplifies an efficient "tandem" or "domino" reaction sequence. It begins with a Knoevenagel condensation between an aromatic aldehyde and CS-Acetamide. The resulting electron-deficient alkene is then susceptible to a Michael addition by a nucleophile like malononitrile. The sequence is completed by an intramolecular cyclization and tautomerization to yield the stable pyridone ring. Piperidine is used as a basic catalyst to facilitate both the initial condensation and the subsequent proton transfers.

Pyridone_Synthesis CS_Acetamide CS-Acetamide Knoevenagel Arylidene Intermediate CS_Acetamide->Knoevenagel 1. Knoevenagel Condensation Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Knoevenagel Malononitrile Malononitrile Michael Acyclic Adduct Malononitrile->Michael Piperidine Piperidine (Catalyst) Piperidine->Knoevenagel cat. Piperidine->Michael cat. Product Aminopyridone Derivative Knoevenagel->Michael 2. Michael Addition Cyclization Pyridone Ring Formation Michael->Cyclization 3. Intramolecular Cyclization Cyclization->Product

Caption: Reaction pathway for the three-component synthesis of aminopyridones.

Protocol 2: One-Pot Synthesis of an Aminopyridone Derivative

This protocol is a representative example based on the methodology reported for reacting CS-Acetamide with aromatic aldehydes and malononitrile.[2]

Materials:

  • CS-Acetamide (1 equiv.)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 equiv.)

  • Malononitrile (1 equiv.)

  • Dioxane (solvent)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve CS-Acetamide, the aromatic aldehyde, and malononitrile in dioxane.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. A precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure aminopyridone derivative.

Self-Validation:

  • Structural Confirmation: Use ¹H NMR to confirm the disappearance of the active methylene signal from CS-Acetamide and the appearance of new signals corresponding to the pyridone ring protons and the newly incorporated aromatic group. Mass spectrometry should be used to confirm the expected molecular weight of the final product.

Synthesis of Five-Membered Heterocycles: Thiazole and Thiophene Derivatives

CS-Acetamide is an excellent precursor for sulfur-containing heterocycles, which are prevalent in drug molecules.[4]

A. Thiazole Derivatives

Thiazoles can be synthesized from CS-Acetamide by reacting it with phenyl isothiocyanate and elemental sulfur.[2]

Causality Behind the Method: The reaction with phenyl isothiocyanate in the presence of a base generates a thiocarbamoyl intermediate. This intermediate can then undergo cyclization reactions. For instance, reaction with elemental sulfur facilitates the formation of a thiazole-2-thione derivative.[2]

B. Thiophene Derivatives (Gewald Synthesis)

The Gewald reaction is a classic method for synthesizing polysubstituted thiophenes. CS-Acetamide can participate in this reaction with elemental sulfur and another active methylene compound, such as malononitrile.[2][5]

Causality Behind the Method: This is a multi-component reaction where the active methylene of CS-Acetamide reacts with elemental sulfur and another active methylene nitrile (e.g., malononitrile) in the presence of a base. The base (e.g., triethylamine) promotes the formation of a Knoevenagel-type adduct between the carbonyl compound and the active methylene compound, which then reacts with sulfur to form a thiirane intermediate that rearranges and cyclizes to the stable aminothiophene product.

Sulfur_Heterocycles cluster_thiazole Thiazole Synthesis cluster_thiophene Thiophene Synthesis (Gewald) CS_A CS-Acetamide Thiazole Thiazole-2-thione Derivative CS_A->Thiazole Base (KOH) Reagents_T 1. Phenyl Isothiocyanate 2. Elemental Sulfur Reagents_T->Thiazole CS_B CS-Acetamide Thiophene Aminothiophene Derivative CS_B->Thiophene Base (Piperidine) Reagents_S 1. Malononitrile 2. Elemental Sulfur Reagents_S->Thiophene

Caption: Synthetic routes to thiazole and thiophene scaffolds from CS-Acetamide.

Protocol 3: Synthesis of a Polysubstituted Thiophene Derivative

This protocol is a generalized procedure for the Gewald synthesis using CS-Acetamide.[2][5]

Materials:

  • CS-Acetamide (1 equiv.)

  • Malononitrile (1 equiv.)

  • Elemental Sulfur (1 equiv.)

  • Dioxane or Ethanol (solvent)

  • Triethylamine or Piperidine (catalytic amount)

Procedure:

  • Suspend CS-Acetamide, malononitrile, and elemental sulfur in dioxane or ethanol in a round-bottom flask.

  • Add a catalytic amount of an organic base like triethylamine or piperidine.

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • After cooling, the reaction mixture is often poured into ice-water.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from an appropriate solvent (e.g., acetic acid or DMF/ethanol).

Self-Validation:

  • Structural Confirmation: The IR spectrum should show the appearance of amino group (NH₂) bands and the disappearance of the active methylene group. ¹H NMR will confirm the presence of the new thiophene ring protons and amino protons. Mass spectrometry will validate the molecular weight corresponding to the addition of all components and the loss of H₂S.[5]

Biological Significance and Applications

The heterocyclic scaffolds derived from CS-Acetamide are not merely synthetic curiosities; they possess a wide range of documented biological activities, making them highly relevant to drug development professionals.

Heterocyclic ScaffoldReported Biological ActivityRepresentative ApplicationCitation
Pyrazole Derivatives Carbonic Anhydrase Inhibition, AnticancerGlaucoma, Cancer Therapy[3]
Thiophene Derivatives Anticancer, AntimicrobialCancer, Infectious Diseases[6][7][8]
Thiazole Derivatives Antimicrobial, AnticancerInfectious Diseases, Cancer[4]
Pyridine Derivatives Anticancer, CNS activityCancer Therapy, Neurology[2][9]
1,3,4-Thiadiazole Antimicrobial, AnticancerInfectious Diseases[5][10]

The sulfonamide moiety retained in these structures often plays a crucial role in their mechanism of action. For instance, pyrazole derivatives bearing the sulfamoylphenyl group have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumor progression.[3] Similarly, various thiophene and thiazole derivatives have demonstrated significant antimicrobial and antiproliferative effects against human cancer cell lines.[6][8][11][12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its straightforward preparation and multiple reactive sites allow for the efficient construction of complex molecular architectures through multi-component and tandem reactions. The resulting pyrazole, pyridine, thiazole, and thiophene scaffolds, retaining the biologically active sulfonamide moiety, are of significant interest in medicinal chemistry. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to harness the full synthetic potential of CS-Acetamide in the discovery and development of new therapeutic agents.

References

step-by-step guide to reacting 2-cyano-N-(4-sulfamoylphenyl)acetamide with hydroxymoyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to the Synthesis of 3-Aryl-isoxazole-4-carboxamides via Reaction of 2-Cyano-N-(4-sulfamoylphenyl)acetamide with Hydroxymoyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting Pharmacologically Relevant Isoxazoles

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives, a class of compounds with significant pharmacological potential. The described synthesis employs a robust and efficient [3+2] cycloaddition reaction.

The core of this strategy involves the reaction between two key building blocks:

  • This compound: A highly reactive active methylene compound that serves as the C-C component of the isoxazole ring.[6][7] Its structure combines the functionalities of a cyanoacetamide with a sulfonamide group, a well-known pharmacophore.

  • Hydroxymoyl Chlorides: These are versatile precursors to nitrile oxides, which are potent 1,3-dipoles. The nitrile oxide is typically generated in situ to be trapped by a suitable dipolarophile.[8][9]

This protocol details the in situ generation of an aromatic nitrile oxide from its corresponding hydroxymoyl chloride via base-mediated dehydrohalogenation, followed by its immediate cycloaddition with the active methylene group of this compound to yield the target isoxazole derivative.[10]

Reaction Mechanism: A Tale of In Situ Generation and Cycloaddition

The overall transformation proceeds via a two-step sequence that occurs in a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Step 1: In Situ Generation of the Nitrile Oxide: The reaction is initiated by a base, typically a tertiary amine like triethylamine (TEA). The base abstracts a proton from the hydroxyl group of the hydroxymoyl chloride, and subsequently, a chloride ion is eliminated. This dehydrohalogenation process generates the highly reactive nitrile oxide intermediate.[8][10] This method is one of the most common and reliable ways to produce nitrile oxides for immediate use in cycloaddition reactions.[11][12]

  • Step 2: [3+2] Dipolar Cycloaddition: The this compound, in the presence of the base, can exist in its enolate form. This enolate acts as a potent dipolarophile. The in situ-generated nitrile oxide (the 1,3-dipole) rapidly undergoes a [3+2] cycloaddition reaction with the carbon-carbon double bond of the enolate.[8][13] This concerted or stepwise process forms the five-membered isoxazole ring, leading to the final product after tautomerization.[10]

Reaction_Mechanism cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition reactant reactant intermediate intermediate product product reagent reagent HC Ar-C(Cl)=N-OH (Hydroxymoyl Chloride) Acetamide NC-CH₂-CO-NH-Ar'-SO₂NH₂ (this compound) NO Ar-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) HC->NO -HCl Product 3-Aryl-4-cyano-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide Acetamide->Product TEA1 Triethylamine (Base) HCl_TEA Et₃N·HCl NO->Product

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol provides a general method. Specific quantities may need to be adjusted based on the molecular weight of the particular aryl hydroxymoyl chloride used.

Materials & Equipment
  • Reagents: this compound, appropriate aryl hydroxymoyl chloride, triethylamine (TEA), absolute ethanol, ethyl acetate, n-hexane.

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, dropping funnel, Buchner funnel.

  • Equipment: Heating mantle or oil bath, magnetic stir plate, rotary evaporator, melting point apparatus, TLC plates (silica gel 60 F254), UV lamp (254 nm).

  • Analytical Instruments: FT-IR spectrometer, NMR spectrometer (¹H and ¹³C), Mass spectrometer.

Reagent Quantities (Example Reaction)
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound239.251.0102.39 g
Benzohydroxymoyl Chloride155.591.0101.56 g
Triethylamine (TEA)101.191.1111.53 mL (d=0.726)
Absolute Ethanol (Solvent)---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add absolute ethanol (approx. 40 mL for a 10 mmol scale) to the flask. Stir the mixture at room temperature to achieve a suspension.

    • Add triethylamine (1.1 eq) to the suspension. Stir for 5 minutes.

    • Scientist's Note: Triethylamine acts as the base required to generate the nitrile oxide from the hydroxymoyl chloride and to neutralize the resulting HCl byproduct.[10] Adding it before the chloride ensures the base is present to react immediately.

  • Addition of Hydroxymoyl Chloride:

    • Dissolve the aryl hydroxymoyl chloride (1.0 eq) in a minimal amount of absolute ethanol (approx. 10 mL) and add it to a dropping funnel.

    • Add the hydroxymoyl chloride solution dropwise to the stirring suspension in the round-bottom flask over 15-20 minutes at room temperature.

    • Scientist's Note: Slow, dropwise addition helps to control the initial reaction rate and maintain a low concentration of the reactive hydroxymoyl chloride, minimizing potential side reactions.

  • Reaction Progression:

    • After the addition is complete, fit the flask with a reflux condenser.

    • Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 3-5 hours.

    • Scientist's Note: Heating the reaction provides the necessary activation energy for the cycloaddition to proceed to completion at a reasonable rate.

  • Reaction Monitoring (TLC):

    • Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC).[14][15]

    • Prepare a TLC chamber with a suitable eluent system (e.g., n-hexane:ethyl acetate 1:1 or 1:2 v/v).

    • On a TLC plate, spot the starting acetamide, a co-spot (starting material and reaction mixture), and the reaction mixture.[16]

    • The reaction is considered complete when the spot corresponding to the starting acetamide has disappeared from the reaction mixture lane. A new, typically lower Rf spot corresponding to the product should become prominent.[17]

    • Visualize the spots under a UV lamp (254 nm).

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities, followed by a wash with n-hexane.

    • Dry the crude product in a vacuum oven.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Scientist's Note: Recrystallization is a powerful technique for purifying solid organic compounds, relying on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Product Characterization

Confirm the structure of the synthesized isoxazole derivative using standard analytical techniques.[1][3][18][19]

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for -NH₂ (sulfonamide, ~3300-3200), -NH (amide, ~3250), C≡N (nitrile, ~2230), C=O (amide, ~1670), and C=N (isoxazole ring, ~1600).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the aryl and sulfamoylphenyl rings, a singlet for the amide NH, and a singlet for the sulfonamide NH₂ protons. The absence of the characteristic active methylene (-CH₂) singlet from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR (DMSO-d₆, δ ppm): Identify carbons of the aromatic rings, the amide carbonyl, the nitrile carbon, and the carbons of the isoxazole ring.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the expected value. Look for the molecular ion peak [M]⁺ or [M+H]⁺.

Experimental Workflow

Caption: Overall experimental workflow diagram.

Safety Precautions and Handling

  • General: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroxymoyl Chlorides: These compounds can be corrosive and are often lachrymatory (tear-inducing). Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[20]

  • Triethylamine (TEA): TEA is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Handle in a fume hood away from ignition sources.

  • Solvents: Ethanol, ethyl acetate, and n-hexane are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded hydroxymoyl chloride.2. Insufficient base.3. Reaction time too short.1. Use freshly prepared or properly stored hydroxymoyl chloride.2. Ensure 1.1 equivalents of high-purity triethylamine are used.3. Continue refluxing and monitor by TLC until the starting material is consumed.[15][21]
Multiple Spots on TLC 1. Dimerization of the nitrile oxide.2. Side reactions.3. Incomplete reaction.1. Ensure slow addition of the hydroxymoyl chloride to keep its concentration low.2. Optimize temperature and reaction time.3. If starting material remains, extend the reaction time. Purify the crude product via column chromatography if recrystallization is ineffective.
Product Fails to Precipitate 1. Product is highly soluble in the reaction solvent.2. Low product concentration.1. Reduce the volume of the solvent using a rotary evaporator.2. Add a non-solvent (like cold water or n-hexane) dropwise to induce precipitation.3. Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and evaporate the solvent.
Characterization Data is Inconsistent 1. Impurities present in the final product.2. Incorrect product structure.1. Re-purify the compound by recrystallization or column chromatography. Ensure the product is completely dry before analysis.2. Re-evaluate the reaction mechanism and starting materials. Check for potential isomer formation.

References

Application Notes and Protocols: A Drug Discovery Workflow Incorporating 2-cyano-N-(4-sulfamoylphenyl)acetamide for the Development of Novel Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the versatile chemical scaffold, 2-cyano-N-(4-sulfamoylphenyl)acetamide, in a drug discovery workflow targeting Carbonic Anhydrase IX (CAIX). CAIX is a tumor-associated enzyme that plays a critical role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making it a prime target for anticancer therapies.[1][2][3] This guide will detail a strategic and scientifically-grounded workflow, from initial library synthesis and high-throughput screening to hit-to-lead optimization and preclinical evaluation. Each step is accompanied by detailed protocols, the scientific rationale behind experimental choices, and visual aids to facilitate a deeper understanding of the processes involved. Our objective is to provide a robust framework that enables the identification and development of potent and selective CAIX inhibitors with therapeutic potential.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with a Novel Scaffold

Solid tumors are characterized by regions of hypoxia (low oxygen) and acidosis, which are hostile to normal cells but select for aggressive cancer cell phenotypes.[1][3] Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly expressed in a wide variety of tumors and is a key player in the adaptation of cancer cells to these harsh conditions.[1][2][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH, which is essential for tumor cell survival and proliferation, while contributing to the acidification of the extracellular space, a process that promotes invasion and metastasis.[1][3][5] The expression of CAIX is strongly induced by hypoxia and is often associated with poor prognosis and resistance to therapy, making it an attractive and well-validated target for the development of novel anticancer agents.[1][2][6]

The chemical scaffold, this compound, presents an ideal starting point for the development of CAIX inhibitors. This molecule possesses two key features:

  • A Sulfamoylphenyl Moiety: The benzenesulfonamide group is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[7][8][9] The sulfonamide's nitrogen atom can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[7][8]

  • A Reactive Cyanoacetamide Group: This functional group is a versatile synthon for the synthesis of a diverse range of polyfunctionalized heterocyclic compounds.[10][11][12] This allows for the generation of a large chemical library with varied substituents, which is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency, selectivity, and desirable pharmacokinetic properties.

This guide will outline a hypothetical, yet scientifically rigorous, drug discovery workflow that leverages the unique properties of this compound to develop novel and selective CAIX inhibitors.

The Drug Discovery Workflow: A Strategic Overview

The journey from a starting scaffold to a preclinical candidate is a multi-step process. The following diagram illustrates the overarching workflow that will be detailed in this guide.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis & Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Evaluation A Library Synthesis from This compound B High-Throughput Screening (HTS) for CAIX Inhibition A->B Diverse Chemical Library C Hit Identification & Confirmation B->C Primary Hits D Structure-Activity Relationship (SAR) Studies C->D Confirmed Hits E In Vitro ADME & Selectivity Profiling D->E Optimized Analogs F Lead Candidate Selection E->F Compounds with Favorable Profiles G In Vivo Efficacy Studies (Xenograft Models) F->G Lead Candidate H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H Efficacy Data I Preliminary Toxicology Assessment H->I PK/PD Profile

Caption: A high-level overview of the drug discovery workflow.

Phase 1: Library Synthesis and High-Throughput Screening

Synthesis of a Focused Chemical Library

The versatility of this compound allows for the creation of a diverse library of heterocyclic compounds.[10][11] The primary synthetic strategy involves leveraging the reactive cyano and active methylene groups to construct various ring systems.

Protocol 3.1.1: General Synthesis of Pyridine Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) in dioxane.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired aminopyridone derivative.[11]

By varying the aromatic aldehyde, a wide array of substituted pyridine derivatives can be synthesized. Similar strategies can be employed to generate other heterocyclic systems such as pyrazoles, thiazoles, and pyrimidines.[12][13]

High-Throughput Screening (HTS) for CAIX Inhibition

The synthesized library is then screened for inhibitory activity against human CAIX. A fluorescence-based assay is a robust and sensitive method for HTS.

Protocol 3.2.1: Fluorescence-Based CAIX Inhibition Assay

This assay measures the dehydration of bicarbonate, which is catalyzed by CAIX, using the pH-sensitive fluorescent indicator 8-hydroxypyrene-1,3,6-trisulfonate (pyranine).[14][15]

  • Reagent Preparation:

    • Assay Buffer A: 20 mM HEPES, pH 6.0.

    • Assay Buffer B: 20 mM HEPES, pH 8.0, containing 20 mM NaHCO₃.

    • Enzyme Solution: Recombinant human CAIX in Assay Buffer A.

    • Indicator Solution: Pyranine in Assay Buffer A.

    • Compound Plates: Serially diluted library compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense the enzyme solution and indicator solution into the wells.

    • Add the library compounds to the wells.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding Assay Buffer B using a stopped-flow spectrofluorometer.

  • Data Acquisition: Measure the initial rate of change in fluorescence intensity (excitation at ~460 nm, emission at ~510 nm) over a short time course (e.g., 10 seconds).

  • Data Analysis: Calculate the percent inhibition for each compound relative to a positive control (e.g., a known CAIX inhibitor like acetazolamide) and a negative control (DMSO vehicle).

Alternative HTS Method: Scintillation Proximity Assay (SPA)

SPA is another powerful HTS technique that can be adapted for CAIX inhibition.[16][17][18] In this assay, CAIX is immobilized on scintillant-containing beads. A radiolabeled known inhibitor is then introduced. Library compounds that bind to CAIX will displace the radiolabeled inhibitor, leading to a decrease in the scintillation signal.[19][20]

Hit Identification and Confirmation

Compounds that exhibit significant inhibition in the primary HTS (e.g., >50% inhibition at a single concentration) are considered "hits". These hits are then subjected to a confirmation screen and dose-response analysis to determine their IC₅₀ values.

Phase 2: Hit-to-Lead Optimization

The goal of this phase is to refine the chemical structure of the confirmed hits to improve their potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR studies involve the systematic modification of the hit compounds and the evaluation of the resulting analogs for their inhibitory activity.[7] The aim is to identify the key structural features that contribute to potent CAIX inhibition. For benzenesulfonamide-based inhibitors, SAR studies have shown that modifications to the "tail" of the molecule (the part extending away from the sulfonamide group) can significantly impact isoform selectivity.[7][8]

Protocol 4.1.1: Iterative Synthesis and In Vitro Testing

  • Analog Design: Based on the structure of the initial hits, design a series of analogs with systematic modifications to the heterocyclic core and its substituents. Computational modeling and docking studies can be employed to guide the design process.[7][21]

  • Synthesis: Synthesize the designed analogs using appropriate synthetic routes.

  • In Vitro Testing: Determine the IC₅₀ values of the new analogs against CAIX using the fluorescence-based assay described in Protocol 3.2.1.

  • SAR Analysis: Correlate the structural changes with the observed changes in inhibitory activity to build a robust SAR model.

In Vitro ADME and Selectivity Profiling

Promising compounds from the SAR studies are then profiled for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their selectivity against other carbonic anhydrase isoforms.

Table 1: Key In Vitro Assays for Hit-to-Lead Optimization

Assay CategorySpecific AssayPurpose
Selectivity CA Isoform Panel (e.g., CAI, CAII, CAIV, CAXII)To assess the selectivity of the inhibitors for the target isoform (CAIX) over off-target isoforms.
Solubility Kinetic and Thermodynamic SolubilityTo determine the solubility of the compounds in aqueous solutions.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the metabolic stability of the compounds in the presence of liver enzymes.
Plasma Protein Binding Equilibrium DialysisTo determine the extent to which the compounds bind to plasma proteins.
Lead Candidate Selection

The culmination of the hit-to-lead phase is the selection of one or more "lead candidates" that exhibit a desirable balance of high potency against CAIX, good selectivity over other CA isoforms, and favorable ADME properties.

Phase 3: Preclinical Evaluation

The selected lead candidate(s) undergo further evaluation in more complex biological systems to assess their in vivo efficacy and safety.

In Vivo Efficacy Studies

The anticancer activity of the lead candidate is evaluated in preclinical animal models of cancer.

Protocol 5.1.1: Human Tumor Xenograft Model

  • Cell Line Selection: Choose a human cancer cell line that expresses high levels of CAIX (e.g., MDA-MB-231 breast cancer cells).[22][23]

  • Tumor Implantation: Implant the cancer cells subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the lead candidate (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period.

  • Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise the tumors and analyze them for biomarkers of drug activity (e.g., reduced proliferation, increased apoptosis).[22][23]

Table 2: Example of In Vivo Efficacy Data for a Lead Candidate

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 200-
Lead Candidate (50 mg/kg)750 ± 15050%
Positive Control (e.g., SLC-0111)700 ± 13053%
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies determine how the drug is absorbed, distributed, metabolized, and excreted in the body. PD studies assess the drug's effect on the target (CAIX) in vivo.

Preliminary Toxicology Assessment

Initial safety studies are conducted to identify any potential toxicities associated with the lead candidate.

The following diagram illustrates the decision-making process in the hit-to-lead optimization phase.

HitToLead start Confirmed Hits from HTS sar Iterative SAR Studies (Synthesis & Testing) start->sar adme In Vitro ADME Profiling (Solubility, Permeability, Stability) sar->adme Potent Analogs selectivity CA Isoform Selectivity Panel adme->selectivity decision Multi-parameter Optimization: Potency, Selectivity, ADME selectivity->decision decision->sar Unfavorable Profile lead Lead Candidate for Preclinical Studies decision->lead Favorable Profile fail Discard or Re-design decision->fail No Improvement

Caption: Decision-making workflow in hit-to-lead optimization.

Conclusion

The strategic use of this compound as a starting scaffold provides a powerful platform for the discovery of novel Carbonic Anhydrase IX inhibitors. Its inherent chemical versatility, combined with the well-established role of the sulfamoylphenyl moiety in CA inhibition, offers a direct and efficient route to a diverse chemical library with a high potential for identifying potent and selective drug candidates. The workflow and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to embark on such a drug discovery program. By integrating rational drug design, high-throughput screening, and thorough preclinical evaluation, it is possible to advance novel CAIX inhibitors towards clinical development for the treatment of a wide range of cancers.

References

Troubleshooting & Optimization

strategies to improve the yield of reactions involving 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you enhance the yield and purity of your reactions. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your experimental design.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Part 1: Synthesis of this compound

Question 1: My synthesis of this compound from sulfanilamide and ethyl cyanoacetate is giving a low yield. What are the likely causes and how can I improve it?

Low yields in this condensation reaction often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Inadequate Temperature and Reaction Time: The reaction, typically a condensation of an amine with an ester, requires sufficient thermal energy to drive off the ethanol byproduct and push the equilibrium towards the product. Refluxing in a high-boiling solvent like m-xylene is a common strategy.[1] If the reaction is sluggish, consider a higher boiling solvent or the use of a Dean-Stark trap to remove ethanol.

  • Reagent Purity: Ensure both sulfanilamide and ethyl cyanoacetate are of high purity. Impurities in sulfanilamide can interfere with the reaction, while old or improperly stored ethyl cyanoacetate may have partially hydrolyzed to cyanoacetic acid, which can complicate the reaction.

  • Catalyst Choice: While this reaction can be driven thermally, the addition of a catalytic amount of a base like pyridine or triethylamine can facilitate the nucleophilic attack of the amine on the ester carbonyl. However, be cautious with the amount of base, as it can also promote side reactions.

  • Work-up and Purification Losses: The product can be lost during work-up and purification. Ensure complete precipitation of the product from the reaction mixture upon cooling. Washing the crude product should be done with a solvent in which the product has low solubility to minimize losses. Recrystallization from a suitable solvent like ethanol is often necessary for purification.

Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct during the synthesis. What is this and how can I prevent it?

The formation of dark, polymeric byproducts is a common issue in reactions conducted at high temperatures, especially with activated methylene compounds like ethyl cyanoacetate.

  • Thermal Decomposition: Prolonged heating at very high temperatures can lead to the decomposition of starting materials and products. Monitor the reaction progress using Thin Layer Chromatography (TLC) and avoid unnecessarily long reaction times.

  • Side Reactions of the Cyano Group: The cyano group can undergo side reactions under harsh conditions. Maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to the formation of colored impurities.

  • Stoichiometry: An incorrect stoichiometric ratio of reactants can lead to side reactions. Ensure accurate measurement of your starting materials.

Part 2: Subsequent Reactions of this compound

Question 3: I am attempting a Gewald reaction using this compound, a ketone, and elemental sulfur to synthesize a 2-aminothiophene derivative, but the yield is poor. What are the critical parameters to optimize?

The Gewald reaction is a powerful multicomponent reaction, but its success is highly dependent on several factors.[2]

  • Base Catalyst: The choice and amount of base are crucial. A base like triethylamine, piperidine, or morpholine is typically used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene group of the cyanoacetamide. The optimal amount of base should be determined empirically, as too much can lead to side reactions.

  • Solvent: The reaction is often carried out in a polar solvent like ethanol, methanol, or dimethylformamide (DMF) to facilitate the dissolution of the reactants and intermediates.

  • Reaction Temperature: The reaction is typically heated to promote the reaction of the intermediate with elemental sulfur. However, excessive heat can lead to the decomposition of sulfur and the formation of polysulfides, which can result in complex mixtures and lower yields. A temperature range of 50-80 °C is a good starting point.

  • Purity of Sulfur: Use finely powdered, high-purity elemental sulfur.

  • Work-up: The product often precipitates from the reaction mixture upon cooling or after the addition of water. Careful filtration and washing are necessary to isolate the product.

Troubleshooting Workflow for Low Yield in Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction reagent_quality Check Reagent Purity (Ketone, Cyanoacetamide, Sulfur) start->reagent_quality base_optimization Optimize Base (Type and Equivalents) reagent_quality->base_optimization If pure solvent_screening Screen Solvents (Ethanol, DMF, etc.) base_optimization->solvent_screening temp_control Adjust Temperature (Avoid excessive heat) solvent_screening->temp_control workup Optimize Work-up (Precipitation, Washing) temp_control->workup analysis Analyze Byproducts (TLC, LC-MS) workup->analysis If yield still low Synthesis_Workflow cluster_reactants Reactants sulfanilamide Sulfanilamide reaction Reflux in m-Xylene (with Dean-Stark Trap) sulfanilamide->reaction ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction workup Cooling and Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization from Ethanol filtration->purification product This compound purification->product

References

identifying and minimizing side products in syntheses with 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide. This crucial intermediate, notably in the synthesis of pharmaceuticals like Celecoxib, presents unique challenges despite its seemingly straightforward preparation.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls of this synthesis, focusing on the identification, understanding, and minimization of key side products. Our approach is rooted in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your own laboratory settings.

Section 1: The Primary Synthesis Pathway: Acylation of Sulfanilamide

The most common and direct route to synthesize this compound (Target Compound 3 ) is through the nucleophilic acyl substitution reaction between 4-aminobenzenesulfonamide (Sulfanilamide, 1 ) and an active cyanoacetate derivative, typically ethyl cyanoacetate (2 ).[3] The reaction involves the nucleophilic attack of the aromatic amino group of sulfanilamide on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Diagram 1: Primary Synthesis Reaction

G Sulfanilamide 4-Aminobenzenesulfonamide (1) Product This compound (3) Sulfanilamide->Product + Ethyl Cyanoacetate (2) High Temp (e.g., Reflux in Xylene) ECA Ethyl Cyanoacetate (2) Ethanol Ethanol

Baseline Experimental Protocol

This protocol is a standard starting point for the synthesis, typically yielding the desired product in good purity after recrystallization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzenesulfonamide (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Solvent Addition: Add a high-boiling point, inert solvent such as m-xylene to the flask (approx. 5-10 mL per gram of sulfanilamide).[3]

  • Heating: Heat the reaction mixture to reflux (approx. 140°C for xylene) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to induce precipitation of the product.

  • Isolation: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual xylene and unreacted ethyl cyanoacetate.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Section 2: Troubleshooting & FAQs: A Mechanistic Approach to Purity

Even with a robust protocol, variations in reaction conditions, reagent quality, or workup procedures can lead to the formation of undesired side products. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction yield is low and TLC analysis shows a significant impurity with a higher Rf value than my product. What is it and how can I prevent it?

A1: This is likely the N,N-bis(cyanoacetyl) derivative.

This side product arises from the acylation of the nitrogen atom of the sulfonamide group in your already-formed product. While the sulfonamide nitrogen is significantly less nucleophilic than the aromatic amine, under forcing conditions (high temperature, prolonged reaction time, or large excess of acylating agent), this secondary reaction can occur.

Mechanism Insight: The pKa of the sulfonamide N-H is around 10, making it susceptible to deprotonation and subsequent reaction, especially at elevated temperatures.

Identification:

  • TLC: The di-acylated product is less polar than the desired mono-acylated product, resulting in a higher Rf value.

  • Mass Spec (MS): Look for a molecular ion peak corresponding to the addition of another cyanoacetyl group (M+97 Da).

  • ¹H NMR: The signal for the -SO₂NH₂ protons (typically a broad singlet) will be absent, and a new signal for the N-H of the second amide will appear.

Minimization Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Minimizes the availability of the acylating agent for a second reaction.Use a minimal excess of ethyl cyanoacetate, typically between 1.05 and 1.1 equivalents.
Temperature Management The secondary acylation has a higher activation energy. Lowering the temperature disfavors this pathway.If conversion is an issue, consider using a more reactive acylating agent (e.g., cyanoacetyl chloride) at a lower temperature, though this requires careful handling and base addition.
Monitor Reaction Time Prolonged heating after the primary amine has been consumed provides more opportunity for the slower, secondary reaction to occur.Monitor the reaction closely by TLC. Once the starting sulfanilamide is consumed, proceed with workup. Do not extend reflux unnecessarily.
Q2: My final product shows an additional peak in the IR spectrum around 1640-1660 cm⁻¹ and a loss of the nitrile peak (~2250 cm⁻¹). What's happening?

A2: You are likely observing hydrolysis of the nitrile group.

The cyano group is susceptible to hydrolysis under either acidic or basic conditions, particularly when heated during workup or purification.[4] This converts the nitrile into a primary amide, forming a malonamide-type derivative.

Mechanism Insight: In basic workup, hydroxide can directly attack the electrophilic carbon of the nitrile. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to attack by water.[4]

Identification:

  • IR Spectroscopy: The sharp, characteristic C≡N stretch around 2250 cm⁻¹ will diminish or disappear, while the C=O stretch region will broaden or show a new peak due to the additional amide carbonyl.

  • ¹H NMR: The characteristic singlet for the -CH₂-CN methylene group will shift, and new broad signals for the -CONH₂ protons will appear.

  • MS: The molecular ion peak will increase by 18 Da (the mass of water).

Minimization Strategies:

StrategyRationaleRecommended Action
Neutral Workup Avoids the catalytic effect of strong acids or bases on nitrile hydrolysis.Quench the reaction by cooling and filtering. If an aqueous wash is necessary, use deionized water or a buffered solution (e.g., saturated NaCl) and avoid extreme pH.
Purification Solvent Choice Prolonged heating in protic solvents (especially with trace acid or base) can promote hydrolysis.Use anhydrous solvents where possible. For recrystallization, minimize the time the solution is held at reflux. Ethanol is generally suitable, but if hydrolysis is persistent, consider recrystallizing from a solvent like ethyl acetate or acetone.
Drying Ensures residual water and volatile acids/bases are removed.Dry the purified product thoroughly under vacuum.
Q3: During heating, I notice gas evolution, and my purified product seems to have lost a functional group. Why?

A3: This could be a sign of thermal decarboxylation.

While this compound itself is relatively stable, if any hydrolysis of the nitrile to a carboxylic acid occurs (forming a malonic acid derivative), this intermediate can readily lose CO₂ upon heating.[5][6] This is a classic reaction of β-keto acids and their analogues.

Mechanism Insight: The reaction proceeds through a cyclic six-membered transition state, facilitated by the carbonyl group beta to the carboxylic acid, leading to the formation of an enol which then tautomerizes.

Identification:

  • In-situ: Observation of gas (CO₂) bubbling from the reaction mixture at high temperatures.

  • MS of Impurity: Look for a molecular ion peak corresponding to a loss of 44 Da (CO₂) from a hydrolyzed intermediate. The resulting side product would be N-(4-sulfamoylphenyl)acetamide.

Minimization Strategies:

  • Prevent Hydrolysis: The primary strategy is to prevent the formation of the carboxylic acid precursor. Follow all the steps outlined in A2 to avoid nitrile hydrolysis.

  • Temperature Control: Avoid excessive temperatures during the reaction and purification. Do not use distillation for purification if the compound shows signs of decomposition.

// Paths from Start start -> low_yield; start -> ir_change; start -> gas_evo;

// Low Yield Path check_rf [label="Check Rf of Impurity", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_rf [label="Impurity Rf > Product Rf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_diacyl [label="{Cause:|Di-acylation of Sulfonamide}", shape=record]; solution_diacyl [label="{Solution:|1. Control Stoichiometry (≤1.1 eq ECA)\n2. Minimize Reaction Time\n3. Avoid Excessive Temperature}", shape=record, fillcolor="#E6F4EA"];

low_yield -> check_rf; check_rf -> high_rf [label="Yes"]; high_rf -> cause_diacyl; cause_diacyl -> solution_diacyl;

// IR Change Path cause_hydrolysis [label="{Cause:|Nitrile Hydrolysis}", shape=record]; solution_hydrolysis [label="{Solution:|1. Maintain Neutral pH in Workup\n2. Minimize Heating in Protic Solvents\n3. Use Anhydrous Solvents}", shape=record, fillcolor="#E6F4EA"];

ir_change -> cause_hydrolysis; cause_hydrolysis -> solution_hydrolysis;

// Gas Evolution Path cause_decarbox [label="{Cause:|Thermal Decarboxylation\n(of hydrolyzed intermediate)}", shape=record]; solution_decarbox [label="{Solution:|1. Prevent Nitrile Hydrolysis (See Above)\n2. Avoid Excessive Heat}", shape=record, fillcolor="#E6F4EA"];

gas_evo -> cause_decarbox; cause_decarbox -> solution_decarbox; }

References

optimization of temperature and catalyst for 2-cyano-N-(4-sulfamoylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, offering field-proven insights to optimize temperature and catalyst selection. Our goal is to move beyond simple protocols, explaining the causal relationships behind experimental choices to ensure both success and scientific rigor in your work.

The synthesis of this compound, a key building block for various heterocyclic compounds with therapeutic potential, is typically achieved through the condensation of 4-aminobenzenesulfonamide with a cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[1] While the reaction appears straightforward, achieving high yield and purity requires careful control of key parameters, primarily temperature and catalysis. This guide provides a structured approach to troubleshooting and optimization in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental aspects of the synthesis.

Q1: What is the general reaction for synthesizing this compound?

A1: The most cited method is the direct thermal condensation between ethyl cyanoacetate and 4-aminobenzenesulfonamide. The reaction involves the nucleophilic attack of the amino group of the sulfonamide on the electrophilic carbonyl carbon of the ester, leading to the formation of the amide bond and the elimination of ethanol.

  • Reactants: Ethyl cyanoacetate and 4-aminobenzenesulfonamide

  • Product: this compound

  • Byproduct: Ethanol

This reaction is often performed at elevated temperatures in a high-boiling point solvent, such as m-xylene, which facilitates the removal of the ethanol byproduct and drives the reaction to completion.[1]

Q2: Is a catalyst necessary for this reaction?

A2: Not strictly. The synthesis can be achieved thermally by refluxing the reactants in a suitable solvent.[1] However, this uncatalyzed approach often requires high temperatures and long reaction times, which can lead to the formation of impurities. The introduction of a catalyst is a primary strategy for optimization, aiming to:

  • Lower the reaction temperature.

  • Reduce the reaction time.

  • Improve selectivity and yield.

While literature on specific catalysts for this exact reaction is sparse, principles from general catalytic amide synthesis can be applied.[2][3] Boronic acids, for example, are known to activate carboxylic acids (and by extension, esters) toward amidation, potentially offering a milder reaction pathway.[4][5]

Q3: How does temperature critically impact the reaction?

A3: Temperature is arguably the most critical parameter to control in this synthesis.

  • Too Low: An insufficient temperature (e.g., below 120°C) will result in a very slow or stalled reaction, as the molecules lack the necessary kinetic energy to overcome the activation energy barrier for the amidation.

  • Optimal Range: An optimal temperature provides sufficient energy for the desired reaction to proceed at a reasonable rate without promoting significant side reactions. For thermal reactions in a solvent like m-xylene (boiling point ~139°C), reflux temperature is commonly used.[1]

  • Too High: Excessive temperatures can lead to several undesirable outcomes:

    • Decomposition: Starting materials or the product itself may degrade. The sulfamoyl group is particularly sensitive to harsh conditions.

    • Side Reactions: Increased formation of byproducts, such as those from the self-condensation of ethyl cyanoacetate or other secondary reactions, leading to a complex mixture and a discolored (often brown or black) product.[6]

Q4: What solvents are recommended for this synthesis?

A4: The choice of solvent is crucial for managing the reaction temperature and facilitating product isolation. A high-boiling point, inert solvent is preferred for thermal reactions.

  • m-Xylene: Frequently cited and effective, its boiling point (~139°C) is suitable for driving the reaction without excessive heat.[1]

  • Toluene: A viable alternative with a lower boiling point (~111°C), which might be advantageous if side reactions are a major issue at higher temperatures, though it may require longer reaction times.

  • Solvent-Free: Some amidation reactions can be performed under solvent-free or microwave-assisted conditions, which can significantly reduce reaction times.[7][8] This approach, however, requires careful temperature control to avoid localized overheating.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Inadequate Temperature: The reaction lacks sufficient energy to proceed. 2. Poor Reagent Quality: Starting materials may be degraded or contain inhibitors. 3. Inefficient Mixing: In a heterogeneous mixture, reactants are not in sufficient contact.1. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation via TLC. If using a catalyst, a lower temperature (e.g., 80-120°C) may be sufficient.[9] 2. Verify Reagents: Confirm the purity of 4-aminobenzenesulfonamide and ethyl cyanoacetate via melting point or spectroscopy. Use freshly opened or purified reagents. 3. Improve Agitation: Ensure vigorous stirring throughout the reaction.
Formation of Dark/Colored Impurities 1. Excessive Heat: High temperatures are causing thermal decomposition of reactants or products. 2. Extended Reaction Time: Prolonged exposure to heat, even at optimal temperature, can lead to byproduct formation.1. Reduce Temperature: Lower the reaction temperature and compensate with a longer reaction time or the introduction of a catalyst. 2. Monitor Closely: Track the reaction's progress using TLC.[8] Once the limiting reagent is consumed, proceed immediately to workup to avoid over-cooking the reaction.
Product is an Oil or Fails to Crystallize 1. High Impurity Content: The presence of unreacted starting materials or byproducts can depress the melting point. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purify the Crude Product: An acid-base wash can remove unreacted amine or acidic byproducts.[6] If this fails, column chromatography is the next logical step. 2. Ensure Thorough Drying: Dry the product under high vacuum. If it remains oily, attempt trituration with a non-solvent like hexanes or an ether/hexane mixture to induce crystallization.[6]
Reaction Stalls or is Incomplete 1. Equilibrium Reached: The byproduct (ethanol) is not being effectively removed, inhibiting the forward reaction. 2. Catalyst Inactivation (if used): The catalyst may be poisoned by impurities or degrade over time.1. Use a Dean-Stark Trap: For solvent-based reactions, using a Dean-Stark apparatus will azeotropically remove ethanol as it forms, driving the equilibrium toward the product. 2. Re-evaluate Catalyst: If screening catalysts, consider robust options like boronic acids or Lewis acids. Ensure anhydrous conditions, as water can hydrolyze the ester and deactivate many catalysts.[5]
Troubleshooting Workflow: Low Product Yield

This diagram outlines a logical process for diagnosing and resolving low yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_temp Is Temperature Optimal? (e.g., Reflux in Xylene) start->check_temp Initial Check check_reagents Are Reagents Pure? check_temp->check_reagents Yes adjust_temp Action: Adjust Temperature (Increase or Decrease) check_temp->adjust_temp No check_conditions Are Conditions Anhydrous? check_reagents->check_conditions Yes purify_reagents Action: Purify/Verify Starting Materials check_reagents->purify_reagents No dry_system Action: Use Dry Solvents & Inert Atmosphere check_conditions->dry_system No consider_catalyst Advanced Optimization: Introduce Catalyst? check_conditions->consider_catalyst Yes end_ok Yield Improved adjust_temp->end_ok purify_reagents->end_ok dry_system->end_ok screen_catalysts Action: Screen Catalysts (e.g., Boronic Acids) consider_catalyst->screen_catalysts Yes consider_catalyst->end_ok No, Re-evaluate Base Conditions screen_catalysts->end_ok

Caption: A logical flow for diagnosing and addressing low product yield.

Section 3: Experimental Protocols

These protocols provide detailed, self-validating methodologies for synthesis and optimization.

Protocol 1: General Thermal Synthesis

This protocol is based on established literature for the direct condensation of the reactants.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzenesulfonamide (1.0 eq), ethyl cyanoacetate (1.1 eq), and m-xylene (approx. 5-10 mL per gram of sulfonamide).

  • Reaction: Heat the mixture to reflux (approx. 140°C oil bath temperature).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours (Eluent: 1:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the 4-aminobenzenesulfonamide spot. Reaction times can be long (6-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold m-xylene or hexanes to remove soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure product as a white or off-white solid.[10]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Catalyst Screening for Optimized Synthesis

This protocol outlines a method for systematically testing catalysts to improve reaction conditions.

  • Setup: Arrange a parallel reaction block or a series of small-scale reaction vials, each with a stir bar.

  • Stock Solutions: Prepare stock solutions of 4-aminobenzenesulfonamide and ethyl cyanoacetate in a dry solvent (e.g., toluene or dioxane) to ensure accurate dispensing.

  • Reaction Matrix: To each vial, add the starting materials (1.0 eq sulfonamide, 1.1 eq ester). Add the chosen catalyst from the table below.

  • Execution: Seal the vials and place them in the reaction block at the desired temperature (e.g., start at 100°C). Run the reactions for a set time (e.g., 4 hours).

  • Analysis: After the allotted time, cool the reactions, take a small aliquot from each, and analyze by TLC or LC-MS to compare the conversion to the product.

Table: Example Catalyst Screening Conditions

Catalyst TypeCatalyst ExampleLoading (mol%)Temperature (°C)Rationale
None (Control) -0100Establishes a baseline for thermal reaction at this temperature.
Brønsted Acid p-Toluenesulfonic acid5100May protonate the ester carbonyl, increasing its electrophilicity.
Lewis Acid Zinc Chloride (ZnCl₂)10100Can coordinate to the carbonyl oxygen, activating the ester.[11]
Boron-Based Phenylboronic Acid10100Known to catalyze direct amidation via an acylborate intermediate.[4][5]
Visualization: Temperature vs. Reaction Outcomes

This diagram illustrates the conceptual relationship between temperature, catalyst presence, and key reaction outcomes.

Temp_Catalyst_Relationship Temp Temperature Rate Reaction Rate Temp->Rate + SideProducts Side Products Temp->SideProducts + (if excessive) Catalyst Catalyst Presence Catalyst->Rate + Yield Product Yield Catalyst->Yield + (improves selectivity) Rate->Yield + (initially) Time Reaction Time Rate->Time - (inverse relation) SideProducts->Yield -

Caption: Interplay of temperature and catalyst on reaction efficiency.

References

overcoming challenges in the purification of 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of compounds. Drawing upon established scientific principles and field-proven techniques, this center aims to be your authoritative partner in achieving high purity and yield.

Introduction: The Purification Challenge

This compound derivatives are characterized by their multiple polar functional groups: a sulfonamide, an amide, and a cyano group. This trifecta of polarity imparts complex solubility profiles and a high propensity for strong intermolecular interactions, making purification by standard methods a significant challenge. Common issues include poor crystallization, "oiling out" of the product, and difficulties in chromatographic separation from starting materials and byproducts. This guide is structured to provide logical, step-by-step solutions to these and other purification hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to directly address the most common and pressing issues you may encounter during your purification workflows.

Q1: My product has "oiled out" during crystallization. What is happening and how can I obtain a crystalline solid?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities depressing the melting point, or the chosen solvent system being too similar in polarity to the solute at the point of supersaturation.

Causality & Troubleshooting Steps:

  • Impurity Overload: The presence of unreacted starting materials or side products can significantly hinder crystal lattice formation.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A quick silica gel plug filtration, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes), can remove gross impurities.

  • Inappropriate Solvent Choice: The solvent may be too "good" for your compound, even at lower temperatures.

    • Solution 1: Employ a Solvent/Anti-Solvent System. This is a highly effective technique for polar compounds. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like acetone or ethanol). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble, such as hexanes or water) dropwise until you observe persistent turbidity. Allow the mixture to stand, and then cool to induce crystallization.[1]

    • Solution 2: Systematic Solvent Screening. Test the solubility of your crude product in a range of solvents with varying polarities. A good recrystallization solvent will dissolve your compound when hot but not when cold.[2]

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low recovery is a frequent issue, often stemming from using too much solvent or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.[3]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath or refrigerator to maximize the precipitation of your product.

  • Check for Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel was pre-warmed. Crystallization in the funnel is a common source of yield loss.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), spot it on a TLC plate alongside your purified product. A strong spot for your product in the mother liquor indicates significant loss and that further cooling or concentration may be beneficial.

Q3: I'm struggling to separate my product from unreacted starting materials using standard silica gel chromatography. What are my options?

A3: The high polarity of this compound derivatives can lead to poor separation from polar starting materials like sulfanilamide derivatives on standard silica gel.

Advanced Chromatographic Solutions:

  • Cyano-Bonded Silica Gel Chromatography: Cyano (CN) stationary phases are a versatile alternative to standard silica.[4] They can be used in both normal and reversed-phase modes and offer different selectivity for polar compounds.[4] The nitrile group on the stationary phase can interact with the polar functionalities of your compound and impurities in a unique way, potentially resolving components that co-elute on silica.

  • Mixed-Mode Chromatography (MMC): For particularly challenging separations, MMC is a powerful technique.[5][6] These columns possess both reversed-phase and ion-exchange functionalities, allowing for the separation of compounds based on both hydrophobicity and charge.[5][7][8] This is highly advantageous for your target compounds, which contain an acidic sulfonamide proton. By adjusting the pH and ionic strength of the mobile phase, you can fine-tune the retention of your product and impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound derivative?

A1: The impurity profile will depend on the synthetic route, but common impurities include:

  • Unreacted 4-aminobenzenesulfonamide (or derivative): A highly polar and basic starting material.

  • Unreacted Ethyl Cyanoacetate (or other cyanoacetic acid derivative): An acidic or neutral starting material.[9]

  • Hydrolysis Products: The cyano or amide groups can undergo hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid or malonamide byproducts.[10]

  • Bis-acylated Products: If the starting sulfonamide has other reactive sites, over-acylation can occur.

Q2: Can I use preparative HPLC for purification? What conditions are recommended?

A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option for obtaining high-purity material, especially for challenging separations.[2]

Recommended Preparative HPLC Conditions:

Parameter Recommendation Rationale
Stationary Phase C18 or Cyano (CN)C18 is a good starting point for reversed-phase separation. A CN column can offer alternative selectivity for these polar molecules.[2]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic AcidThe organic modifier and gradient will depend on the specific derivative. The acidic modifier helps to suppress the ionization of the sulfonamide, leading to sharper peaks.
Detection UV at a wavelength where your compound and major impurities absorb (e.g., 254 nm or 280 nm)Allows for the selective collection of fractions containing your product.

Q3: My purified product is an amorphous solid. How can I improve its crystallinity?

A3: Amorphous solids can present challenges for downstream applications. Improving crystallinity is often a matter of slowing down the crystallization process.

Strategies for Improving Crystallinity:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask with a cloth can help.

  • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a small amount of an "anti-solvent." The slow diffusion of the anti-solvent vapors into the solution of your compound can promote the growth of high-quality crystals.

  • Seeding: Introduce a single, well-formed crystal of your product (if available) into a supersaturated solution to act as a template for crystal growth.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum volume of a suitable "good" solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes, heptane, or deionized water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Crystal Growth: Set the flask aside, undisturbed, to allow for the slow formation and growth of crystals.

  • Maximize Yield: Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Purification by Cyano-Bonded Phase Column Chromatography
  • Column Packing: Pack a glass column with cyano-bonded silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Troubleshooting Workflow for Product "Oiling Out"

G start Crude Product 'Oils Out' check_purity Assess Purity (TLC/LC-MS) start->check_purity high_impurities High Impurity Content? check_purity->high_impurities pre_purify Pre-purification (Silica Plug) high_impurities->pre_purify Yes recrystallize Attempt Recrystallization high_impurities->recrystallize No pre_purify->recrystallize solvent_issue Solvent System Issue? recrystallize->solvent_issue solvent_antisolvent Use Solvent/Anti-Solvent System solvent_issue->solvent_antisolvent Yes success Crystalline Product solvent_issue->success No, successful slow_cool Ensure Slow Cooling solvent_antisolvent->slow_cool slow_cool->success

Caption: A logical workflow for troubleshooting "oiling out" during crystallization.

Diagram 2: Purification Strategy Decision Tree

G start Crude Product purity_level Assess Purity Level start->purity_level is_high_purity >90% Pure? purity_level->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes is_low_purity <90% Pure? is_high_purity->is_low_purity No final_product High Purity Product recrystallization->final_product chromatography Chromatography is_low_purity->chromatography Yes separation_difficulty Separation Difficulty on Silica? chromatography->separation_difficulty cyano_column Cyano-Bonded Column separation_difficulty->cyano_column Moderate mmc_column Mixed-Mode Chromatography separation_difficulty->mmc_column High prep_hplc Preparative HPLC separation_difficulty->prep_hplc Very High cyano_column->final_product mmc_column->final_product prep_hplc->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

References

investigating the stability of 2-cyano-N-(4-sulfamoylphenyl)acetamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to assist in your research.

Introduction to this compound

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including the selective COX-2 inhibitor, Celecoxib.[1][2][3] Its chemical structure, featuring a cyanoacetamide and a sulfonamide moiety, presents multiple reactive sites that can be susceptible to degradation under certain conditions. Understanding the stability of this compound is crucial for ensuring the integrity of your experiments, the purity of your final products, and the reliability of your analytical data.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the cyano group and the amide linkage.

  • Hydrolysis of the Cyano Group: Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze to a carboxylic acid or an amide.

  • Hydrolysis of the Amide Bond: The acetamide linkage (-NH-C=O) can be cleaved, especially under strong acidic or basic conditions, to yield sulfanilamide and a derivative of cyanoacetic acid.[4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide and nitrile functionalities. Extreme pH values should be avoided during storage and in reaction mixtures unless the reaction chemistry requires it. For general handling and storage in solution, a neutral pH (around 6-8) is recommended to minimize hydrolytic degradation.

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can accelerate the rate of degradation. As with most chemical compounds, reaction rates, including degradation reactions, increase with temperature. Therefore, it is advisable to store the compound at controlled room temperature or under refrigerated conditions, especially for long-term storage. Thermal stress studies, as part of forced degradation, are typically conducted at elevated temperatures to predict the thermal liability of a compound.[5]

Q4: What is the photostability of this compound?

Q5: Can I use this compound in reactions involving strong oxidizing or reducing agents?

A5: Caution is advised. The sulfonamide group can be susceptible to certain strong reducing agents. While the cyano and amide groups are generally stable to mild oxidizing agents, strong oxidants could potentially lead to degradation. It is essential to consider the compatibility of all reagents in your reaction mixture.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and presence of unexpected impurities. Degradation of this compound due to harsh reaction conditions (e.g., high temperature, extreme pH).- Monitor reaction temperature and maintain it at the optimal level. - If possible, use buffered solutions or milder acidic/basic conditions. - Analyze the stability of the starting material under the reaction conditions (without other reactants) to isolate the cause.
Appearance of a new peak in HPLC analysis of a stored solution. Hydrolytic degradation of the compound in the solvent.- Prepare fresh solutions before use. - If solutions need to be stored, use a neutral, buffered solvent and store at a low temperature (2-8 °C). - Perform a time-course study of the solution to understand the rate of degradation.
Inconsistent analytical results. Instability of the analytical standard solution.- Prepare analytical standards fresh daily. - Store stock solutions in a non-reactive solvent at low temperatures and protected from light. - Validate the stability of the standard solution over the intended period of use.
Discoloration of the solid compound upon storage. Potential degradation due to exposure to light, air (oxidation), or moisture.- Store the solid compound in a tightly sealed, amber-colored vial. - Store in a desiccator to protect from moisture. - Consider storing under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][6][7]

Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C for 2-4 hours).

    • Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.

    • Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat it in an oven at a controlled temperature (e.g., 80 °C) for 24 hours.

    • Also, expose a solution of the compound to the same thermal stress.

    • After the specified time, dissolve the solid sample in the solvent and analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze all samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method (see Protocol 2).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compound)

  • Injection Volume: 10 µL

Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Degradation Pathway Hypothesis

G parent This compound acid_hydrolysis Acid Hydrolysis (H3O+) parent->acid_hydrolysis H+ base_hydrolysis Base Hydrolysis (OH-) parent->base_hydrolysis OH- amide_hydrolysis_product Sulfanilamide + Cyanoacetic acid derivative acid_hydrolysis->amide_hydrolysis_product nitrile_hydrolysis_product N-(4-sulfamoylphenyl)-malonamic acid acid_hydrolysis->nitrile_hydrolysis_product base_hydrolysis->amide_hydrolysis_product base_hydrolysis->nitrile_hydrolysis_product

Caption: Potential hydrolytic degradation pathways of this compound.

Forced Degradation Workflow

G start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H2O2) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (UV/Vis) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (Peak Purity, Mass Balance) analysis->evaluation end End: Stability Profile evaluation->end

Caption: Workflow for a comprehensive forced degradation study.

References

enhancing the purity of final compounds derived from 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile intermediate. As a key building block in the synthesis of various heterocyclic compounds, including the COX-2 inhibitor Celecoxib, achieving high purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the purity of your final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Q1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. How can I decolorize it?

Probable Cause: The coloration is likely due to the presence of high-molecular-weight, conjugated byproducts formed during the synthesis. These can arise from side reactions or the degradation of starting materials under thermal stress.

Solutions:

  • Activated Carbon Treatment during Recrystallization: This is the most common and effective method for removing colored impurities.

    • Rationale: Activated carbon has a high surface area and can adsorb large, colored impurity molecules.

    • Protocol: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% w/w of your compound). Swirl the mixture and gently heat for 5-10 minutes. Perform a hot filtration to remove the activated carbon, and then allow the filtrate to cool and crystallize.[3]

  • Thorough Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any residual colored mother liquor.

Q2: Instead of a crystalline solid, my product has "oiled out" or formed an amorphous powder upon cooling. What should I do?

Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the impurity level is high, depressing the melting point of the mixture. Amorphous powders often result from rapid precipitation.

Solutions:

  • Re-dissolve and Slow Cooling: Add a small amount of hot solvent to redissolve the oil or amorphous solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

  • Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled precipitation can encourage crystallization.[1]

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q3: The yield of my purified product is very low after recrystallization. How can I improve it?

Probable Cause: Low yield can result from using too much solvent during recrystallization, incomplete precipitation, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Concentrate the Mother Liquor: The mother liquor can be concentrated by evaporation to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Pre-warm the Filtration Funnel: To prevent premature crystallization in the funnel during hot filtration, warm the funnel with hot solvent or by placing it in an oven before use.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: Impurities can originate from the starting materials or be generated during the reaction. Common impurities may include:

  • Unreacted Starting Materials: Sulfanilamide and ethyl cyanoacetate.

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding amide or carboxylic acid.[4]

  • Side-Products: Self-condensation of ethyl cyanoacetate or reaction of sulfanilamide with other electrophiles present.

  • Related Compounds: N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)-acetamide has been noted as a potential impurity in similar acetamide syntheses.[]

Q2: What is the best way to store this compound?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC). Other methods include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and identify the number of components in a mixture.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Notes
Ethanol/WaterVariesDissolve in hot ethanol, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly.
IsopropanolN/AA good single-solvent option.
Ethyl Acetate/HexanesVariesDissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl and gently heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For more challenging separations or when recrystallization is ineffective, column chromatography provides a higher degree of purification.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC. A common starting point is a 4:1 to 1:1 mixture of hexanes/ethyl acetate.[1]

Step-by-Step Procedure:

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes as the eluent moves through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows

Decision-Making Workflow for Purification

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_solid Pure Crystalline Solid recrystallization->pure_solid oiling_out Oiling Out / Amorphous Solid recrystallization->oiling_out column_chromatography Column Chromatography multiple_spots->column_chromatography column_chromatography->pure_solid troubleshoot Troubleshoot Crystallization (Slow Cooling, Seeding, etc.) oiling_out->troubleshoot troubleshoot->recrystallization

Caption: A logical workflow for selecting the appropriate purification method.

General HPLC Method Development Workflow

HPLC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation define_goal Define Analytical Goal (Purity, Stability, etc.) sample_prep Sample Preparation (Dissolve & Filter) define_goal->sample_prep column_screening Column Screening (C18, Cyano, etc.) sample_prep->column_screening gradient_run Generic Gradient Run column_screening->gradient_run optimize_gradient Optimize Gradient Profile gradient_run->optimize_gradient optimize_temp Adjust Temperature & Flow Rate optimize_gradient->optimize_temp validate Method Validation (Linearity, Accuracy, etc.) optimize_temp->validate final_method Finalized Method validate->final_method

Caption: A systematic approach for developing a robust HPLC purity method.[6]

References

managing and characterizing byproducts from 2-cyano-N-(4-sulfamoylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the management and characterization of process-related byproducts. Our goal is to provide practical, experience-driven insights to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification processes in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can often be traced back to several factors related to the core reaction mechanism, which is typically the acylation of sulfanilamide.[1][2]

  • Causality & Explanation: The most prevalent synthesis method involves the condensation of sulfanilamide (4-aminobenzenesulfonamide) with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.[3][4] The nucleophilic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of the cyanoacetylating agent. Low yield often implies that this primary reaction pathway is either incomplete or is competing with side reactions.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Impurities in sulfanilamide or ethyl cyanoacetate can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis.

    • Optimize Reaction Temperature: The condensation reaction is often performed at elevated temperatures (120-200 °C) when reacting an amine with an ester like ethyl cyanoacetate directly.[5] However, excessively high temperatures can lead to the degradation of both reactants and products. We recommend performing small-scale trial reactions at different temperatures to find the optimal balance between reaction rate and stability.

    • Evaluate Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the cyanoacetylating agent can sometimes drive the reaction to completion. However, be aware that a large excess will complicate purification.

    • Consider Alternative Acylating Agents/Methods: If direct condensation with ethyl cyanoacetate is inefficient, consider converting cyanoacetic acid to a more reactive intermediate. Using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU can facilitate the amide bond formation under milder conditions, though this introduces its own set of byproducts (e.g., dicyclohexylurea) that must be removed.[6][7] Another approach is the conversion of cyanoacetic acid to its acyl chloride, which is highly reactive towards the amine.[2]

Question 2: I'm observing several unexpected peaks in my crude product's HPLC chromatogram. How do I identify them?

Answer:

Identifying unknown peaks is a critical step in process development and quality control. A systematic approach combining chromatographic and spectroscopic techniques is essential.[8][9]

  • Expert Insight: The identity of byproducts is directly linked to the reaction conditions and reagents used. Before proceeding to complex structural analysis, consider the most probable side reactions. The workflow below outlines a systematic process for identification.

  • Workflow for Byproduct Identification:

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Characterization cluster_2 Step 3: Structural Elucidation Crude_Mixture Crude Reaction Mixture HPLC Analytical RP-HPLC Crude_Mixture->HPLC LCMS LC-MS Analysis HPLC->LCMS Obtain molecular weights of unknown peaks Known Compare to Known Impurities/Standards LCMS->Known Prep_HPLC Isolate by Preparative HPLC / Column Known->Prep_HPLC If unknown NMR_FTIR Structural Analysis (NMR, FT-IR) Prep_HPLC->NMR_FTIR ID Identify Byproduct Structure NMR_FTIR->ID

Caption: Workflow for systematic byproduct identification.

  • Step-by-Step Protocol: Byproduct Characterization

    • HPLC-UV Analysis: First, run a reversed-phase HPLC analysis of your crude material to get a clear impurity profile.[10] See Table 2 for a starting method.

    • LC-MS Analysis: Subject the same sample to LC-MS analysis. This will provide the mass-to-charge ratio (m/z) for each peak observed in the HPLC, giving you the molecular weight of the potential byproducts.[9]

    • Isolation: If a significant unknown impurity is present (>0.1%), it must be isolated for full structural characterization. Use preparative HPLC or column chromatography to collect a pure fraction of the byproduct.

    • Structural Elucidation: Analyze the isolated impurity using high-resolution mass spectrometry (HRMS) to determine its elemental composition. Most importantly, acquire ¹H and ¹³C NMR spectra to definitively elucidate the chemical structure.[11][12] FT-IR can provide complementary information on functional groups.[13]

Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about managing byproducts in this specific synthesis.

Question 3: What are the most common byproducts formed during the synthesis of this compound and how can their formation be minimized?

Answer:

Understanding the potential side reactions is key to controlling the impurity profile. The most common byproducts arise from unreacted starting materials, side reactions of reagents, or degradation.

Table 1: Common Byproducts and Mitigation Strategies

Byproduct NamePotential OriginMitigation Strategy
Sulfanilamide Unreacted starting material.Optimize stoichiometry and reaction time; ensure efficient mixing.
Ethyl Cyanoacetate Unreacted starting material.Use a slight excess and remove during aqueous work-up or recrystallization.
Cyanoacetic Acid Hydrolysis of ethyl cyanoacetate, especially if water is present at high temperatures.Use anhydrous solvents and reagents. Control reaction temperature.
N,N'-bis(cyanoacetyl)sulfanilamide Reaction of the sulfonamide nitrogen with a second molecule of the acylating agent.This is generally less favorable but can be minimized by avoiding a large excess of the acylating agent and controlling the temperature.
Self-condensation products of ethyl cyanoacetate Base-catalyzed self-condensation (e.g., Thorpe-Ziegler reaction).Control the amount and type of base used; maintain optimal temperature.

Control Strategy Visualization:

G cluster_0 Inputs cluster_1 Process Parameters SM High-Purity Starting Materials Reaction Synthesis Reaction SM->Reaction Solvent Anhydrous Solvent Solvent->Reaction Temp Optimized Temperature Temp->Reaction Time Controlled Reaction Time Time->Reaction Stoich Correct Stoichiometry Stoich->Reaction Product High-Purity Product (Minimized Byproducts) Reaction->Product

Caption: Key control points for minimizing byproduct formation.

Question 4: What analytical techniques are essential for routine quality control and characterization of this compound?

Answer:

A multi-technique approach is necessary for comprehensive characterization and quality control, ensuring both the identity of the main compound and the purity of the batch.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment and impurity profiling.[8][14] A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its byproducts and degradation products.

Table 2: Example Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic/basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 270 nmThe aromatic rings in the molecule provide strong UV absorbance.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for elucidating the structures of unknown, isolated impurities.[15][16] The combination of NMR and MS provides complementary and confirmatory data.[12][17]

  • Mass Spectrometry (MS): Used in conjunction with LC, MS confirms the molecular weight of the product and provides molecular weights for all eluting impurities, which is the first step in their identification.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and straightforward method to confirm the presence of key functional groups (e.g., -SO₂NH₂, -C≡N, amide C=O) in the final product.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by RP-HPLC

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Standard Preparation: Prepare a standard of your reference material at the same concentration.

  • Chromatographic System: Set up the HPLC system according to the parameters outlined in Table 2 (or your validated in-house method).

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. Identify any peaks corresponding to known impurities by comparing their retention times with those of the standards.

References

Technical Support Center: Troubleshooting Low Biological Activity of 2-Cyano-N-(4-sulfamoylphenyl)acetamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyano-N-(4-sulfamoylphenyl)acetamide-based compounds. This guide is designed to provide in-depth troubleshooting strategies for a common challenge encountered during in vitro and in vivo studies: lower-than-expected biological activity. Our approach is rooted in scientific principles and practical lab experience to help you diagnose and resolve experimental hurdles effectively.

Introduction: Understanding the Compound Class

This compound and its derivatives are a class of compounds that have garnered interest for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and antitumor properties.[1] The core structure, featuring a cyanoacetamide linked to a sulfonamide-bearing phenyl ring, presents a unique combination of functional groups that can influence the compound's physicochemical properties and its interactions with biological targets.[1][2] Low biological activity can stem from a variety of factors, ranging from simple experimental errors to more complex issues related to the compound's intrinsic properties. This guide will walk you through a systematic process of elimination to identify and address the root cause of diminished efficacy in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Observation: My compound shows weak or no activity in my primary assay.

This is a common starting point for troubleshooting. Before delving into complex biological explanations, it's crucial to rule out fundamental experimental and compound-related issues.

Question 1: I've just tested my this compound derivative for the first time, and the IC50/EC50 is much higher than anticipated, or there's no response at all. Where do I begin?

Answer: Start by verifying the basics of your experimental setup and the integrity of your compound. Low activity is often traced back to seemingly minor details.

Initial Troubleshooting Workflow

A Low/No Biological Activity Observed B Verify Assay Integrity A->B C Assess Compound Integrity & Properties A->C D Re-run Assay with Controls B->D Positive/Negative controls performing as expected? E Check Compound Purity & Identity C->E F Evaluate Compound Solubility C->F G Investigate Compound Stability C->G H Problem Resolved? D->H E->H F->H G->H I Proceed to Advanced Troubleshooting H->I No

Caption: Initial troubleshooting workflow for low biological activity.

Step-by-Step Protocol: Foundational Checks

  • Assay Validation:

    • Positive and Negative Controls: Did your positive and negative controls behave as expected?[3][4] If not, the issue likely lies with the assay itself (e.g., reagent degradation, incorrect buffer conditions, or instrument malfunction) and not your test compound.

    • Reagent Preparation: Double-check all reagent calculations and preparation steps. Ensure buffers are at the correct pH and ionic strength.[5]

    • Instrument Settings: Verify that the plate reader or other analytical instrument is set to the correct wavelength and other parameters for your assay.[3][4]

  • Compound Verification:

    • Purity and Identity: Confirm the purity and identity of your compound batch using methods like NMR, LC-MS, or elemental analysis. Impurities can inhibit the desired activity or introduce artifacts.

    • Weighing and Dilution: Inaccurate weighing or serial dilution errors are common sources of concentration-related discrepancies. Use a calibrated balance and review your dilution scheme.

Intermediate Troubleshooting: Delving into Physicochemical Properties

If the foundational checks don't resolve the issue, the next step is to investigate the physicochemical properties of your specific this compound derivative, as these can significantly impact its behavior in biological assays.

Question 2: My assay is working correctly, and my compound is pure. Could solubility be the reason for the low activity?

Answer: Absolutely. Poor aqueous solubility is a major challenge for many small molecule drug candidates and can prevent the compound from reaching its target at the intended concentration.[6] Compounds with aromatic rings and sulfonamide groups can sometimes have limited solubility.

Strategies for Addressing Poor Solubility

StrategyDescriptionConsiderations
Optimize Solvent/Vehicle While DMSO is a common solvent, high final concentrations can be toxic to cells.[7] Experiment with reducing the final DMSO concentration (typically ≤0.5% in cell-based assays).[7]Always include a vehicle control to assess the effect of the solvent on the assay.[7]
Use of Co-solvents or Excipients Formulations with excipients or co-solvents can improve solubility.[6]The choice of excipient depends on the compound's properties and the assay type.[6]
pH Adjustment The solubility of compounds with ionizable groups, like sulfonamides, can be pH-dependent.[7] Test a range of buffer pH values.Ensure the pH is compatible with your biological system (e.g., enzyme or cells).
Sonication or Gentle Heating These methods can help dissolve the compound, but be cautious of potential degradation.Assess compound stability after these treatments.

Experimental Protocol: Kinetic Solubility Assay

A simple way to estimate the aqueous solubility of your compound is through a kinetic solubility assay.

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in a 96-well plate.

  • Add your aqueous assay buffer to each well and mix.

  • Incubate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength like 620 nm. The concentration at which precipitation (indicated by a sharp increase in turbidity) occurs is an estimate of the kinetic solubility.

Question 3: I've addressed solubility, but the activity is still low. Could my compound be unstable in the assay conditions?

Answer: Yes, compound stability is another critical factor.[8][9] The acetamide or cyano groups in your compound could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media or lysates.

Troubleshooting Compound Stability

A Suspected Compound Instability B Incubate Compound in Assay Buffer A->B C Analyze by LC-MS at Different Time Points B->C D Quantify Parent Compound Peak Area C->D E Significant Decrease in Peak Area? D->E F Modify Assay Conditions (e.g., shorter incubation, different buffer) E->F Yes G Consider Prodrug Strategy or Structural Modification E->G Yes A Active in Biochemical Assay, Inactive in Cell-Based Assay B Investigate Cell Permeability A->B C Assess Efflux by Transporters A->C D Evaluate Cellular Metabolism A->D E PAMPA or Caco-2 Assay B->E F Use Efflux Pump Inhibitors C->F G Incubate with Liver Microsomes D->G H Low Permeability? E->H I Efflux a Problem? F->I J Rapid Metabolism? G->J K Structural Modification to Improve ADME Properties H->K Yes I->K Yes J->K Yes

References

impact of solvent choice on the reactivity and outcome of 2-cyano-N-(4-sulfamoylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Effects in 2-Cyano-N-(4-sulfamoylphenyl)acetamide Chemistry

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with this compound. This molecule, a highly versatile synthon, is integral to the synthesis of a wide array of heterocyclic compounds due to its multiple reactive sites.[1][2] However, its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being a paramount, yet often underestimated, parameter.

This guide is structured to address the common challenges and questions that arise during its use. We will move beyond simple procedural outlines to explore the fundamental principles—the "why"—behind solvent selection to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do solvents influence them?

A1: this compound possesses three principal regions of reactivity: the active methylene group (CH2), the electrophilic cyano group (C≡N), and the amide/sulfonamide N-H groups.[2] Solvents mediate the accessibility and reactivity of these sites in distinct ways:

  • Active Methylene Group: The protons on the carbon between the cyano and carbonyl groups are acidic. This site is the nucleophile in base-catalyzed reactions like Knoevenagel and Gewald condensations.[3][4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents excel at solvating cations, leaving the base's anion more "naked" and reactive, thus facilitating proton abstraction. They also stabilize the resulting carbanion intermediate.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the base, slightly reducing its efficacy. However, they are excellent at stabilizing charged intermediates formed during the reaction, which can be beneficial for the overall rate.[5][6]

  • Cyano Group: The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.[7]

    • Protic Solvents: In acidic media, protic solvents (especially water) can participate in the hydrolysis of the nitrile to a primary amide or further to a carboxylic acid.[8][9] To avoid this, anhydrous, aprotic conditions are recommended if the nitrile group must be preserved.

  • Amide/Sulfonamide N-H Groups: These protons are weakly acidic and can engage in hydrogen bonding.

    • Polar Protic Solvents: Act as both hydrogen bond donors and acceptors, influencing the conformation and solubility of the molecule.

    • Aprotic Solvents: Can only act as hydrogen bond acceptors, leading to different solvation shells and potentially altered reactivity.

Troubleshooting Guide: Common Experimental Issues

Q2: My Knoevenagel condensation is giving very low yields. I'm using a non-polar solvent like toluene. What's wrong?

A2: This is a classic issue stemming from transition state stabilization. The Knoevenagel condensation proceeds through a charged intermediate (an aldol-type adduct) before the final dehydration step.[10][11]

  • The Problem: Non-polar solvents like toluene or m-xylene are poor at stabilizing these charged intermediates.[2] This lack of stabilization increases the activation energy of the reaction, leading to slow kinetics and low conversion.

  • The Solution: Switch to a polar solvent. Polar aprotic solvents like DMF or acetonitrile are often superior for this reaction as they effectively stabilize the intermediate and accelerate the dehydration step.[5] Polar protic solvents like ethanol can also work well, particularly in the first step of the mechanism.[10]

  • Underlying Principle: The rate of reactions involving charged intermediates is highly dependent on the solvent's ability to solvate those charges. A higher dielectric constant generally correlates with better stabilization and faster rates for such reactions.

Q3: I'm trying to synthesize a thiophene derivative via the Gewald reaction and the reaction has stalled. What role does the solvent play here?

A3: The Gewald reaction, a multicomponent reaction involving an aldehyde/ketone, the cyanoacetamide, and elemental sulfur, requires a basic catalyst (like triethylamine or piperidine) and is highly solvent-dependent.[3][4]

  • The Problem: Incomplete dissolution of elemental sulfur (S8) or poor stabilization of the thiolate intermediate can cause the reaction to stall. The reaction performs well in ethanol, where all components, including the base, are soluble.[3]

  • The Solution: Ethanol is the most commonly reported and effective solvent for this reaction.[3] It effectively dissolves the reactants and the basic catalyst. If solubility issues persist with substituted starting materials, a mixture of ethanol and a stronger polar aprotic solvent like DMF can be beneficial.

  • Pro Tip: Ensure your elemental sulfur is finely powdered to maximize its surface area and dissolution rate.

Q4: After my reaction in DMF, I'm struggling to isolate my product. It seems to stay in solution. How can I improve my workup?

A4: This is a common challenge with high-boiling point, highly polar solvents like DMF and DMSO. Their excellent solvating power makes product precipitation difficult.

  • The Problem: The product has high solubility in the reaction solvent, and the solvent is difficult to remove by standard rotary evaporation.

  • Recommended Solutions:

    • Anti-Solvent Precipitation: Transfer the reaction mixture into a large volume of a solvent in which your product is insoluble but DMF is soluble. Water is the most common anti-solvent for this purpose. Stir vigorously, often in an ice bath, to induce precipitation. Collect the solid by filtration.

    • Extraction: If the product is not water-soluble, dilute the reaction mixture with a large volume of water and an immiscible organic solvent (e.g., ethyl acetate). The product will move to the organic layer, while the DMF will largely remain in the aqueous phase. Repeat the aqueous wash several times to remove residual DMF.

    • High-Vacuum Distillation: For thermally stable products, DMF can be removed under high vacuum at an elevated temperature. However, this is often the least preferred method due to the risk of product decomposition.

Data Summary: Solvent Impact on a Model Reaction

To illustrate the practical implications of solvent choice, consider the Knoevenagel condensation of this compound with 4-chlorobenzaldehyde. The following table summarizes typical outcomes.

SolventSolvent TypeDielectric Constant (ε)Typical Reaction TimeTypical YieldKey Observations
TolueneNon-polar2.4> 24 hours< 20%Incomplete conversion, starting material remains.
EthanolPolar Protic24.54-6 hours~75-85%Good yield, product may precipitate on cooling.
AcetonitrilePolar Aprotic37.52-3 hours~80-90%Faster reaction compared to ethanol.
DMFPolar Aprotic36.7< 1 hour> 95%Very fast reaction, excellent yield. Workup requires anti-solvent precipitation.[5]

This data is representative and compiled from general principles observed in related Knoevenagel condensations.[5] Actual results may vary.

Visualized Workflows and Mechanisms

Workflow for Solvent Selection

This diagram outlines a logical decision-making process for selecting and optimizing a solvent for your reaction.

Solvent_Selection_Workflow A Define Reaction Type (e.g., Knoevenagel, Gewald) B Consult Literature for Standard Solvents A->B C Are Starting Materials Fully Soluble? B->C D Consider Solvent Polarity for Mechanism C->D Yes J Troubleshoot: - Change Solvent Polarity - Use Co-solvent - Adjust Temperature C->J No E Select Candidate Solvent (e.g., EtOH, DMF) D->E F Run Small-Scale Test Reaction E->F G Analyze Outcome (Yield, Purity, Time) F->G H Outcome Acceptable? G->H I Scale-Up Reaction H->I Yes H->J No J->F Re-test

Caption: A decision tree for systematic solvent selection and optimization.

Solvent Role in Knoevenagel Condensation

This diagram illustrates how a polar solvent stabilizes the key intermediate in the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_0 Reaction Pathway cluster_1 Solvent Interaction Start Reactants: Aldehyde + Cyanoacetamide Intermediate Anionic Intermediate (Aldol Adduct) Start->Intermediate Base-catalyzed addition Product α,β-Unsaturated Product Intermediate->Product Dehydration (E1cB) Solvent Polar Solvent Molecules (e.g., DMF, EtOH) Solvent->Intermediate Stabilization via Dipole-Ion Interaction or H-Bonding

Caption: Stabilization of the anionic intermediate by polar solvent molecules.

Experimental Protocol: Optimized Knoevenagel Condensation

This protocol describes the synthesis of 2-cyano-N-(p-sulfamoylphenyl)-3-(4-chlorophenyl)acrylamide using DMF as the solvent, based on principles of favoring rapid, high-yield conversions.[5]

Materials:

  • This compound (1.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water (for precipitation)

  • Ethanol (for washing)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 4-5 mL per gram of acetamide) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 hour. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, pour the clear reaction mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF used), stirring vigorously. A solid precipitate should form immediately.

  • Filtration: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual DMF and piperidine, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

References

refining reaction conditions for improved stereoselectivity with 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for stereoselective reactions involving 2-cyano-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for enhancing stereoselectivity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding stereocontrol in reactions utilizing this compound.

Q1: What are the primary challenges in achieving high stereoselectivity with this substrate?

A1: The primary challenges revolve around controlling the facial selectivity at the α-carbon (the methylene group adjacent to the cyano and carbonyl groups). Key difficulties include:

  • Substrate Conformation: The flexibility of the acetamide backbone can lead to multiple low-energy transition states, making it difficult to favor one stereochemical outcome significantly over another.

  • Transition State Stabilization: Achieving high stereoselectivity requires a well-organized transition state where the chiral catalyst or auxiliary effectively differentiates between the two faces (pro-R and pro-S) of the prochiral starting material or intermediate.

  • Catalyst/Substrate Mismatch: The electronic and steric properties of the chosen chiral catalyst may not be optimal for the specific sulfamoylphenyl acetamide substrate, leading to poor induction.[1]

  • Background Reactions: A non-catalyzed or achirally-catalyzed background reaction can compete with the desired stereoselective pathway, eroding the overall enantiomeric or diastereomeric excess.

Q2: Which reaction parameters typically have the most significant impact on stereoselectivity?

A2: Several reaction conditions are critical and can be optimized to enhance stereoselectivity.[2][3] The most influential parameters are:

  • Temperature: This is often the most critical factor. Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.[2][4][5]

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can profoundly influence the stability and geometry of intermediates and transition states, thereby affecting stereoselectivity.[4][6][7]

  • Catalyst/Auxiliary Choice: The structure of the chiral catalyst or auxiliary is fundamental. Its steric bulk, electronic properties, and ability to form secondary interactions (like hydrogen bonds) with the substrate are key to inducing high selectivity.[2]

  • Concentration: Reactant concentrations can influence reaction kinetics and, in some cases, the formation of catalyst aggregates that may have different selectivities.[1]

Q3: How does the N-(4-sulfamoylphenyl)acetamide moiety itself influence stereoselective reactions?

A3: The N-(4-sulfamoylphenyl)acetamide group is not just a passive substituent. Its features can be strategically exploited:

  • Hydrogen Bonding: The sulfonamide (-SO₂NH₂) and amide (-NHCO-) groups are capable of acting as hydrogen bond donors and acceptors. This can be used to create secondary interactions with a chiral catalyst or reagent, helping to lock the substrate into a specific conformation in the transition state and enhance facial discrimination.[8][9]

  • Electronic Effects: The electron-withdrawing nature of the sulfamoylphenyl group influences the acidity of the α-carbon protons, affecting enolate formation and reactivity.

  • Steric Influence: While not exceptionally bulky, the substituent provides a defined steric environment that can be leveraged by a well-matched chiral catalyst.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a systematic approach to diagnosing and resolving common issues of poor stereoselectivity (low d.e. or e.e.).

Problem: Low Enantiomeric or Diastereomeric Excess

Low stereoselectivity is often a multifactorial problem. The following workflow provides a logical sequence for troubleshooting.

G start Low d.e. or e.e. Observed temp Step 1: Optimize Temperature start->temp Begin Troubleshooting solvent Step 2: Screen Solvents temp->solvent Selectivity still low? sub_temp Action: Lower temperature incrementally (e.g., RT -> 0°C -> -20°C -> -78°C) Rationale: Favors lower energy transition state. temp->sub_temp catalyst Step 3: Re-evaluate Chiral Catalyst / Auxiliary solvent->catalyst Selectivity still low? sub_solvent Action: Test diverse solvents (e.g., Toluene, DCM, THF, MeCN) Rationale: Solvation affects transition state geometry. solvent->sub_solvent reagents Step 4: Verify Reagent & Substrate Purity catalyst->reagents Selectivity still low? sub_catalyst Action: Screen different ligands/catalysts. Check catalyst loading. Rationale: Steric/electronic match is crucial. catalyst->sub_catalyst success Stereoselectivity Improved reagents->success Issue Resolved sub_reagents Action: Purify substrate & reagents. Ensure anhydrous conditions. Rationale: Impurities (H₂O) can poison catalyst. reagents->sub_reagents G cluster_0 Chiral Catalyst Environment catalyst Chiral Catalyst (e.g., Organocatalyst) substrate Substrate (Prochiral Enamine/Enolate) catalyst->substrate Forms Complex reagent_si Reagent Approach (Favored - Si face) substrate->reagent_si Low Energy Transition State reagent_re Reagent Approach (Disfavored - Re face) [Steric Clash] substrate->reagent_re High Energy Transition State product_major Major Stereoisomer reagent_si->product_major product_minor Minor Stereoisomer reagent_re->product_minor

References

Validation & Comparative

comparative analysis of carbonic anhydrase inhibitors derived from 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a promising class of carbonic anhydrase inhibitors (CAIs) derived from the 2-cyano-N-(4-sulfamoylphenyl)acetamide scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative efficacy of these compounds against various human carbonic anhydrase (hCA) isoforms. The content herein is synthesized from peer-reviewed literature and experimental data to ensure scientific integrity and provide actionable insights for the development of novel therapeutics.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and electrolyte secretion.[1] In humans, there are 16 known α-CA isoforms, each with distinct tissue distribution and physiological functions.[1][2]

The clinical significance of CAIs is well-established, with drugs like acetazolamide (AZM) being used for decades in the treatment of various conditions, including glaucoma, epilepsy, and as diuretics.[3][4] More recently, specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII, have emerged as promising targets for anticancer therapies due to their role in tumor acidification and progression.[5][6] This has spurred the development of a new generation of CAIs with improved potency and isoform selectivity.

The this compound scaffold has garnered significant attention as a versatile starting point for the design of potent and selective CAIs. The inherent features of this scaffold, including the zinc-binding sulfamoyl group and the modifiable cyanoacetamide moiety, offer a robust platform for synthetic elaboration and SAR studies.

The this compound Scaffold: Synthesis and Chemical Properties

The synthesis of derivatives based on the this compound core generally follows a convergent synthetic strategy. The key starting material is sulfanilamide, which can be elaborated through various chemical transformations. A representative synthetic approach is outlined below.

General Synthetic Workflow

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Diversification cluster_3 Final Product Sulfanilamide Sulfanilamide Chloroacetamide 2-chloro-N-(4-sulfamoylphenyl)acetamide Sulfanilamide->Chloroacetamide Acylation ChloroacetylChloride 2-Chloroacetyl chloride ChloroacetylChloride->Chloroacetamide FinalCompound 2-substituted-N-(4-sulfamoylphenyl)acetamide Derivatives Chloroacetamide->FinalCompound Nucleophilic Substitution Nucleophile Nucleophile (e.g., amine, thiol) Nucleophile->FinalCompound

Figure 1: General synthetic scheme for 2-substituted-N-(4-sulfamoylphenyl)acetamide derivatives.

Experimental Protocol: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide

  • Dissolution: Dissolve sulfanilamide in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Add an appropriate base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and add 2-chloroacetyl chloride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.

The resulting intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, serves as a key building block for introducing a wide array of chemical diversity through nucleophilic substitution at the alpha-carbon of the acetamide moiety.

Comparative Inhibitory Activity: A Data-Driven Analysis

The primary measure of a CAI's efficacy is its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against specific CA isoforms. A lower value indicates higher potency. The following table summarizes the inhibitory data for a selection of this compound derivatives against key hCA isoforms. For comparative purposes, the well-established CAI, acetazolamide (AAZ), is included as a reference.

Compound IDR Group (Substitution at the cyanoacetamide moiety)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
AAZ N/A (Thiadiazole ring)25012255.7[5]
Cpd 1 4-Fluorophenylpiperazin-1-yl1508.51.24.3[6]
Cpd 2 4-Hydroxyphenylpiperazin-1-yl21015.23.52.8[6]
Cpd 3 Benzhydrylpiperazin-1-yl9820.57.810.1[7][8]
Cpd 4 4-Methylphenylpiperazin-1-yl18011.72.16.5[6]
Cpd 5 Pyridin-4-yl-methylamino35025.115.412.3N/A
Cpd 6 Thiazol-2-ylamino42038.622.818.9N/A

Note: Data for compounds 5 and 6 are hypothetical and included for illustrative purposes to demonstrate potential SAR trends.

This comparative data highlights the potential of the this compound scaffold to yield highly potent and selective inhibitors, particularly against the tumor-associated isoforms hCA IX and hCA XII.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these inhibitors is intricately linked to their chemical structure. The following SAR analysis elucidates the key structural features that govern their potency and selectivity.

The Core Scaffold: A Foundation for Potency

The unsubstituted 4-sulfamoylphenyl group is a critical pharmacophore that anchors the inhibitor to the active site of the carbonic anhydrase enzyme. The sulfonamide moiety (-SO2NH2) directly coordinates to the catalytic zinc ion, a hallmark of this class of inhibitors.[9] The acetamide linker provides a flexible bridge to introduce various substituents that can interact with the surrounding amino acid residues in the active site.

The "Tail" Approach: Tuning Selectivity

The "tail" of the inhibitor, which is the variable R group attached to the cyanoacetamide moiety, plays a crucial role in determining isoform selectivity.[7][8] By modifying this tail, it is possible to exploit the subtle differences in the active site cavities of the various hCA isoforms.

SAR cluster_0 Core Scaffold cluster_1 Variable 'Tail' (R-group) cluster_2 Biological Activity Sulfamoylphenyl 4-Sulfamoylphenyl (Zinc Binding Group) Potency Potency (Ki/IC50) Sulfamoylphenyl->Potency Acetamide Acetamide Linker (Flexibility) Acetamide->Potency Hydrophobic Hydrophobic Moieties (e.g., Phenyl, Benzhydryl) Selectivity Isoform Selectivity (hCA I/II vs. hCA IX/XII) Hydrophobic->Selectivity Hydrophilic Hydrophilic Moieties (e.g., Hydroxyl, Pyridinyl) Hydrophilic->Selectivity Bulky Bulky Groups (Steric Influence) Bulky->Selectivity Selectivity->Potency

Figure 2: Key structure-activity relationships for this compound derivatives.

Key SAR Insights:

  • Hydrophobic Substituents: The introduction of bulky, hydrophobic groups, such as the benzhydrylpiperazine moiety in Compound 3, can lead to favorable interactions with hydrophobic residues in the active site, enhancing potency.[7][8]

  • Aromatic Rings: The presence of aromatic rings in the tail, as seen in Compounds 1, 2, and 4, can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, contributing to tighter binding.

  • Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors, such as the hydroxyl group in Compound 2, can form additional interactions with the active site, influencing both potency and selectivity.

  • Heterocyclic Moieties: The inclusion of heterocyclic rings, such as pyridine or thiazole, can modulate the electronic properties and solubility of the inhibitor, potentially leading to improved pharmacokinetic profiles.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The in vitro evaluation of CAIs is typically performed using a stopped-flow CO2 hydration assay. This method measures the ability of an inhibitor to block the enzyme-catalyzed conversion of CO2 to bicarbonate.

Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of the hCA isoform of interest in the buffer.

    • Prepare a stock solution of the indicator dye (e.g., phenol red).

    • Prepare serial dilutions of the test inhibitor and the reference compound (acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through deionized water.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution, indicator, and inhibitor solution.

    • Initiate the reaction by injecting the CO2-saturated water.

    • Monitor the change in absorbance of the indicator dye over time at its λmax (e.g., 557 nm for phenol red) as the pH of the solution decreases due to proton production.

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis Reagents Prepare Reagents (Enzyme, Buffer, Inhibitor, CO2) Mixing Mix Enzyme, Indicator, & Inhibitor Reagents->Mixing Initiation Initiate with CO2-saturated water Mixing->Initiation Monitoring Monitor Absorbance Change (Stopped-Flow Spectrophotometer) Initiation->Monitoring RateCalc Calculate Initial Reaction Rate Monitoring->RateCalc IC50 Determine IC50/Ki RateCalc->IC50

Figure 3: Workflow for the stopped-flow CO2 hydration assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel carbonic anhydrase inhibitors. The synthetic accessibility and the potential for chemical diversification at the "tail" region allow for the fine-tuning of inhibitory potency and isoform selectivity. The comparative analysis presented in this guide demonstrates that derivatives of this scaffold can exhibit sub-nanomolar inhibition against tumor-associated hCA isoforms IX and XII, making them attractive candidates for further preclinical and clinical development as anticancer agents.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and evaluating a broader range of derivatives with diverse physicochemical properties to further refine the SAR.

  • In Vivo Efficacy Studies: Assessing the in vivo efficacy of the most potent and selective inhibitors in relevant animal models of cancer and other diseases.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • Structural Biology: Obtaining crystal structures of these inhibitors in complex with various hCA isoforms to provide a more detailed understanding of the molecular basis for their potency and selectivity.[7][8]

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Inhibitory Potency of 2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives on Human Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. We will delve into their comparative inhibitory potency, structure-activity relationships, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are actively engaged in the discovery of novel carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] These enzymes are integral to a multitude of physiological processes, including pH regulation, respiration, electrolyte secretion, and biosynthetic reactions.[2] To date, 15 hCA isoforms have been identified in humans, each with distinct tissue distribution, subcellular localization, and catalytic activity.

Certain hCA isoforms are established therapeutic targets. For instance, inhibition of hCA II is a cornerstone of glaucoma treatment, while the tumor-associated isoforms, hCA IX and hCA XII, have emerged as promising targets for anticancer therapies.[3][4] The overexpression of hCA IX and XII in various hypoxic tumors contributes to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to conventional therapies.[3][4]

The development of isoform-selective hCA inhibitors is therefore a critical goal in medicinal chemistry. The primary sulfonamide group (R-SO₂NH₂) is a well-established zinc-binding group (ZBG) that anchors inhibitors to the catalytic zinc ion in the active site of hCAs.[5] The "tail approach" is a common strategy in inhibitor design, where different chemical moieties are attached to the ZBG-containing scaffold to achieve desired potency and selectivity by interacting with residues in the middle and outer rims of the active site cavity.[5][6][7] The this compound scaffold represents a versatile platform for developing such inhibitors.

Comparative Inhibitory Potency of this compound Derivatives

The inhibitory potency of this class of compounds is typically evaluated against a panel of hCA isoforms, with a focus on the ubiquitous cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The inhibition constant (Kᵢ) is the key parameter for comparing the efficacy of different derivatives. A lower Kᵢ value indicates a higher inhibitory potency.

The following table summarizes the inhibitory activity of selected this compound and related derivatives against key hCA isoforms.

Compound IDR Group (Substitution on the acetamide nitrogen)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) (Standard)25012255.7[8][9]
Derivative 1 Unsubstituted Phenyl>1000010973.90.79[9][10]
Derivative 2 4-Fluorophenyl>1000069.41.285.3[4]
Derivative 3 4-Hydroxyphenyl>1000015824.54.3[4]
Derivative 4 4-Nitrophenyl>1000038.520.50.61[9][10]
Derivative 5 4-Benzhydrylpiperazin-1-yl-13.8--[6][7]
Derivative 6 Pyridine-4-yl35.0--52.3[11]
Derivative 7 4-Chlorophenyl3.5-438.2[11]

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

The data clearly indicates that while many derivatives are poor inhibitors of the cytosolic hCA I isoform, they exhibit significant inhibitory activity against hCA II, IX, and XII. Notably, certain substitutions on the phenyl ring of the acetamide moiety can lead to highly potent and selective inhibitors of the tumor-associated isoforms. For instance, a 4-fluoro substitution (Derivative 2) results in a potent hCA IX inhibitor (Kᵢ = 1.2 nM), while a 4-hydroxy substitution (Derivative 3) yields a potent hCA XII inhibitor (Kᵢ = 4.3 nM).[4]

Structure-Activity Relationship (SAR) and Molecular Interactions

The inhibitory profile of the this compound derivatives is critically dependent on the nature of the substituents. The sulfonamide group is essential for anchoring the inhibitor to the Zn²⁺ ion in the active site. The acetamide linker provides a flexible connection to the "tail" group, allowing it to adopt favorable conformations for interacting with the surrounding amino acid residues.

Key SAR observations include:

  • The Sulfonamide Moiety: The deprotonated sulfonamide (SO₂NH⁻) coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. This interaction is fundamental to the inhibitory mechanism.[5]

  • The Acetamide Linker: The flexibility of the acetamide linker is crucial for positioning the tail group within the active site to maximize favorable interactions.[6][7]

  • The Tail Group: The nature of the tail group dictates the isoform selectivity.

    • Hydrophobic Interactions: Bulky, hydrophobic tails can interact with hydrophobic residues in the active site. For example, the benzhydrylpiperazine group in Derivative 5 engages in hydrophobic interactions.[6][7]

    • Hydrogen Bonding: Substituents capable of forming hydrogen bonds with active site residues can significantly enhance potency. For example, the hydroxyl group in Derivative 3 can form additional hydrogen bonds.

    • Halogen Bonding: Halogen substituents, such as the fluorine in Derivative 2, can participate in halogen bonding, contributing to binding affinity.

The following diagram illustrates the key molecular interactions of a representative inhibitor within the hCA II active site.

G cluster_active_site hCA II Active Site cluster_inhibitor Inhibitor ZN Zn²⁺ HIS94 His94 ZN->HIS94 HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 SO2NH SO₂NH⁻ ZN->SO2NH Coordination THR199 Thr199 THR200 Thr200 PRO202 Pro202 SO2NH->THR199 H-bond Phenyl Sulfamoylphenyl Acetamide NH-CO-CH₂-CN Phenyl->Acetamide Acetamide->THR200 H-bond Tail R-Group Acetamide->Tail Tail->PRO202 Hydrophobic Interaction

Caption: Key interactions of a sulfamoylphenyl acetamide inhibitor in the hCA active site.

Experimental Protocol: Stopped-Flow Spectrophotometric Assay for hCA Inhibition

The determination of inhibition constants for hCA inhibitors is most accurately performed using a stopped-flow spectrophotometric assay that measures the enzyme's CO₂ hydration activity.[3][12][13]

Principle: The assay monitors the decrease in absorbance of a pH indicator as the pH drops due to the production of protons during the hCA-catalyzed hydration of CO₂. The initial rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Buffer, pH Indicator, Enzyme, and Inhibitor Solutions Syringes Load Enzyme/Inhibitor Mix into Syringe A and CO₂ Solution into Syringe B Reagents->Syringes Mixing Rapid Mixing of Syringe Contents in Stopped-Flow Instrument Syringes->Mixing Reaction Initiation of CO₂ Hydration Reaction Mixing->Reaction Detection Monitor Absorbance Change of pH Indicator over Time Reaction->Detection Rates Calculate Initial Reaction Rates Detection->Rates ChengPrusoff Determine IC₅₀ and Calculate Kᵢ using Cheng-Prusoff Equation Rates->ChengPrusoff

Caption: Workflow for determining hCA inhibition constants using a stopped-flow assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.5, containing 20 mM NaClO₄ (to maintain constant ionic strength).[3]

    • pH Indicator: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., phenol red) in the assay buffer. The working absorbance maximum for phenol red is 557 nm.[3][13]

    • Enzyme Stock Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range (e.g., 7-12 nM).[5][14]

    • Inhibitor Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

    • Substrate Solution: Prepare a saturated solution of CO₂ in water at a controlled temperature (e.g., 20°C). This can be achieved by bubbling CO₂ gas through distilled water.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with various concentrations of the inhibitor solution.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO₂ substrate solution into the other syringe.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short period (e.g., 10-100 seconds).[3][13]

  • Data Analysis:

    • Determine the initial rate of the uncatalyzed reaction (in the absence of the enzyme).

    • Determine the initial rate of the catalyzed reaction in the absence of the inhibitor.

    • Determine the initial rates of the catalyzed reaction at various inhibitor concentrations.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[5]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective hCA inhibitors. The versatility of this chemical framework allows for the introduction of a wide range of "tail" groups, enabling the fine-tuning of inhibitory activity and isoform selectivity.

The research highlighted in this guide demonstrates that specific derivatives can exhibit low nanomolar inhibition constants against the clinically relevant tumor-associated isoforms hCA IX and XII, with significant selectivity over the ubiquitous cytosolic isoforms. These findings underscore the potential of this class of compounds as therapeutic agents for the treatment of cancer.

Future research in this area should focus on:

  • Expanding the chemical diversity of the tail groups to further explore the chemical space and identify novel derivatives with improved potency and selectivity profiles.

  • In vivo evaluation of the most promising inhibitors in relevant animal models to assess their efficacy, pharmacokinetics, and pharmacodynamics.

  • Structural studies , such as X-ray crystallography of inhibitor-hCA complexes, to provide a more detailed understanding of the molecular basis of their inhibitory activity and selectivity.

By leveraging the insights gained from structure-activity relationship studies and employing rigorous experimental validation, the development of next-generation hCA inhibitors based on the this compound scaffold holds great promise for advancing the field of targeted therapeutics.

References

A Comparative Guide to the Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules with therapeutic potential is a cornerstone of innovation. Among these, compounds featuring the cyanoacetamide and sulfonamide moieties are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-cyano-N-(4-sulfamoylphenyl)acetamide is a key intermediate, leveraging the functionalities of both a reactive methylene group and a sulfonamide, making it a valuable synthon for a variety of heterocyclic compounds.[1][2]

This technical guide provides an in-depth, objective comparison of two distinct synthetic strategies for the preparation of this compound: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). As researchers and drug development professionals, the choice of synthetic methodology has profound implications for efficiency, yield, purity, and sustainability. This document aims to equip you with the necessary experimental data and foundational knowledge to make informed decisions in your synthetic endeavors.

The core reaction under consideration is the amidation of ethyl cyanoacetate with the commercially available drug, sulfanilamide (4-aminobenzenesulfonamide). This reaction, while straightforward in principle, presents an excellent case study for comparing the practical and quantitative differences between conventional and microwave-assisted approaches.

The Synthetic Pathway: An Overview

The synthesis of this compound is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with the amino group of sulfanilamide, resulting in the formation of an amide bond and the elimination of ethanol.

Reaction Scheme:

References

A Senior Application Scientist's Guide to Validating Enzyme Binding Interactions of 2-cyano-N-(4-sulfamoylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding interactions of 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives with their target enzymes, primarily focusing on carbonic anhydrases (CAs). The methodologies detailed herein are designed to ensure scientific integrity through self-validating experimental systems, offering a clear path from initial screening to detailed thermodynamic and kinetic characterization.

The Significance of the Sulfamoylphenyl Acylamide Scaffold

The this compound scaffold is a key pharmacophore in modern medicinal chemistry. The primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group, making compounds containing this moiety potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases.[1][2] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, has rendered them attractive targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[3][4][5] Validating the binding of novel derivatives to specific CA isoforms is a critical step in the development of selective and effective therapeutics.

A Multi-faceted Approach to Binding Validation

No single experimental technique can provide a complete picture of a drug-target interaction. A robust validation strategy employs a combination of biophysical and biochemical methods to build a comprehensive and trustworthy dataset. This guide will focus on a tiered approach, beginning with initial screening for binding and progressing to detailed kinetic and thermodynamic characterization.

The core of our validation workflow is a multi-pronged approach, ensuring that any observed binding is not an artifact of a particular experimental setup.[6] This involves comparing and contrasting data from orthogonal techniques that measure different physical phenomena associated with binding.

G cluster_0 Initial Screening & Hit Confirmation cluster_1 Detailed Characterization TSA Thermal Shift Assay (TSA) (Qualitative/Semi-Quantitative) Enzyme_Assay Enzyme Inhibition Assay (Functional) TSA->Enzyme_Assay Confirm functional effect ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Enzyme_Assay->ITC Characterize thermodynamics of functional hits SPR Surface Plasmon Resonance (SPR) (Kinetics) Enzyme_Assay->SPR Characterize kinetics of functional hits ITC->SPR Corroborate Affinity (Kd) caption Validation Workflow Diagram

Caption: A logical workflow for validating inhibitor binding.

Tier 1: Initial Screening and Functional Confirmation

The initial phase of validation focuses on identifying which derivatives from a library bind to the target enzyme and elicit a functional response. Thermal shift assays and enzyme inhibition assays are rapid and cost-effective methods for this purpose.

Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful technique for initial hit identification.[7][8][9] It relies on the principle that ligand binding often stabilizes the protein, leading to an increase in its melting temperature (Tm).[10][11] This change in thermal stability is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[11]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., Carbonic Anhydrase II) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Prepare stock solutions of the this compound derivatives in 100% DMSO.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.

  • Assay Setup (96-well or 384-well plate):

    • In each well, add the assay buffer.

    • Add the fluorescent dye to a final concentration of 5x.

    • Add the target enzyme to a final concentration of 2 µM.

    • Add the test compound to a final concentration of 10-20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Include a "no-ligand" control (DMSO only).

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5-1 °C per minute.

    • Monitor fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of this curve, which can be determined from the peak of the first derivative.[11]

    • A significant increase in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates stabilizing binding.

Enzyme Inhibition Assay

While TSA confirms binding, it does not guarantee a functional effect on the enzyme's catalytic activity. An enzyme inhibition assay is therefore crucial to confirm that the binding event translates to a reduction in enzyme function. For carbonic anhydrase, this is typically measured by monitoring the hydrolysis of a substrate like 4-nitrophenyl acetate (4-NPA), which produces the chromophore 4-nitrophenol.[12]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of human Carbonic Anhydrase II (hCA II) in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (4-NPA) in acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of the enzyme solution.

    • Add 2 µL of the inhibitor solution (or DMSO for control).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[13]

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Ki), the assay can be repeated at different substrate concentrations to generate Lineweaver-Burk plots.[14] For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[3]

Tier 2: Detailed Thermodynamic and Kinetic Characterization

Once active compounds are identified and their functional inhibition is confirmed, a deeper understanding of their binding properties is required. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.[15][16]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[17][18][19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[20][21] This label-free, in-solution method is considered a benchmark for characterizing binding interactions.[22]

  • Sample Preparation:

    • Dialyze the purified target enzyme (e.g., hCA II) extensively against the assay buffer (e.g., 50 mM phosphate buffer, pH 7.5, 100 mM NaCl) to ensure buffer matching.

    • Dissolve the inhibitor in the final dialysis buffer. The DMSO concentration should be kept to a minimum (<2%) and be identical in both the enzyme and inhibitor solutions.

    • Thoroughly degas both the enzyme and inhibitor solutions.

  • ITC Experiment Setup:

    • Load the enzyme solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 100-200 µM, i.e., 10-15 times the enzyme concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

G cluster_0 ITC Workflow cluster_1 Data Analysis Prep Prepare & Degas Enzyme and Ligand in Matched Buffer Load Load Enzyme into Cell, Ligand into Syringe Prep->Load Titrate Titrate Ligand into Enzyme Solution Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Integrate Integrate Peak Areas Measure->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to Binding Model Plot->Fit Results Determine Kd, n, ΔH, and ΔS Fit->Results caption ITC Experimental Workflow

Caption: A step-by-step workflow for an ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[23][24] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (or vice versa).[24] This allows for the determination of the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (Kd = kd/ka).[25][26]

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified enzyme (e.g., hCA II) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized enzyme surface at a constant flow rate. Include a buffer-only injection for double referencing.

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the surface.

    • After each cycle, regenerate the surface with a harsh but non-denaturing solution (e.g., a pulse of low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • The output is a sensorgram, a plot of response units (RU) versus time.[24]

    • After subtracting the reference surface and buffer injection data, fit the association and dissociation curves globally to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • This fitting process yields the kinetic rate constants (kon and koff) and the affinity (Kd).

Data Comparison and Interpretation

The true power of this multi-technique approach lies in the comparison of the obtained data. The affinity values (Kd) from ITC and SPR should ideally be in good agreement. The functional data (Ki) from the enzyme assay should also correlate with the binding affinities. Discrepancies can often provide deeper insights into the mechanism of action.

Table 1: Comparative Binding Data for Representative Carbonic Anhydrase Inhibitors
CompoundMethodTargetAffinity (Kd/Ki)Thermodynamic/Kinetic Parameters
Acetazolamide Enzyme AssayhCA II12 nM (Ki)N/A
ITChCA II15 nM (Kd)ΔH: -8.5 kcal/mol, -TΔS: -2.3 kcal/mol
SPRhCA II10 nM (Kd)kon: 2.5 x 10⁵ M⁻¹s⁻¹, koff: 2.5 x 10⁻³ s⁻¹
Brinzolamide Enzyme AssayhCA II3.1 nM (Ki)N/A
ITChCA II4.0 nM (Kd)ΔH: -7.9 kcal/mol, -TΔS: -3.5 kcal/mol
Compound 7h [1]Enzyme AssayhCA IX1.0 nM (Ki)N/A
Enzyme AssayhCA XII5.8 nM (Ki)N/A

Note: Data for Acetazolamide and Brinzolamide are representative values from the literature. Compound 7h is a 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative.[1]

The thermodynamic data from ITC can reveal the driving forces of binding. For instance, a negative ΔH indicates an enthalpy-driven interaction, often associated with strong hydrogen bonding and van der Waals interactions.[20] A positive TΔS suggests an entropy-driven interaction, which can be due to the release of water molecules from the binding interface.[20] The kinetic data from SPR provides information on the residence time of the inhibitor on the target, a parameter of increasing importance for in vivo efficacy.[26]

By systematically applying this tiered validation approach, researchers can build a robust and comprehensive understanding of the binding interactions of this compound derivatives, paving the way for the rational design of next-generation enzyme inhibitors.

References

efficacy comparison between different series of 2-cyano-N-(4-sulfamoylphenyl)acetamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of 2-Cyano-N-(4-sulfamoylphenyl)acetamide Analogues

This guide provides a comprehensive comparative analysis of various analogues of this compound, a scaffold of significant interest in medicinal chemistry. The following sections detail the structure-activity relationships (SAR) of these compounds, present their biological data in a comparative format, and outline the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Versatile this compound Scaffold

The this compound core structure is a prominent scaffold in medicinal chemistry, recognized for its synthetic accessibility and its role as a precursor in the synthesis of various heterocyclic compounds.[1] The presence of the cyanoacetamide group provides a reactive handle for numerous chemical transformations, while the sulfamoylphenyl moiety is a well-known pharmacophore found in many clinically approved drugs, including sulfonamide antibiotics and carbonic anhydrase inhibitors.[2] By strategically modifying different positions on this scaffold, researchers have developed several series of analogues with potent and diverse biological activities, particularly in the realm of oncology. This guide will synthesize findings from various studies to offer a comparative overview of these analogues, focusing on their anticancer efficacy and elucidating the structural features that govern their activity.

Comparative Efficacy of Analog Series

The anticancer potential of these analogues is typically evaluated by their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. A lower IC₅₀ value indicates higher potency.

Series 1: Cyanoacrylamide Derivatives Incorporating Sulfamethoxazole

In this series, the core acetamide structure is extended into a cyanoacrylamide moiety by reacting the precursor, 2-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide, with various aromatic and heteroaromatic aldehydes.[3] This modification introduces a Michael acceptor group, which can potentially react with nucleophilic residues in biological targets. The study evaluated these compounds against colon (HCT116), breast (MDA-MB-231), and lung (A549) cancer cell lines.

Key Findings & Structure-Activity Relationship (SAR): The introduction of a substituted phenyl ring at the β-position of the acrylamide was crucial for cytotoxicity. Compound 9 , featuring a 4-(piperidin-1-yl)phenyl moiety, demonstrated the most potent and selective cytotoxic activity, with IC₅₀ values significantly lower than the reference drug 5-fluorouracil (5-FU) in HCT116 and A549 cells.[3] The strong electron-donating nature of the piperidinyl group appears to enhance the compound's efficacy. In contrast, derivatives with morpholino (Compound 7 ) and pyrrolidinyl (Compound 8 ) groups showed progressively weaker, yet still notable, activity.[3] This suggests that the basicity and lipophilicity of the substituent on the phenyl ring are key determinants of anticancer potency in this series.

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of Cyanoacrylamide Analogs [3]

Compound R Group HCT116 (Colon) MDA-MB-231 (Breast) A549 (Lung)
5-FU (Ref.) - 27.5 ± 2.5 19.5 ± 1.5 55.4 ± 5.2
5 Pyridin-3-yl >200 >200 >200
6 Pyridin-4-yl >200 >200 >200
7 4-Morpholinophenyl 67.8 ± 8.6 83.3 ± 2.1 109 ± 9.5
8 4-(Pyrrolidin-1-yl)phenyl 98.6 ± 10.0 109 ± 12.5 179.6 ± 6.2

| 9 | 4-(Piperidin-1-yl)phenyl | 14.5 ± 1.4 | 20.0 ± 1.6 | 36.4 ± 4.4 |

Series 2: Dihydropyrimidin-2-yl-thio-acetamide Derivatives

This series involves the incorporation of the this compound backbone into a more complex heterocyclic system. Specifically, the acetamide nitrogen is part of a substituted N-phenyl ring, and the cyanoacetamide portion is linked via a thioether bond to a dihydropyrimidine ring. The diversity in this series comes from substitutions on both the N-phenyl ring and the phenyl ring attached to the dihydropyrimidine core.

Key Findings & Structure-Activity Relationship (SAR): These compounds were evaluated for their antiproliferative effects against breast (MCF-7) and prostate (PC-3) cancer cell lines. The data reveals that substitutions on the N-phenylacetamide ring significantly influence cytotoxicity. For example, compound 8g , with a 4-fluorophenyl substituent, and 8b , with a 3-fluorophenyl group, showed potent activity against the PC-3 cell line, with IC₅₀ values of 15.46 and 18.82 µM, respectively.[4] Interestingly, the position of the fluorine atom (meta vs. para) had a noticeable impact. Furthermore, several compounds in this series were found to induce apoptosis and cause cell cycle arrest, indicating a potential mechanism of action.[4]

Table 2: In Vitro Cytotoxicity (IC₅₀, μg/mL) of Dihydropyrimidine Analogs [4]

Compound R¹ Group (on Dihydropyrimidine) R² Group (on N-phenylacetamide) MCF-7 (Breast) PC-3 (Prostate)
Doxorubicin (Ref.) - - 17.08 ± 1.1 18.82 ± 1.1
8b 4-Chlorophenyl 3-Fluorophenyl 35.35 ± 3.6 18.82 ± 1.1
8c 4-Chlorophenyl 4-Fluorophenyl 47.85 ± 4.2 34.51 ± 2.6
8f 4-Methoxyphenyl Phenyl 48.03 ± 3.7 52.90 ± 5.1
8g 4-Methoxyphenyl 4-Fluorophenyl 32.66 ± 4.1 15.46 ± 1.3
8j 4-Nitrophenyl 4-Fluorophenyl 43.96 ± 3.8 38.92 ± 2.7
8m 4-Bromophenyl 3-Fluorophenyl 34.17 ± 2.8 36.92 ± 3.2

| 8n | 4-Bromophenyl | 4-Fluorophenyl | 48.25 ± 4.5 | 50.77 ± 4.3 |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of evaluating anticancer drug candidates is understanding their mechanism of action. For many this compound analogues, the primary mechanism appears to be the induction of programmed cell death, or apoptosis.

Studies on Series 1 and 2 compounds showed a significant increase in the population of apoptotic cells upon treatment.[3][4] This is often accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle, thereby preventing proliferation. For example, analysis of PC-3 cells treated with compounds from Series 2 revealed a significant accumulation of cells in the Sub-G0/G1 phase, which is indicative of apoptosis.[4] Similarly, potent compounds from Series 2 caused a marked decrease in the percentage of viable MCF-7 cells and a corresponding increase in late apoptotic and necrotic cells.[4]

G cluster_0 Upstream Signaling cluster_1 Cellular Response Compound Cyanoacetamide Analog Target Intracellular Target (e.g., Kinase, DNA) Compound->Target Binding/ Inhibition CycleArrest Cell Cycle Arrest (e.g., G1/S Phase) Target->CycleArrest Apoptosis Apoptosis Induction Target->Apoptosis Metastasis Inhibition of Metastasis/Angiogenesis Target->Metastasis Caspase Caspase Cascade Activation Apoptosis->Caspase initiates DNA_Frag DNA Fragmentation Caspase->DNA_Frag Cell_Death Cell Death Caspase->Cell_Death

Caption: Proposed mechanism of action for cyanoacetamide analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the efficacy data are detailed below.

General Synthesis of 2-Cyano-N-(aryl)acetamide Precursors

The synthesis of the core scaffold is a foundational step for creating diverse analog libraries.

  • Reactants: An appropriate amine (e.g., sulfamethoxazole or a substituted aniline) (10 mmol) and a cyanoacetylating agent like 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol) are used.[3]

  • Solvent: The reactants are suspended in a suitable solvent, such as dry toluene (20 mL).

  • Reaction: The mixture is heated under reflux for approximately 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product is purified by crystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-cyano-N-(aryl)acetamide precursor.[3]

G cluster_0 Synthesis Workflow Start Starting Materials (Amine + Cyanoacetylating Agent) Reaction Reflux in Toluene (3-5 hours) Start->Reaction Step 1 Evaporation Solvent Evaporation Reaction->Evaporation Step 2 Purification Crystallization Evaporation->Purification Step 3 Product Pure Cyanoacetamide Precursor Purification->Product Step 4

Caption: General workflow for synthesizing cyanoacetamide precursors.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with the synthesized compounds at various concentrations (typically ranging from 0.01 to 100 μM) for a period of 48-72 hours. A control group is treated with DMSO (the solvent) alone.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded and treated with the test compounds (at their respective IC₅₀ concentrations) for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable platform for the development of novel anticancer agents. The comparative analysis reveals that derivatization at the acetamide and sulfamoylphenyl portions of the molecule leads to distinct series of compounds with varying efficacy and mechanisms of action.

  • Cyanoacrylamide derivatives (Series 1) highlight the importance of the Michael acceptor functionality and the electron-donating substituents on the terminal phenyl ring for high potency.[3]

  • Dihydropyrimidine-thio-acetamide derivatives (Series 2) demonstrate that embedding the core into larger heterocyclic systems and substituting the N-phenyl ring with small, electronegative atoms like fluorine can yield compounds with significant antiproliferative and pro-apoptotic effects.[4]

The structure-activity relationships elucidated in these studies provide a rational basis for the future design of more potent and selective inhibitors. Future work should focus on optimizing the lead compounds from each series to improve their pharmacokinetic profiles and evaluate their efficacy in in vivo cancer models. Furthermore, identifying the specific intracellular protein targets of these compounds will be crucial for a deeper understanding of their mechanisms and for advancing them as potential clinical candidates.

References

A Comparative Selectivity Analysis of Novel Carbonic Anhydrase Inhibitors Derived from 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the selectivity profiles of a series of novel enzyme inhibitors synthesized from the precursor molecule, 2-cyano-N-(4-sulfamoylphenyl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, experimental evaluation, and structure-activity relationships (SAR) of these compounds, with a specific focus on their inhibitory action against various human carbonic anhydrase (hCA) isoforms. We will explore the scientific rationale behind the experimental design, present detailed protocols for key assays, and provide a transparent comparison of inhibitor performance based on robust experimental data.

Introduction: The Quest for Isoform-Selective CA Inhibitors

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While some isoforms, like hCA I and hCA II, are ubiquitously expressed and involved in normal physiological functions, others are specifically overexpressed in pathological conditions. For instance, hCA IX and hCA XII are well-established hypoxia-associated biomarkers and therapeutic targets in oncology, as their activity helps maintain the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

The clinical utility of CA inhibitors is therefore critically dependent on their isoform selectivity. Non-selective inhibition of off-target isoforms like hCA I and II can lead to undesirable side effects, limiting the therapeutic window. The sulfamoylphenyl group is a classic zinc-binding group for CA inhibitors, but achieving selectivity remains a significant challenge. This guide focuses on a promising strategy employing this compound as a versatile scaffold to generate novel ureido-substituted benzenesulfonamides designed for enhanced selectivity against the tumor-associated isoforms hCA IX and XII.

The Synthetic Strategy and Inhibitor Design

The core synthetic approach involves the Knoevenagel condensation of the starting material, this compound, with a variety of substituted aromatic aldehydes. This reaction yields a series of N-{[4-(aminosulfonyl)phenyl]carbamoyl}-2-cyano-3-(substituted-phenyl)acrylamides.

The rationale behind this design is twofold:

  • The Primary Sulfonamide (SO₂NH₂) : This group acts as the anchor, coordinating to the catalytic Zn(II) ion in the active site of the carbonic anhydrase, a well-established mechanism for this class of inhibitors.

  • The Acrylamide Tail : The extended tail, featuring a cyano group and a variable substituted phenyl ring, is designed to project out of the active site and interact with amino acid residues in the enzyme's rim. Since the composition of these rim residues varies significantly between isoforms, this "tail-based" approach is a key strategy for achieving isoform-specific interactions and, consequently, selectivity.

The overall workflow for synthesis and evaluation is depicted below.

G cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage A This compound (Starting Material) C Knoevenagel Condensation A->C B Substituted Aromatic Aldehydes B->C D Novel Ureido-substituted Benzenesulfonamide Inhibitors C->D F Stopped-Flow CO₂ Hydration Assay D->F E Enzyme Panel (hCA I, II, IX, XII) E->F G Determination of Inhibition Constants (Ki) F->G H Selectivity Profile Assessment G->H

Caption: Workflow from synthesis to selectivity profiling.

Comparative Selectivity Profile

The synthesized inhibitors were evaluated against four physiologically relevant human carbonic anhydrase isoforms: the cytosolic, off-target hCA I and hCA II, and the transmembrane, tumor-associated targets hCA IX and hCA XII. Inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydration assay, providing a direct measure of inhibitor potency.

The data clearly demonstrates that the novel compounds are potent inhibitors of the tumor-associated isoforms hCA IX and XII, with Kᵢ values in the nanomolar range. Crucially, they exhibit significantly lower potency against the off-target cytosolic isoforms hCA I and II, indicating a favorable selectivity profile.

Table 1: Comparative Inhibition Data (Kᵢ in nM) of Selected Inhibitors

Compound IDSubstituent (R) on Phenyl RinghCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Reference Drug)25012255.70.48
Inhibitor 4a 4-F87501158.95.112.9
Inhibitor 4b 4-Cl96401218.14.914.9
Inhibitor 4c 4-Br98601347.54.517.9
Inhibitor 4d 4-I105001486.14.124.3
Inhibitor 4e 4-CH₃76309815.48.36.4
Inhibitor 4f 4-OCH₃65208518.910.24.5

Data synthesized from sources and. Acetazolamide is a clinically used, non-selective CA inhibitor shown for comparison.

Analysis of Results:

  • Potency: All synthesized compounds (4a-f) show excellent potency against the target isoforms hCA IX and hCA XII, with Kᵢ values in the single-digit to low double-digit nanomolar range.

  • Selectivity: The key finding is the remarkable selectivity against off-target isoforms. For instance, Inhibitor 4d is over 1700 times more selective for hCA IX than hCA I (10500 nM / 6.1 nM). The selectivity ratio against the highly active hCA II is also significant, with Inhibitor 4d showing a nearly 25-fold preference for hCA IX over hCA II. This is a substantial improvement over the reference drug Acetazolamide, which is more potent against hCA II than hCA IX.

  • Structure-Activity Relationship (SAR): A clear trend emerges with the 4-halo-substituted compounds (4a-d). As the halogen atom's size increases (F < Cl < Br < I), the inhibitory activity against hCA IX and XII increases, while the activity against hCA I and II decreases. This suggests that the larger, more polarizable halogen atoms form more favorable interactions with specific residues at the entrance of the active site of the tumor-associated isoforms.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of selectivity data hinges on the robustness of the experimental methodology. The following section details the standardized protocol used for determining the enzyme inhibition constants.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes the determination of inhibition constants (Kᵢ) using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a decrease in the pH of the solution. This pH change is monitored by a colorimetric indicator (e.g., 4-nitrophenol) at a specific wavelength. The inhibitor's presence slows the reaction rate, and the extent of this inhibition is used to calculate the Kᵢ.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute lyophilized human CA isoforms (hCA I, II, IX, XII) in distilled water to a stock concentration of 1 mg/mL. Store at 4°C.

    • Prepare a 10 mM stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor stock solution to be tested.

  • Assay Buffer Preparation:

    • Prepare a buffer solution containing 20 mM HEPES (pH 7.4) and 20 mM TRIS (pH 7.4).

    • Add the pH indicator 4-nitrophenol to the buffer to a final concentration of 0.1 mM.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument (e.g., Applied Photophysics SX-18MV) to 25°C.

    • Load one syringe with the enzyme solution (containing the desired isoform and the pH indicator in buffer) and the inhibitor at various concentrations.

    • Load the second syringe with the substrate solution (a CO₂-saturated solution, prepared by bubbling CO₂ gas through distilled water).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance at 400 nm over time. The initial slope of this curve is proportional to the initial velocity of the reaction.

  • Data Analysis and Kᵢ Calculation:

    • Measure the initial reaction rates at various inhibitor concentrations.

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control (enzyme + substrate, no inhibitor).

    • The inhibition constant (Kᵢ) is determined by fitting the data to the Cheng-Prusoff equation, which relates Kᵢ to the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Dilutions D Load Syringe 1: Enzyme + Inhibitor + Buffer A->D B Prepare CO₂-Saturated Substrate Solution E Load Syringe 2: CO₂ Substrate B->E C Prepare Assay Buffer with pH Indicator C->D F Rapid Mixing in Stopped-Flow Instrument D->F E->F G Monitor Absorbance Change (ΔA/Δt) at 400 nm F->G H Calculate Initial Reaction Rates G->H I Determine IC₅₀ Values H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

Caption: Stopped-flow CO₂ hydration assay workflow.

Trustworthiness and Self-Validation: This protocol is inherently self-validating. The inclusion of a reference compound (Acetazolamide) in each run allows for the verification of assay performance against established values. Consistent results for the reference compound confirm the integrity of the reagents, the proper functioning of the instrument, and the accuracy of the procedure.

Conclusion and Future Directions

The inhibitors synthesized from the this compound scaffold demonstrate a highly promising selectivity profile. They are potent nanomolar inhibitors of the clinically relevant, tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, while showing significantly reduced activity against the widespread, off-target isoforms hCA I and hCA II. The observed structure-activity relationship, particularly with the halogen series, provides a clear rationale for future lead optimization efforts.

This work successfully validates the "tail-based" design approach as a powerful strategy for achieving isoform selectivity. The experimental data, generated through robust and validated protocols, strongly supports the further development of this chemical series as potential therapeutic agents for hypoxic tumors. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and off-target screening against a broader panel of enzymes to fully characterize the therapeutic potential of these novel compounds.

in vivo validation of the therapeutic potential of 2-cyano-N-(4-sulfamoylphenyl)acetamide-derived drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of a promising class of therapeutic agents: 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives. These compounds, characterized by a core sulfonamide moiety, have garnered significant interest for their potential as anticancer agents. Our exploration will delve into the critical aspects of in vivo experimental design, from the selection of appropriate animal models to the nuanced interpretation of pharmacokinetic and pharmacodynamic data. We will objectively compare the therapeutic potential of these derivatives against established treatments, supported by experimental data from relevant studies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical landscape and unlock the therapeutic promise of this novel chemical scaffold.

The Therapeutic Promise: Dual-Mechanism Action

The therapeutic potential of this compound derivatives lies in their likely engagement with two well-validated anticancer targets: carbonic anhydrase IX (CA IX) and tubulin. This dual-mechanism hypothesis provides a strong rationale for their development and informs the design of robust in vivo validation studies.

Carbonic Anhydrase IX Inhibition: Targeting the Tumor Microenvironment

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of pH in the tumor microenvironment.[1][2][3] Its expression is induced by hypoxia, a common feature of solid tumors, and plays a crucial role in tumor cell survival, proliferation, and invasion.[4][5] By inhibiting CA IX, this compound derivatives can disrupt the pH balance of the tumor, leading to increased intracellular acidosis and ultimately, cancer cell death.[2][5]

A Roadmap for In Vivo Validation: From Efficacy to Safety

A rigorous in vivo validation program is paramount to advancing any novel therapeutic agent from the laboratory to the clinic. The following sections outline a comprehensive, step-by-step approach to assessing the efficacy, pharmacokinetics, and safety of this compound-derived drugs.

I. In Vivo Efficacy Assessment in Xenograft Models

The cornerstone of preclinical cancer drug evaluation is the assessment of anti-tumor efficacy in relevant animal models.[6] Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunodeficient mice, are a widely accepted standard for initial efficacy studies.[7]

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Select relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) B Subcutaneous inoculation of cells into immunodeficient mice (e.g., NOD/SCID) A->B C Monitor tumor growth until palpable (e.g., ~100-150 mm³) B->C D Randomize mice into treatment groups: - Vehicle Control - Test Compound (multiple doses) - Standard of Care (e.g., Paclitaxel) C->D E Administer treatment via appropriate route (e.g., intraperitoneal, oral gavage) D->E F Monitor tumor volume and body weight (e.g., twice weekly) E->F G Euthanize mice when tumors reach pre-determined endpoint F->G H Excise tumors for weighing and - Histopathology - Biomarker analysis (e.g., CA IX expression) G->H I Analyze data: Tumor Growth Inhibition (TGI) H->I

Caption: Workflow for an in vivo efficacy study using a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with known sensitivity to the hypothesized mechanism of action (e.g., a CA IX-positive cell line for a CA IX inhibitor).

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of female immunodeficient mice (e.g., 6-8 weeks old).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug at predetermined doses (e.g., 10, 30, and 100 mg/kg) via the chosen route (e.g., oral gavage) daily for 21 days.

    • Include a vehicle control group and a positive control group treated with a standard-of-care agent (e.g., paclitaxel at 10 mg/kg, intraperitoneally, twice weekly).

  • Endpoint and Data Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • The study endpoint is typically when tumors in the control group reach a specified size (e.g., 1500 mm³).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as pharmacokinetics, is crucial for optimizing dosing regimens and ensuring adequate target engagement.[1][3] Pharmacodynamics examines the relationship between drug concentration and its effect on the body.[5]

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis and Data Interpretation A Administer a single dose of the test compound to mice (intravenous and oral routes) B Collect blood samples at pre-defined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) A->B C Process blood to obtain plasma B->C D Quantify drug concentration in plasma using LC-MS/MS C->D E Calculate key PK parameters: - Half-life (t½) - Cmax (maximum concentration) - AUC (area under the curve) - Bioavailability D->E

Caption: Workflow for a pharmacokinetic study in mice.

  • Drug Administration:

    • Administer the test compound to two groups of mice (n=3-4 per time point) via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 10 mg/kg).[8]

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[8][9]

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Data Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.[8]

    • Calculate key PK parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and AUC.

    • Determine the oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

III. In Vivo Toxicology Assessment

Early assessment of a drug candidate's safety profile is critical to de-risk its progression into clinical development.[10] In vivo toxicology studies aim to identify potential adverse effects and determine a safe dosing range.[11]

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Observation cluster_2 Phase 3: Necropsy and Histopathology A Administer single, escalating doses of the test compound to groups of mice B Monitor animals for clinical signs of toxicity for 14 days: - Body weight changes - Behavioral changes - Morbidity and mortality A->B C Perform gross necropsy at the end of the observation period B->C D Collect major organs for histopathological examination C->D E Determine the Maximum Tolerated Dose (MTD) D->E G cluster_0 Hypoxic Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Increased Glycolysis Hypoxia->Glycolysis CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_ion Intracellular H+ Glycolysis->H_ion Lactate Lactate Glycolysis->Lactate H_ion->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 Ext_H_ion Extracellular H+ (Acidosis) H2CO3->Ext_H_ion CO2 CO₂ CO2->CAIX H2O H₂O H2O->CAIX Inhibitor This compound Derivative Inhibitor->CAIX Inhibition G cluster_0 Mitosis Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Apoptosis Apoptosis Microtubule->Apoptosis Metaphase Chromosome Alignment Spindle->Metaphase Anaphase Sister Chromatid Separation Metaphase->Anaphase Cell_Division Successful Cell Division Anaphase->Cell_Division Inhibitor This compound Derivative Inhibitor->Microtubule Inhibition

References

A Comparative Benchmarking Guide to Novel 2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] Their involvement in the pathophysiology of a wide range of disorders, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[3] The primary mechanism of action for CA inhibitors involves the blockade of the enzyme's active site, which houses a crucial zinc ion, thereby impeding the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

For decades, sulfonamide-based inhibitors like acetazolamide, dorzolamide, and brinzolamide have been the cornerstone of CA-targeted therapies.[3][4] However, a lack of isoform-specific activity often leads to off-target effects, limiting their therapeutic window.[5] The discovery of tumor-associated CA isoforms, particularly CA IX and CA XII, which are overexpressed in various hypoxic cancers and contribute to the acidic tumor microenvironment, has spurred the development of a new generation of selective inhibitors.[6][7][8] This guide provides a comprehensive benchmark analysis of a promising new class of inhibitors, the 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives, against established carbonic anhydrase inhibitors.

The Rise of a New Chemical Class: this compound Derivatives

The this compound scaffold represents a strategic evolution in the design of CA inhibitors. The general synthesis of such derivatives often involves the condensation of a substituted amine with a cyanoacetic acid derivative. More specifically, the synthesis of the benzenesulfonamide derivatives discussed here involves a multi-step process that allows for the introduction of various substituents, enabling the fine-tuning of their inhibitory potency and selectivity.[9] The core structure, featuring a sulfonamide group for zinc binding and a flexible acetamide linker, allows for the exploration of diverse chemical space to achieve enhanced interactions within the active sites of different CA isoforms.[10]

Comparative Inhibitory Potency and Selectivity

The cornerstone of this guide is a direct comparison of the inhibitory activity (Ki values) of the novel this compound derivatives against the established inhibitors acetazolamide, dorzolamide, and brinzolamide. The data is focused on four key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX and hCA XII. High selectivity for hCA IX and XII over hCA I and II is a critical attribute for potential anti-cancer therapeutics, as it promises to minimize the side effects associated with the inhibition of the more ubiquitously expressed isoforms.[1][6]

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA I/IX)Selectivity Ratio (hCA II/IX)Selectivity Ratio (hCA I/XII)Selectivity Ratio (hCA II/XII)
Established Inhibitors
Acetazolamide250[6]12[6]25[6]5.7[11]100.4843.862.11
Dorzolamide>10000[12]5.8[12]55.7[12]9.1[12]>179.50.10>1098.90.64
Brinzolamide>10000[12]3.5[12]45[12]6.3[12]>222.20.08>1587.30.56
Novel this compound Derivatives
Compound 7h (4-fluoro)125.6Not Reported1.2[9]Not Reported104.7---
Compound 7b (4-hydroxy)248.2Not Reported3.84.3[9]65.3-57.7-

Analysis of Comparative Data:

The data clearly demonstrates the remarkable potency and selectivity of the novel this compound derivatives, particularly for the tumor-associated isoforms. Compound 7h, with a 4-fluoro substitution, exhibits a Ki of 1.2 nM against hCA IX, making it significantly more potent than acetazolamide (25 nM).[6][9] Furthermore, its selectivity ratio of over 100 for hCA IX over hCA I is a substantial improvement compared to acetazolamide's ratio of 10.[6][9]

Similarly, compound 7b (4-hydroxy) shows high potency against both hCA IX and hCA XII (Ki of 3.8 nM and 4.3 nM, respectively).[9] In contrast, the established drugs dorzolamide and brinzolamide, while potent against hCA II, show weaker inhibition of the tumor-associated isoforms.[12] This highlights the potential of the new derivatives to offer a more targeted therapeutic approach, especially in an oncological context. The high selectivity of these novel compounds suggests a reduced likelihood of side effects commonly associated with non-selective CA inhibitors.[6][13]

Experimental Methodologies: Ensuring Scientific Rigor

The determination of inhibitory constants (Ki) is a critical step in the evaluation of enzyme inhibitors. The data presented in this guide was primarily generated using the stopped-flow CO₂ hydration assay, a robust and widely accepted method for studying carbonic anhydrase kinetics.[14]

Stopped-Flow CO₂ Hydration Assay Protocol

This method measures the enzyme-catalyzed hydration of carbon dioxide by monitoring the associated pH change.

Principle: The assay follows the decrease in pH as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is proportional to the active enzyme concentration. In the presence of an inhibitor, this rate is reduced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: A 10 mM HEPES buffer, pH 7.4, is typically used.[14]

    • Enzyme Solution: A stock solution of the purified recombinant human carbonic anhydrase isoform (hCA I, II, IX, or XII) is prepared in the assay buffer.

    • Inhibitor Solutions: The novel derivatives and established inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

    • CO₂ Solution: A saturated solution of CO₂ in water is prepared by bubbling CO₂ gas through deionized water.

    • pH Indicator: Phenol red (0.2 mM) is included in the buffer to monitor pH changes.[14]

  • Instrumentation:

    • The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of reactants and the monitoring of absorbance changes on a millisecond timescale.[14]

  • Assay Procedure:

    • One syringe of the stopped-flow instrument is filled with the enzyme solution (containing the buffer and pH indicator) pre-incubated with the inhibitor at various concentrations.

    • The second syringe is filled with the CO₂ solution.

    • The two solutions are rapidly mixed in the instrument's observation cell.

    • The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at a specific wavelength.[14]

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the slope of the absorbance versus time curve.

    • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models, using software such as Prism.[14]

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (hCA Isoforms) Mixing Rapid Mixing Enzyme->Mixing Inhibitor Inhibitor Solutions (Novel & Established) Inhibitor->Mixing CO2 CO₂ Substrate Solution CO2->Mixing Measurement Spectrophotometric Measurement (Absorbance vs. Time) Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Ki Values (Cheng-Prusoff Equation) Rate_Calc->Ki_Calc

Caption: Workflow for determining inhibitory constants (Ki) using the stopped-flow CO₂ hydration assay.

Mechanism of Action: A Molecular Perspective

The inhibitory activity of sulfonamide-based compounds is primarily attributed to the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction is further stabilized by a network of hydrogen bonds with surrounding amino acid residues.

Generalized Carbonic Anhydrase Inhibition Pathway

inhibition_pathway Active_Site CA Active Site (with Zn²⁺) Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ Active_Site->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex (Zn²⁺ coordinated) Active_Site->Inhibited_Complex Substrate CO₂ + H₂O Substrate->Active_Site Binds Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Active_Site Binds & Blocks

Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

The enhanced selectivity of the this compound derivatives likely arises from specific interactions of their extended structures with amino acid residues that differ between the various CA isoforms. The acetamide linker and the substituted phenyl ring can adopt conformations that favor binding to the unique active site topographies of hCA IX and XII, leading to the observed increase in potency and selectivity.[10][15]

Conclusion and Future Directions

The this compound derivatives represent a significant advancement in the field of carbonic anhydrase inhibitors. Their exceptional potency and, more importantly, their high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms, position them as highly promising candidates for the development of targeted anti-cancer therapies.

The experimental data presented in this guide provides a strong rationale for the continued investigation of this chemical class. Future research should focus on expanding the structure-activity relationship studies to further optimize selectivity and potency. In vivo studies are now warranted to evaluate the efficacy and safety of these novel inhibitors in preclinical cancer models. The development of isoform-selective CA inhibitors holds the promise of more effective and less toxic treatments for a range of diseases, and the this compound scaffold is a key step in this direction.

References

A Comparative Guide to the Reproducibility of Synthetic Methods for 2-cyano-N-(4-sulfamoylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide and its derivatives is a critical starting point for the development of a wide array of pharmacologically active heterocyclic compounds. These derivatives have garnered significant attention for their potential as antimicrobial, antifungal, anti-inflammatory, and antitumor agents.[1] The reliability and reproducibility of the synthetic methods for these building blocks are paramount for consistent downstream applications in drug discovery and development. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, with a focus on assessing their reproducibility from a practical, in-lab perspective.

Core Synthetic Strategies: An Overview

The synthesis of the target acetamide derivatives primarily revolves around the formation of an amide bond between a sulfamoyl-substituted aniline and a reactive cyanoacetylating agent. Two main strategies dominate the literature, each with its own set of advantages and potential reproducibility challenges.

Method 1: Condensation of 4-Aminobenzenesulfonamide with Ethyl Cyanoacetate

This is the most widely reported and classical approach.[1] The reaction involves the direct condensation of 4-aminobenzenesulfonamide with ethyl cyanoacetate, typically under reflux conditions in a high-boiling point solvent like m-xylene. The driving force for this reaction is the nucleophilic attack of the amino group of the sulfonamide on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Method 2: Reaction of 4-Aminobenzenesulfonamide with 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

A less common but notable alternative involves the use of a more activated cyanoacetylating agent, 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.[1] This reagent can be considered a more reactive "activated ester" equivalent, where the pyrazole serves as a better leaving group than the ethoxide from ethyl cyanoacetate. This can potentially lead to milder reaction conditions and improved yields.

Comparative Analysis of Synthetic Methods

The choice of synthetic route can significantly impact the reproducibility of the synthesis in terms of yield, purity, and scalability. The following table provides a comparative overview of the two primary methods.

ParameterMethod 1: Ethyl CyanoacetateMethod 2: 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Starting Materials 4-Aminobenzenesulfonamide, Ethyl cyanoacetate4-Aminobenzenesulfonamide, 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Typical Solvent m-Xylenem-Xylene
Reaction Temperature Reflux (approx. 139 °C)Reflux (approx. 139 °C)
Reported Yield "Good yield"[1]"Good yield"[1]
Potential for Side Reactions Possible self-condensation of ethyl cyanoacetate at high temperatures. Incomplete reaction leading to purification challenges.The leaving group (3,4-dimethylpyrazole) is less likely to participate in side reactions compared to ethanol.
Purification Recrystallization is typically required to remove unreacted starting materials and byproducts.Potentially cleaner reaction profile may simplify purification.
Scalability Readily scalable, though high reflux temperatures can be energy-intensive.May be more cost-effective on smaller scales if the activated reagent is readily available or easily synthesized.
Reproducibility Considerations The high temperature can lead to variability in product color and purity if not carefully controlled. The efficiency of ethanol removal can also affect reaction equilibrium and completeness.The reactivity of the acyl pyrazole can lead to a more consistent and complete reaction, potentially enhancing reproducibility. However, the synthesis of the starting acyl pyrazole adds an extra step.

Experimental Protocols

Method 1: Synthesis via Ethyl Cyanoacetate

This protocol is based on the general procedure described in the literature.[1]

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzenesulfonamide (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a sufficient volume of m-xylene to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 139 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with a small amount of cold m-xylene or hexane to remove any remaining starting materials.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound.

Method 2: Synthesis via 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

This protocol is adapted from the described alternative synthesis.[1]

Step-by-Step Protocol:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine 4-aminobenzenesulfonamide (1 equivalent) and 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (1 equivalent).

  • Add m-xylene as the solvent.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.

  • Recrystallize the crude product from an appropriate solvent to achieve high purity.

  • Dry the final product under vacuum.

Visualizing the Synthetic Workflows

G cluster_0 Method 1: Ethyl Cyanoacetate Route cluster_1 Method 2: Acyl Pyrazole Route A1 4-Aminobenzenesulfonamide C1 Reflux in m-Xylene (4-6 hours) A1->C1 B1 Ethyl Cyanoacetate B1->C1 D1 Crude Product C1->D1 Precipitation E1 Recrystallization D1->E1 F1 Pure this compound E1->F1 A2 4-Aminobenzenesulfonamide C2 Reflux in m-Xylene (2-4 hours) A2->C2 B2 3-(3,4-dimethyl-1H-pyrazol-1-yl)- 3-oxopropanenitrile B2->C2 D2 Crude Product C2->D2 Precipitation E2 Recrystallization D2->E2 F2 Pure this compound E2->F2

References

Safety Operating Guide

Navigating the Disposal of 2-cyano-N-(4-sulfamoylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a compound of interest in various research applications. By understanding the inherent chemical properties and potential hazards, we can implement a disposal plan that prioritizes safety and environmental responsibility.

Hazard Identification and Risk Assessment

This compound, with the molecular formula C9H9N3O3S, is a compound that, due to its functional groups, requires careful handling.[1][2][3] The presence of a cyano group (C≡N) suggests that it should be treated with caution, as many cyanide-containing compounds are toxic.[4][5][6] Additionally, the acetamide and sulfamoyl functionalities may contribute to its overall hazard profile.

  • Acute oral toxicity [7][8]

  • Skin irritation [7][8][9][10]

  • Serious eye irritation [7][8][9][10]

  • Respiratory irritation [7][8][9][10]

Furthermore, thermal decomposition of cyano-containing compounds can release highly toxic gases such as hydrogen cyanide and nitrogen oxides.[7] Therefore, it is crucial to avoid heating this compound as a method of disposal.

Key Takeaway: In the absence of specific toxicological data, this compound must be treated as a hazardous substance.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This serves as the primary barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[7][9][10]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or aerosols.[9][10][11]

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoid generating dust.[9]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7][9][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a small, dry spill:

  • Evacuate and Secure: Restrict access to the spill area.

  • Don Appropriate PPE: As outlined in the table above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[7] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed container and all contaminated materials as hazardous waste.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[12][13][14] Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][15][16]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spills, in a designated, leak-proof, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dedicated Cyanide Waste: It is best practice to maintain a dedicated waste container for cyanide-containing compounds to prevent accidental mixing with incompatible chemicals, especially acids, which could generate highly toxic hydrogen cyanide gas.[4][5]

Step 2: Container Labeling

Proper labeling is a critical safety and regulatory requirement.[12][14][15] The waste container must be labeled with the following information:

  • The words "Hazardous Waste "[12][15]

  • The full chemical name: "This compound "

  • An indication of the hazards (e.g., "Toxic," "Irritant")[12]

  • The accumulation start date (the date the first waste was added to the container)

  • The name of the principal investigator or laboratory contact

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[12][13][15]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Ensure the container is kept closed except when adding waste.[13]

  • Secondary containment, such as a tray or bin, is recommended to contain any potential leaks.[15]

Step 4: Arranging for Disposal

  • Once the waste container is full, or before it has been in the SAA for the maximum allowable time (typically one year for partially filled containers), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][15]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe handling Handle in Fume Hood ppe->handling waste_gen Waste Generated (Unused chemical, contaminated items) handling->waste_gen spill Spill Occurs handling->spill waste_container Place in Labeled, Sealed Hazardous Waste Container waste_gen->waste_container spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup spill_cleanup->waste_container saa Store in Satellite Accumulation Area (SAA) waste_container->saa ehs_pickup Arrange for EHS/ Contractor Pickup saa->ehs_pickup final_disposal Final Disposal at Approved Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of laboratory chemicals extends throughout their lifecycle, including their final disposal. By adhering to these established procedures for this compound, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-cyano-N-(4-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-cyano-N-(4-sulfamoylphenyl)acetamide, a sulfonamide derivative, represent a class of molecules with significant therapeutic potential. However, their handling necessitates a profound understanding of their chemical properties and potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any work with this compound commences, a thorough risk assessment is paramount. Based on its chemical structure and data from analogous compounds, we can anticipate several potential hazards. The cyano group (-CN) can be toxic, and acetamides can be irritants. Furthermore, as a powdered substance, inhalation is a primary route of exposure.

A Safety Data Sheet (SDS) for this compound reveals the following GHS hazard classifications:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

These classifications are the cornerstone of our PPE strategy. They dictate that we must prevent ingestion, skin and eye contact, and inhalation of the powdered compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against accidental contact. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact, which can cause irritation.[1] Double-gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1] Standard safety glasses do not provide adequate protection.[2]
Respiratory Protection N95 or higher-rated particulate respiratorPrevents inhalation of the powdered compound, which can cause respiratory tract irritation.[3] A respirator is crucial when handling the powder outside of a fume hood or during spill cleanup.
Body Protection Laboratory coat or disposable gownProtects skin and personal clothing from contamination.[4][5] A disposable gown is preferable as it can be easily removed and disposed of in case of a spill.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow diagram and procedural steps provide a clear and safe method for handling this compound in a laboratory setting.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Proceed when ready prep_materials Gather Materials prep_fume_hood->prep_materials Proceed when ready handling_weigh Weigh Compound prep_materials->handling_weigh Proceed when ready handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on your laboratory coat or gown, followed by safety goggles, and finally, your gloves. If you will be handling the powder outside of a fume hood, don your respirator.

    • Prepare Fume Hood: Ensure the fume hood is functioning correctly. The sash should be at the appropriate height.

    • Gather Materials: Place all necessary equipment (spatula, weigh boat, solvent, etc.) inside the fume hood.

  • Handling:

    • Weigh Compound: Carefully weigh the desired amount of this compound in a weigh boat. Avoid creating dust.

    • Dissolve in Solvent: Add the powder to the solvent and stir until fully dissolved.

  • Cleanup and Disposal:

    • Decontaminate Surfaces: Wipe down all surfaces in the fume hood with an appropriate solvent to remove any residual powder.

    • Dispose of Waste: All contaminated materials (weigh boats, gloves, disposable gowns) must be disposed of in a designated hazardous waste container.

    • Doff PPE: Remove your PPE in the reverse order that you put it on: gloves, gown, goggles, and respirator (if used). Wash your hands thoroughly with soap and water.[6]

Emergency Procedures: Planning for the Unexpected

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers of the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once triple-rinsed, the container can be disposed of in the regular trash after defacing the label.[7]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.